molecular formula C9H8FN B056645 5-Fluoro-1-methylindole CAS No. 116176-92-2

5-Fluoro-1-methylindole

Cat. No.: B056645
CAS No.: 116176-92-2
M. Wt: 149.16 g/mol
InChI Key: RDZSNJCMRDNQNB-UHFFFAOYSA-N
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Description

5-Fluoro-1-methylindole is a fluorinated indole derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile and privileged scaffold for constructing more complex molecules, particularly in drug discovery programs. Its core structure, featuring a fluorine atom at the 5-position and a methyl group at the 1-position (nitrogen), is designed to modulate electronic properties, lipophilicity, and metabolic stability in lead compounds. Researchers primarily utilize 5-Fluoro-1-methylindole as a key building block for the synthesis of novel ligands for various receptors, including serotonin (5-HT) receptors, where the indole nucleus is a critical pharmacophore. The electron-withdrawing fluorine atom can influence the molecule's binding affinity and selectivity, while the N-methyl group can impact bioavailability. Its applications extend to the development of kinase inhibitors, agrochemicals, and the synthesis of fused polycyclic heteroaromatic systems for materials science. This reagent is strictly intended for use in laboratory research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZSNJCMRDNQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406453
Record name 5-fluoro-1-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116176-92-2
Record name 5-fluoro-1-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Fluoro-1-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-methylindole is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many novel small molecules, a comprehensive, publicly available dataset of its physicochemical properties is not yet fully established. This technical guide serves as a foundational resource for researchers, providing known identifiers, safety information, and a detailed framework for the experimental determination and prediction of its core physicochemical properties. By synthesizing available data for structurally related compounds, this document offers expert insights into the expected characteristics of 5-Fluoro-1-methylindole and outlines the methodologies required for its full characterization.

Introduction and Molecular Identity

5-Fluoro-1-methylindole belongs to the indole family, a core scaffold in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position and a methyl group on the indole nitrogen significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest for drug design and chemical synthesis. This guide addresses the current knowledge gap regarding its specific physicochemical parameters.

Molecular Structure:

Caption: Molecular structure of 5-Fluoro-1-methylindole.

Core Identifiers:

PropertyValueSource
CAS Number 116176-92-2[1]
Molecular Formula C₉H₈FN[1]
Molecular Weight 149.16 g/mol [1]
Synonyms 5-Fluoro-1-methyl-1H-indole[1]

Known and Predicted Physicochemical Properties

PropertyExperimental ValuePredicted Value / Comments
Melting Point (°C) Not AvailableExpected to be a low-melting solid or a liquid at room temperature. For comparison, 1-methylindole is a liquid. The introduction of fluorine may increase the melting point due to altered crystal packing.
Boiling Point (°C) Not AvailablePredicted to be lower than non-fluorinated analogs due to reduced polarizability, though this can be offset by changes in dipole moment.
Solubility Not AvailableExpected to be soluble in common organic solvents like chloroform, methanol, ethyl acetate, and acetone.[2] Solubility in water is predicted to be low, a common characteristic of indole derivatives.[1]
pKa Not AvailableThe indole nitrogen is non-basic due to the delocalization of the lone pair into the aromatic system. N-methylation further removes any potential for protonation at this position.
LogP (Octanol/Water) Not AvailableThe presence of the fluorine atom is expected to increase lipophilicity compared to 1-methylindole. A calculated LogP would likely fall in the range of 2.5-3.5.

Spectroscopic Characterization

While a comprehensive set of published spectra for 5-Fluoro-1-methylindole is not available, this section outlines the expected spectroscopic features based on its structure and data from related compounds. This serves as a guide for the characterization of newly synthesized material. A reference to a GC-MS spectrum is available in the PubChem database.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • N-CH₃ Singlet: A sharp singlet is expected around 3.7-3.9 ppm.

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approx. 6.5-7.5 ppm). The fluorine atom at the 5-position will introduce splitting patterns (coupling constants) for the adjacent protons at the 4 and 6 positions. The proton at the 2-position will likely appear as a doublet, coupled to the proton at the 3-position. The proton at the 3-position will also be a doublet.

¹³C NMR:

  • N-CH₃ Carbon: A signal is expected around 30-35 ppm.

  • Aromatic Carbons: The carbons of the indole ring will resonate in the range of 100-140 ppm. The carbon directly bonded to the fluorine atom (C5) will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR:

  • A single resonance is expected, with its chemical shift influenced by the electronic environment of the indole ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, N-CH₃): ~2850-2950 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-N stretching: ~1300-1350 cm⁻¹

  • C-F stretching: A strong absorption band is expected in the range of 1100-1250 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 149.16. The presence of a single fluorine atom will result in a characteristic isotopic pattern.

  • Fragmentation: Common fragmentation pathways for indoles include the loss of the N-methyl group and cleavage of the pyrrole ring.

Experimental Protocols for Physicochemical Characterization

For researchers synthesizing or working with 5-Fluoro-1-methylindole, the following standard protocols are recommended for its definitive characterization.

Determination of Melting Point

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan (empty) into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality: DSC is the preferred method over traditional melting point apparatus as it provides more accurate and reproducible data, and can also reveal other thermal events such as polymorphic transitions.

Determination of Solubility

Methodology: Isothermal Shake-Flask Method

  • System Preparation: Add an excess amount of 5-Fluoro-1-methylindole to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge or filter the suspension to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS.

Workflow for Solubility Determination:

G start Start: Excess Solid in Solvent equilibrate Equilibrate (Shake/Stir) Constant Temperature start->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration in Supernatant (HPLC/LC-MS) separate->quantify end End: Determine Solubility quantify->end

Caption: Workflow for solubility determination.

Stability and Reactivity

Based on the available Safety Data Sheet (SDS) and general chemical principles for indoles, the following stability and reactivity profile can be anticipated.[1]

  • Stability: The compound is expected to be stable under standard laboratory conditions (ambient temperature and pressure, protected from light).

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can react with the electron-rich indole ring.[1]

  • Hazardous Decomposition: Combustion may produce hazardous decomposition products including carbon oxides, nitrogen oxides, and hydrogen fluoride.

Safety and Handling

While specific toxicity data for 5-Fluoro-1-methylindole is limited, it is prudent to handle it with the care afforded to all novel chemical entities.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

5-Fluoro-1-methylindole represents a potentially valuable building block in chemical and pharmaceutical research. This guide has consolidated the currently known information and provided a scientifically grounded framework for its further investigation. By outlining the expected physicochemical properties and the experimental methodologies for their determination, this document aims to empower researchers to confidently work with and characterize this compound, thereby accelerating its potential applications.

References

  • Capot Chemical Co., Ltd. MSDS of 5-Fluoro-1-methylindole. (2014). [Link]

  • PubChem. 5-Fluoro-1-methylindole. [Link]

Sources

1H and 13C NMR spectral analysis of 5-Fluoro-1-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Fluoro-1-methylindole

Abstract

Foundational Principles: Substituent Effects on the Indole Nucleus

The NMR spectra of 5-Fluoro-1-methylindole are dictated by the interplay of two key substituents on the parent indole core:

  • The N-Methyl Group : This electron-donating group (EDG) increases electron density in the pyrrole ring and, to a lesser extent, the benzene ring. This results in a general upfield (shielding) shift for ring protons and carbons, most pronounced at positions C-2, C-3, and C-7a. The methyl protons themselves provide a distinct singlet resonance.

  • The 5-Fluoro Group : As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I), which deshields nearby nuclei. Conversely, it has an electron-donating resonance effect (+R) due to its lone pairs. The most profound impact of the ¹⁹F nucleus (spin I = ½) is its propensity to engage in through-bond spin-spin coupling with neighboring ¹H and ¹³C nuclei, providing unambiguous structural markers.

This guide will dissect how these competing effects manifest in the final spectra.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended. This system is designed to be self-validating by including standardized procedures.

2.1. Sample Preparation

  • Solvent Selection : Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice due to its common use and minimal interference in the aromatic region. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

  • Concentration : Dissolve approximately 5-10 mg of 5-Fluoro-1-methylindole in 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard : The residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically sufficient for referencing. For highly quantitative work, an internal standard like tetramethylsilane (TMS) can be added, but is often unnecessary.

  • Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool directly into a 5 mm NMR tube.

2.2. Spectrometer Setup and Data Acquisition

  • Instrument : A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single pulse (zg30).

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay (d1) : 2-5 seconds.

    • Number of Scans : 8-16, depending on concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Standard proton-decoupled pulse program with NOE (zgpg30).

    • Spectral Width : 220-240 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 512-1024, or until an adequate signal-to-noise ratio is achieved.

Structural Visualization

The standard IUPAC numbering for the 5-Fluoro-1-methylindole nucleus is used throughout this guide.

Caption: IUPAC numbering of the 5-Fluoro-1-methylindole core.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by seven distinct signals: five in the aromatic region and two singlets for the pyrrole H-3 proton and the N-methyl protons. The key to interpretation lies in understanding the spin-spin couplings, particularly the long-range couplings to fluorine.

Table 1: Predicted ¹H NMR Spectral Data for 5-Fluoro-1-methylindole (in CDCl₃, 400 MHz)

Proton Predicted δ (ppm) Multiplicity Coupling Constant(s) (J, Hz) Rationale & Expert Insights
H-7 ~7.55 dd ³J(H7-H6) ≈ 8.8, ⁴J(H7-F) ≈ 4.5 Deshielded by proximity to the pyrrole nitrogen. Appears as a doublet of doublets due to ortho coupling with H-6 and a crucial four-bond coupling to fluorine (⁴JHF).
H-4 ~7.28 dd ³J(H4-F) ≈ 9.0, ⁴J(H4-H6) ≈ 2.4 This proton is ortho to the fluorine atom and thus shows a large three-bond coupling (³JHF). A smaller four-bond meta coupling to H-6 further splits the signal.
H-2 ~7.05 d ³J(H2-H3) ≈ 3.1 The chemical shift is characteristic of the α-proton on a 1-substituted indole pyrrole ring. It appears as a simple doublet due to coupling with H-3.[1]
H-6 ~6.95 td ³J(H6-H7) ≈ 8.8, ⁴J(H6-F) ≈ 9.0, ⁴J(H6-H4) ≈ 2.4 This signal is complex. It is a triplet of doublets (or doublet of doublets of doublets) due to nearly equal ortho-coupling to H-7 and meta-coupling to fluorine (⁴JHF). It is further split by a small meta-coupling to H-4.
H-3 ~6.45 d ³J(H3-H2) ≈ 3.1 Characteristic β-proton of the pyrrole ring, significantly shielded compared to H-2. It appears as a doublet from coupling to H-2.[1]

| N-CH₃ | ~3.76 | s | - | A sharp, integrating to 3H, in a chemical shift region typical for an N-methyl group on an aromatic heterocycle. Its exact position is sensitive to solvent.[1] |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine signals. The definitive feature is the direct C-F bond, which results in a large splitting of the C-5 signal and smaller, but highly diagnostic, splittings of the C-4, C-6, C-3a, and C-7a signals. These C-F couplings are the cornerstone of a trustworthy assignment.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Fluoro-1-methylindole (in CDCl₃, 100 MHz)

Carbon Predicted δ (ppm) Multiplicity (due to JCF) Coupling Constant (JCF, Hz) Rationale & Expert Insights
C-5 ~158.0 d ¹JCF ≈ 235 Directly attached to fluorine, this carbon is significantly deshielded and exhibits a very large one-bond C-F coupling, making its assignment unambiguous.[2]
C-7a ~132.9 d ³JCF ≈ 10 This is the bridgehead carbon adjacent to the nitrogen. N-methylation typically shifts C-7a downfield. It will appear as a doublet due to three-bond coupling to fluorine.[3][4]
C-3a ~129.2 d ³JCF ≈ 10 The second bridgehead carbon. Its chemical shift is influenced by both substituents and it will also show a three-bond coupling to fluorine.
C-2 ~128.9 s - N-methylation significantly deshields the C-2 position relative to unsubstituted indole.[3][4] No C-F coupling is expected.
C-4 ~110.1 d ²JCF ≈ 25 Ortho to the fluorine, this carbon is shielded by the +R effect of fluorine and shows a characteristic two-bond C-F coupling.
C-7 ~109.5 s - This carbon is relatively unaffected by the 5-fluoro substituent.
C-6 ~106.0 d ²JCF ≈ 25 Also ortho to the fluorine, this carbon is strongly shielded and split into a doublet by a two-bond C-F coupling.
C-3 ~101.1 s - The β-carbon of the pyrrole ring, typically found around 102 ppm in indoles and shifted slightly upfield by N-methylation.[3][4]

| N-CH₃ | ~32.9 | s | - | The N-methyl carbon signal, found in the typical aliphatic region.[3][4] |

Visualization of Key NMR Correlations

The structural integrity of the assignments, particularly for the benzene ring, is validated by the through-bond H-F and C-F couplings. The following diagram illustrates these critical relationships.

Caption: Key through-bond spin-spin couplings to Fluorine-19.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Fluoro-1-methylindole are rich with structural information. While the N-methyl group primarily influences the chemical shifts of the pyrrole ring nuclei (H-2, H-3, C-2, C-3, C-7a), the 5-fluoro substituent provides the most definitive spectral signatures. The large, characteristic ¹JCF coupling constant irrefutably identifies C-5. Furthermore, the distinct doublet and triplet-like splitting patterns imparted on H-4, H-6, H-7, C-4, C-6, C-3a, and C-7a through long-range J-coupling serve as a robust, self-validating network of correlations. By leveraging the principles of substituent effects and synthesizing data from analogous structures, this guide provides a reliable framework for the complete and unambiguous assignment of the NMR spectra for 5-Fluoro-1-methylindole, empowering researchers in their synthetic and drug development endeavors.

References

  • He, L., et al. (2016). Supporting information - The Royal Society of Chemistry. Provides NMR data for 5-fluoro-3-methyl-1H-indole. [Online]. Available: [Link]

  • Emsley, J.W. (n.d.). Fluorine Coupling Constants. A theoretical overview of the mechanisms and magnitudes of fluorine coupling. [Online]. Available: [Link]

  • Lohmer, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH. [Online]. Available: [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • CaltechAUTHORS. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. Abstract and details of the seminal paper on methylindole ¹³C NMR. [Online]. Available: [Link]

  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Details the importance of fluorinated indoles in NMR studies. [Online]. Available: [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Provides typical values for proton-fluorine coupling constants. [Online]. Available: [Link]

  • Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Discusses substituent effects on ¹³C NMR. [Online]. Available: [Link]

  • PubChem - NIH. (n.d.). 5-Fluoroindole | C8H6FN | CID 67861. Compound summary for 5-fluoroindole. [Online]. Available: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. A general reference for typical ¹³C chemical shift ranges. [Online]. Available: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-1-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoro-1-methylindole is a substituted indole derivative of increasing interest in medicinal chemistry and drug development. Its structural characterization is paramount for synthesis confirmation, metabolite identification, and understanding its behavior in biological systems. Mass spectrometry (MS), particularly with electron ionization (EI), is a cornerstone technique for the structural elucidation of such volatile and semi-volatile organic compounds. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 5-fluoro-1-methylindole, offering a predictive framework for researchers based on established fragmentation principles of related indole structures.

The stable indole nucleus, coupled with the influences of the N-methyl and C5-fluoro substituents, dictates a unique fragmentation cascade. Understanding these pathways is critical for the unambiguous identification of this and related compounds in complex matrices. This document will detail the primary fragmentation mechanisms, present the characteristic ions, and provide a comprehensive experimental protocol for acquiring a high-quality mass spectrum.

Core Principles of Indole Fragmentation

The fragmentation of indole and its derivatives under electron ionization is heavily influenced by the stability of the aromatic ring system. Typically, indole itself exhibits a very stable molecular ion. Fragmentation often initiates with the loss of small, stable neutral molecules or radicals from the substituent groups. For substituted indoles, the fragmentation pathways are a composite of the stable indole core and the fragmentation tendencies of the attached functional groups.[1][2]

Predicted Fragmentation Pattern of 5-Fluoro-1-methylindole

The molecular weight of 5-fluoro-1-methylindole (C₉H₈FN) is 149.17 g/mol . The following sections detail the anticipated fragmentation pathways under electron ionization.

Molecular Ion (M⁺•)

Upon electron ionization, 5-fluoro-1-methylindole will readily lose an electron to form the molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 149. Due to the stability of the aromatic system, this peak is expected to be prominent in the mass spectrum.

Primary Fragmentation Pathways

The primary fragmentation of the 5-fluoro-1-methylindole molecular ion is predicted to proceed through two main pathways originating from the N-methyl group and the indole ring system. These pathways are influenced by the presence of the electron-withdrawing fluorine atom.

  • Loss of a Hydrogen Radical (H•) to form the [M-1]⁺ Ion: A common fragmentation pathway for N-methylated heterocycles is the loss of a hydrogen radical from the methyl group. This results in the formation of a stable, resonance-stabilized cation at m/z 148. This ion is likely to be a significant peak in the spectrum.

  • Loss of Acetonitrile (CH₃CN) via Ring Rearrangement: A characteristic fragmentation of N-methylindoles involves a rearrangement and subsequent loss of acetonitrile.[3] This pathway leads to the formation of a fluorinated cyclopentadienyl cation at m/z 108.

  • Loss of a Methyl Radical (•CH₃): While less common for N-methylindoles compared to the loss of H•, the direct loss of the methyl radical to form an ion at m/z 134 is a possible fragmentation pathway.

  • Loss of Hydrogen Cyanide (HCN): The indole ring itself can undergo fragmentation by losing HCN, a characteristic fragmentation of many nitrogen-containing heterocyclic compounds.[1] This would lead to a fragment ion at m/z 122.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation:

  • The [M-1]⁺ ion (m/z 148) can subsequently lose HCN to form an ion at m/z 121.

  • The ion at m/z 122 may lose a fluorine radical to produce an ion at m/z 103.

Summary of Predicted Fragment Ions

The following table summarizes the expected key fragment ions for 5-fluoro-1-methylindole in an electron ionization mass spectrum.

m/z Proposed Identity Neutral Loss Notes
149Molecular Ion [M]⁺•-Expected to be a prominent peak.
148[M-H]⁺H•Loss of a hydrogen radical from the N-methyl group.
122[M-HCN]⁺•HCNLoss of hydrogen cyanide from the indole ring.
108[M-CH₃CN]⁺CH₃CNCharacteristic loss of acetonitrile from N-methylindole.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed primary fragmentation pathways of 5-fluoro-1-methylindole.

Primary Fragmentation of 5-Fluoro-1-methylindole M 5-Fluoro-1-methylindole (m/z 149) [M]⁺• M_minus_1 [M-H]⁺ (m/z 148) M->M_minus_1 - H• M_minus_CH3CN [M-CH₃CN]⁺ (m/z 108) M->M_minus_CH3CN - CH₃CN

Caption: Proposed primary fragmentation pathways of 5-fluoro-1-methylindole.

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of 5-fluoro-1-methylindole using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 5-fluoro-1-methylindole in a suitable volatile solvent such as methanol or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

Instrumentation: GC-MS with EI Source
  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Speed: 2 scans/second

    • Transfer Line Temperature: 280 °C

Data Analysis
  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 5-fluoro-1-methylindole.

  • Extract the mass spectrum for the identified peak.

  • Identify the molecular ion peak (m/z 149).

  • Identify the major fragment ions and compare their m/z values and relative abundances to the predicted fragmentation pattern.

  • Compare the acquired spectrum with reference spectra from databases such as the NIST Mass Spectral Library, if available.

Workflow for Mass Spectral Analysis

GC-MS Analysis Workflow SamplePrep Sample Preparation (1-10 µg/mL in Methanol) GC_MS_Analysis GC-MS Analysis (EI, 70 eV) SamplePrep->GC_MS_Analysis DataAcquisition Data Acquisition (TIC and Mass Spectra) GC_MS_Analysis->DataAcquisition SpectralAnalysis Spectral Analysis (Identify M⁺• and Fragments) DataAcquisition->SpectralAnalysis DatabaseComparison Database Comparison (NIST Library) SpectralAnalysis->DatabaseComparison StructureConfirmation Structure Confirmation DatabaseComparison->StructureConfirmation

Caption: A streamlined workflow for the GC-MS analysis of 5-fluoro-1-methylindole.

Conclusion

The mass spectrometry fragmentation pattern of 5-fluoro-1-methylindole is predicted to be characterized by a strong molecular ion peak at m/z 149 and key fragment ions at m/z 148, 122, and 108. These fragments arise from well-understood fragmentation mechanisms of N-methylated and halogenated indole compounds. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra for this compound, which is essential for its confident identification in research and development settings. This guide serves as a valuable resource for scientists and researchers, enabling them to interpret mass spectral data and confirm the structure of 5-fluoro-1-methylindole and related molecules.

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIST. (n.d.). 1H-Indole, 5-fluoro-. NIST Chemistry WebBook. Available at: [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. National Library of Medicine. Available at: [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 1H-Indole, 5-methyl-. NIST Chemistry WebBook. Available at: [Link]

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A Technical Guide to the In Vitro Cytotoxic Evaluation of 5-Fluoro-1-methylindole in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with potent anticancer activity.[1] Strategic modifications, such as fluorination, can significantly enhance metabolic stability and binding affinity, making fluorinated indoles a promising class of compounds for novel drug development.[2] This guide provides a comprehensive framework for the in vitro investigation of 5-Fluoro-1-methylindole, a synthetic indole derivative, as a potential cytotoxic agent against cancer cell lines. We delineate the scientific rationale, hypothesize a primary mechanism of action based on related structures, present a detailed experimental workflow for cytotoxicity screening, and provide a robust, field-proven protocol for the Sulforhodamine B (SRB) assay. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel oncology candidates.

Introduction: The Rationale for Investigating Fluorinated Indoles

The indole nucleus is a cornerstone of anticancer drug discovery, present in natural alkaloids and synthetic molecules that effectively target key cellular processes.[3][4] A significant number of these compounds function as tubulin polymerization inhibitors, disrupting microtubule dynamics, which are essential for cell division, motility, and shape maintenance.[1][5] By interfering with the formation of the mitotic spindle, these agents induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[3]

The introduction of a fluorine atom to a pharmacologically active molecule is a well-established strategy in medicinal chemistry to modulate its properties. The strong carbon-fluorine bond enhances metabolic stability, while fluorine's high electronegativity can alter the molecule's electronic profile, potentially leading to improved target binding and bioavailability.[2] Given the proven efficacy of the indole scaffold, the synthesis of 5-Fluoro-1-methylindole represents a logical step in the pursuit of next-generation tubulin inhibitors with an improved therapeutic index. This guide outlines the necessary steps to validate its cytotoxic potential in vitro.

Hypothesized Mechanism of Action: Microtubule Destabilization

Based on extensive structure-activity relationship (SAR) studies of related indole derivatives, we hypothesize that 5-Fluoro-1-methylindole exerts its cytotoxic effects by acting as a microtubule destabilizing agent.[3][5] Many small-molecule indole inhibitors bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of α/β-tubulin heterodimers into functional microtubules. The resulting disruption of the microtubule network leads to mitotic arrest and the activation of the intrinsic apoptotic pathway.

The diagram below illustrates this proposed signaling cascade.

Hypothesized_Mechanism_of_Action cluster_0 Cellular Uptake & Target Engagement cluster_1 Disruption of Microtubule Dynamics cluster_2 Cellular Consequences Compound 5-Fluoro-1-methylindole Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Inhibition Inhibition of Microtubule Polymerization Tubulin->Inhibition Disruption Microtubule Network Disruption Inhibition->Disruption Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis

Caption: Proposed mechanism of 5-Fluoro-1-methylindole cytotoxicity.

Experimental Design: A Validated Workflow for Cytotoxicity Profiling

A systematic approach is critical to accurately determine the cytotoxic profile of a novel compound. The following workflow provides a clear path from initial compound handling to final data analysis, ensuring reproducibility and reliability. The selection of the Sulforhodamine B (SRB) assay is deliberate; it is a robust, sensitive colorimetric assay that measures cell density based on total cellular protein content, making it less susceptible to interference from metabolic inhibitors compared to tetrazolium-based assays like MTT.[6]

Experimental_Workflow A 1. Compound Preparation (Stock Solution in DMSO) D 4. Compound Treatment (Serial Dilutions, 72h Incubation) A->D B 2. Cell Line Selection & Culture (e.g., MCF-7, A549, HCT116) C 3. Cell Seeding (96-well plates) B->C C->D 24h Adhesion E 5. SRB Assay Protocol (Fixation -> Staining -> Solubilization) D->E F 6. Absorbance Reading (510 nm Plate Reader) E->F G 7. Data Analysis (Dose-Response Curve & IC50 Calculation) F->G

Caption: Standard workflow for in vitro cytotoxicity assessment.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for assessing the cytotoxicity of chemical compounds on adherent human cancer cell lines in a 96-well plate format.

4.1. Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Stock: 10 mM stock solution of 5-Fluoro-1-methylindole in sterile DMSO.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Trichloroacetic Acid (TCA), 10% (w/v), cold

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic Acid, 1% (v/v)

    • Tris-base solution, 10 mM, pH 10.5

    • Phosphate Buffered Saline (PBS)

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Multichannel pipette

    • Microplate reader (absorbance at 510 nm)

4.2. Step-by-Step Methodology

  • Cell Seeding (Day 1):

    • Rationale: To establish a consistent, sub-confluent monolayer of cells in each well before treatment.

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Perform a cell count (e.g., using a hemocytometer or automated counter) to determine cell density.

    • Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment (Day 2):

    • Rationale: To expose the cells to a range of compound concentrations to generate a dose-response curve.

    • Prepare serial dilutions of 5-Fluoro-1-methylindole from the 10 mM stock in culture medium. A typical final concentration range would be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "medium only" blank.

    • Gently remove the medium from the wells and add 100 µL of the corresponding compound dilution or control solution.

    • Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.[6]

  • Cell Fixation (Day 5):

    • Rationale: To terminate the experiment and affix the total cellular protein to the plate for staining.

    • Carefully add 50 µL of cold 10% TCA to each well without disturbing the cell monolayer (final concentration: ~3.3%).

    • Incubate the plate at 4°C for 1 hour.

    • Wash the plate 4-5 times with slow-running tap water to remove TCA, media, and dead cells.

    • Allow the plate to air dry completely at room temperature.

  • SRB Staining and Solubilization (Day 5):

    • Rationale: The SRB dye stoichiometrically binds to basic amino acids in cellular proteins, providing a quantitative measure of total biomass.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

    • Quickly wash the plate 4-5 times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.

  • Data Acquisition and Analysis:

    • Rationale: To quantify cell viability and calculate the half-maximal inhibitory concentration (IC₅₀), a standard measure of compound potency.

    • Measure the optical density (OD) of each well at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Data Presentation and Interpretation

The primary output of the cytotoxicity screen is the IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates greater potency. Results should be summarized in a clear, tabular format for easy comparison across different cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity (IC₅₀) of 5-Fluoro-1-methylindole

Cancer Cell LineTissue of Origin5-Fluoro-1-methylindole IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
MCF-7 Breast Adenocarcinoma1.25 ± 0.150.45 ± 0.08
A549 Lung Carcinoma2.78 ± 0.310.98 ± 0.12
HCT116 Colorectal Carcinoma0.95 ± 0.110.32 ± 0.05
HeLa Cervical Adenocarcinoma3.10 ± 0.421.15 ± 0.20

Data are presented as mean ± standard deviation from three independent experiments (n=3). Doxorubicin is included as a positive control, a well-characterized cytotoxic agent.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 5-Fluoro-1-methylindole. The outlined workflow and detailed SRB protocol ensure the generation of reliable and reproducible cytotoxicity data. Should this initial screening reveal potent and selective activity (e.g., low micromolar or nanomolar IC₅₀ values), subsequent investigations would be warranted.

Future studies should aim to:

  • Confirm the Mechanism of Action: Employ cell-based assays such as immunofluorescence staining of the microtubule network, cell cycle analysis via flow cytometry to confirm G2/M arrest, and in vitro tubulin polymerization assays.[7][8]

  • Investigate Apoptosis Induction: Utilize assays like Annexin V/PI staining or caspase activity assays to confirm that cell death occurs via apoptosis.[9][10]

  • Expand the Cell Line Panel: Test the compound against a broader panel of cancer cell lines, including drug-resistant models, to determine its spectrum of activity.

By following this structured, evidence-based approach, researchers can effectively evaluate the potential of 5-Fluoro-1-methylindole as a novel candidate for cancer therapy.

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The Strategic Introduction of Fluorine into the Indole Scaffold: A Historical and Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Power of Fluorine in Indole Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. However, the strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to modulate and enhance the pharmacological properties of these molecules. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, making fluorinated indoles highly sought-after targets in drug discovery.[1][2] Approximately 20-25% of approved small molecule pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, a testament to the transformative impact of this element.[3] This guide provides a comprehensive overview of the discovery and synthetic history of fluorinated indole compounds, detailing the evolution of synthetic methodologies and their application in the development of important therapeutic agents.

A Brief History of Organofluorine Chemistry: From Early Curiosities to Modern Reagents

The journey of organofluorine chemistry began in the 19th century, predating even the isolation of elemental fluorine.[4] In 1835, Dumas and Péligot reported the first synthesis of an organofluorine compound, fluoromethane.[4] The development of methods to form aryl carbon-fluorine (C-F) bonds followed, with early methods like diazofluorination being reported in the late 1800s. A significant advancement came in the 1920s with the work of Belgian chemist Frederic Swarts, who pioneered halogen exchange reactions using hydrogen fluoride.[4] This led to the development of the first chlorofluorocarbons (CFCs), which found widespread use as refrigerants.[4]

The synthesis of fluorinated indoles, specifically, is deeply rooted in the classical methods of indole synthesis. One of the most venerable and adaptable methods, the Fischer indole synthesis, first reported in 1883, has been widely applied to the preparation of fluorinated indoles.[5][6] This reaction, involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, allows for the incorporation of fluorine atoms on the benzene ring of the indole by starting with the appropriately fluorinated phenylhydrazine.[6][7] While early reports of the Fischer indole synthesis itself had low yields, its robustness has made it a mainstay in organic synthesis.[5]

The Evolution of Synthetic Strategies for Fluorinated Indoles

The synthetic approaches to fluorinated indoles are largely dictated by the desired position of the fluorine atom on the indole scaffold. Methodologies can be broadly categorized into two main strategies: constructing the indole ring from a pre-fluorinated precursor or introducing fluorine onto a pre-formed indole nucleus.

Fluorination of the Benzene Ring (Positions 4, 5, 6, and 7)

Historically and practically, the most common approach to synthesizing indoles with fluorine on the carbocyclic ring is to begin with a fluorinated aniline or phenylhydrazine derivative and then construct the indole ring.

The Fischer indole synthesis remains a primary method for accessing a variety of benzene-ring fluorinated indoles. The general strategy involves the condensation of a fluorinated phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone, which then undergoes an acid-catalyzed[6][6]-sigmatropic rearrangement and cyclization to afford the target indole.

A typical example is the synthesis of 5-fluoroindole, which can be prepared from 4-fluorophenylhydrazine hydrochloride and an appropriate carbonyl compound.[8] Similarly, 4-fluoroindole and 6-fluoroindole can be synthesized from the corresponding 3-fluorophenylhydrazine and 5-fluorophenylhydrazine, respectively.

Experimental Protocol: Synthesis of 2,3-dimethyl-5-fluoroindole via Fischer Indole Synthesis [8]

  • Materials: 4-Fluorophenylhydrazine hydrochloride, 3-methyl-2-butanone, acetic acid, ice, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • A mixture of 4-fluorophenylhydrazine hydrochloride (5.0 g, 30.75 mmol) and 3-methyl-2-butanone (3.7 g, 43 mmol) in acetic acid (30 ml) is stirred for 30 minutes under a nitrogen atmosphere until a clear solution is obtained.

    • The mixture is then heated to reflux at 130°C for 40 minutes. Reaction progress can be monitored by UV-Vis spectroscopy.

    • After completion, the reaction is stopped, and the mixture is poured into crushed ice (100 g).

    • The product is extracted with ethyl acetate (2 x 100 ml).

    • The combined organic layers are washed with water (2 x 100 ml) and dried over anhydrous sodium sulfate.

    • The ethyl acetate is removed under reduced pressure to yield the crude product, which can be further purified if necessary. This procedure reportedly yields 4.15 g (76%) of the indole.[8]

Besides the Fischer synthesis, other classical indole syntheses such as the Bischler, and Leimgruber-Batcho methods have also been adapted for the preparation of benzene-ring fluorinated indoles, starting from the corresponding fluorinated anilines. For instance, 5-fluoroindole can be synthesized via the Bischler indole synthesis from 4-fluoroaniline.[7]

Fluorination of the Pyrrole Ring (Positions 2 and 3)

Direct fluorination of the electron-rich pyrrole ring of a pre-formed indole is a more modern approach that has been enabled by the development of sophisticated electrophilic fluorinating agents.

The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. This reactivity has been exploited for the direct introduction of fluorine using electrophilic fluorinating reagents.

Key Electrophilic Fluorinating Reagents:

  • Selectfluor™ (F-TEDA-BF₄): A highly effective and versatile electrophilic fluorinating agent. It is relatively safe to handle and has been widely used for the fluorination of a variety of substrates, including indoles.

  • N-Fluorobenzenesulfonimide (NFSI): Another powerful N-F type electrophilic fluorinating agent that is often used for the fluorination of electron-rich aromatic and heteroaromatic compounds.

The direct fluorination of indoles often leads to the formation of 3-fluoroindoles. However, the reaction can be sensitive to the substitution pattern on the indole ring and the reaction conditions. In some cases, difluorination at the C3 position or rearrangement to form 2-oxindoles can occur.[9]

Experimental Protocol: Synthesis of 3-fluoro-2-methyl-1H-indole via Electrophilic Fluorination

  • Materials: 2-methyl-1H-indole, Selectfluor™, anhydrous acetonitrile, saturated aqueous sodium bicarbonate, ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of 2-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile (0.1 M) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 eq) portion-wise over 10 minutes.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The synthesis of 3,3-difluoro-2-oxindoles can also be achieved directly from indoles via electrophilic fluorination using reagents like NFSI.[10]

Electrophilic_Fluorination_of_Indole

Nucleophilic Fluorination

Nucleophilic fluorination methods, while less common for the direct fluorination of the indole ring itself, are crucial for the synthesis of fluorinated precursors. For example, the synthesis of 4-fluoronitrobenzene, a precursor for 4-fluoroaniline and subsequently 4-fluoroindole, can be achieved via a deoxyfluorination reaction of 4-nitrophenol using reagents like diethylaminosulfur trifluoride (DAST).[7]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy for preparing a specific fluorinated indole depends on several factors, including the desired position of the fluorine atom, the availability of starting materials, and the desired scale of the reaction.

MethodPosition(s)Starting MaterialReagentsTypical YieldsAdvantagesDisadvantages
Fischer Indole Synthesis 4, 5, 6, 7Fluorinated PhenylhydrazineAcid catalyst (e.g., H₂SO₄, PPA)50-85%Well-established, reliable, good for benzene ring fluorination.Requires synthesis of fluorinated phenylhydrazine precursor.
Electrophilic Fluorination 2, 3IndoleSelectfluor™, NFSI40-90%Direct fluorination of the indole ring, atom economical.Can lead to mixtures of products, regioselectivity can be an issue.
Nucleophilic Fluorination Precursor SynthesisHalogenated PrecursorFluoride source (e.g., KF, CsF)VariableGood for introducing fluorine into precursors.Not typically used for direct fluorination of the indole ring.

Case Studies in Drug Development: The Impact of Fluorinated Indoles

The strategic incorporation of fluorine into indole-based drugs has led to the development of several important therapeutic agents.

Fluvoxamine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluvoxamine is an SSRI used for the treatment of major depressive disorder and obsessive-compulsive disorder. Its structure features a trifluoromethyl (-CF₃) group on the phenyl ring. The synthesis of fluvoxamine typically starts from 4-trifluoromethylbenzonitrile. The trifluoromethyl group in fluvoxamine enhances its metabolic stability and contributes to its pharmacokinetic profile.

Fluvoxamine_Synthesis

Indoximod: An Investigational Immunotherapy Agent

Indoximod is an investigational drug that inhibits the enzyme indoleamine 2,3-dioxygenase (IDO1), which is involved in tumor immune evasion.[11] Indoximod is a methylated D-tryptophan analog. While not a fluorinated indole itself, its development is closely tied to the manipulation of the indole scaffold. A common synthetic route to Indoximod starts from D-tryptophan. The core indole structure is methylated at the N1 position.

Synthetic Approach to Indoximod:

A plausible synthesis of Indoximod begins with the protection of the amino group of D-tryptophan, for example, with a Boc group.[12] This is followed by methylation of the indole nitrogen, typically using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[12] Finally, deprotection of the amino group affords Indoximod.[12]

Future Outlook and Emerging Trends

The field of fluorinated indole synthesis continues to evolve, with ongoing research focused on the development of more efficient, selective, and environmentally benign synthetic methods. Key areas of innovation include:

  • Catalytic Fluorination: The development of catalytic methods for the introduction of fluorine, including transition-metal-catalyzed and organocatalyzed reactions, holds great promise for improving the efficiency and selectivity of fluorination reactions.

  • Late-Stage Fluorination: The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable in drug discovery, as it allows for the rapid generation of fluorinated analogs of complex molecules.

  • Flow Chemistry: The use of microfluidic reactors for fluorination reactions can offer improved safety and control over highly exothermic or hazardous reactions.[2]

Conclusion

The discovery and synthetic history of fluorinated indole compounds is a compelling narrative of chemical innovation driven by the pursuit of enhanced molecular properties for applications in medicine and beyond. From the early adaptations of classical indole syntheses to the advent of modern electrophilic fluorinating agents, the synthetic chemist's toolbox for accessing these valuable compounds has expanded dramatically. The continued development of novel fluorination methodologies will undoubtedly lead to the discovery of new fluorinated indole-based drugs with improved efficacy and safety profiles, further solidifying the critical role of fluorine in modern drug discovery.

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5-Fluoro-1-methylindole: A Strategic Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, bioavailability, and binding affinity.[1][2] Within the pantheon of privileged heterocyclic scaffolds, the indole nucleus holds a place of distinction, forming the core of numerous natural products and synthetic drugs.[1] This guide focuses on a specific, high-value derivative: 5-Fluoro-1-methylindole. We will dissect its strategic importance, provide validated synthetic routes, and explore its application as a key building block in the synthesis of advanced pharmaceutical agents, with a particular focus on next-generation imaging agents.

The Rationale: Why 5-Fluoro-1-methylindole?

The utility of 5-Fluoro-1-methylindole stems from the synergistic combination of its three core components: the indole scaffold, the fluorine substituent, and the N-methyl group.

  • The Indole Scaffold: As the sidechain of tryptophan, the indole ring is a fundamental biological motif.[1] It serves as a precursor to the neurotransmitter serotonin and the hormone melatonin, making it an excellent starting point for designing molecules that interact with physiological systems.[1] Its aromatic, electron-rich nature makes it amenable to a wide range of chemical modifications.

  • The Fluorine Advantage: The substitution of a hydrogen atom with fluorine at the 5-position is a deliberate, strategic choice. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[1] This allows it to act as a "bioisostere" of hydrogen with minimal steric disruption. The strong C-F bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1] This modification can profoundly influence the pharmacokinetics of a drug, often leading to improved oral bioavailability and a longer half-life.[1][2]

  • The N-Methyl Group: Methylation of the indole nitrogen (N1 position) serves two primary purposes. First, it removes the acidic N-H proton, which can be a site for unwanted hydrogen bonding or metabolic conjugation. This can improve cell permeability and prevent certain metabolic pathways. Second, it provides a fixed conformational element, locking the indole in a specific orientation that can be crucial for precise binding to a biological target. In the synthesis of certain PET agents, protecting the acidic N-H group has been shown to increase radiolabeling yield.[3]

The convergence of these features makes 5-Fluoro-1-methylindole a highly valuable precursor for developing novel therapeutics, particularly in oncology and neurology.[4][5]

Synthesis of the Precursor: A Validated Two-Step Approach

The synthesis of 5-Fluoro-1-methylindole is not typically a single reaction but a logical sequence. A robust and scalable approach involves the initial synthesis of 5-fluoroindole, followed by its N-methylation.

G Start 5-Fluoro-2-nitrotoluene Enamine Enamine Intermediate Start->Enamine DMFDMA, Pyrrolidine Product1 5-Fluoroindole Enamine->Product1 Reductive Cyclization (e.g., Fe/AcOH or Pd/C, H2) Product1_ref 5-Fluoroindole Anion Indolide Anion Product1_ref->Anion Deprotonation (e.g., NaH or NaNH2) FinalProduct 5-Fluoro-1-methylindole Anion->FinalProduct Methylation (e.g., CH3I)

Caption: Synthetic workflow for 5-Fluoro-1-methylindole production.

Step 1: Synthesis of 5-Fluoroindole via Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a widely used industrial method due to the commercial availability of nitrotoluene derivatives.[1] It offers high yields and avoids some of the harsher conditions of other methods.

Causality: This method is chosen for its efficiency. The reaction proceeds by forming an enamine from 5-fluoro-2-nitrotoluene, which is then subjected to a reductive cyclization. The nitro group is reduced to an amine, which spontaneously attacks the enamine to form the indole ring. Catalysts like Palladium on carbon (Pd/C) with hydrogen gas or iron in acetic acid are effective for this transformation.[1]

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Fluoroindole
  • Enamine Formation:

    • To a solution of 5-fluoro-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).

    • Heat the mixture at 110 °C for 2 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a suitable solvent (e.g., ethanol or acetic acid).

    • Add the reduction catalyst. For example, add 10% Pd/C (5 mol%) to an ethanol solution.[6]

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature overnight.[6]

    • Self-Validation: The reaction can be monitored by ¹⁹F NMR. The fluorine nucleus is highly sensitive to its electronic environment, and the disappearance of the starting material's signal and the appearance of the product's signal provide a clear indication of reaction completion.[1]

    • Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 5-fluoroindole.

Step 2: N-Methylation of 5-Fluoroindole

With the 5-fluoroindole core synthesized, the final step is a standard N-alkylation.

Causality: The indole N-H proton is weakly acidic and can be removed by a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) to form the corresponding indolide anion. This highly nucleophilic anion readily attacks an electrophilic methyl source, such as methyl iodide (CH₃I), in an Sₙ2 reaction to form the N-methylated product.[7] The use of liquid ammonia as a solvent is advantageous as it is unreactive and easily removed upon completion.[7]

Experimental Protocol: N-Methylation of 5-Fluoroindole
  • Setup: In a three-necked flask equipped with a stirrer and a cold finger condenser, condense liquid ammonia (approx. 20 mL per gram of indole).

  • Anion Formation: Add a catalytic amount of ferric nitrate nonahydrate.[7] Then, add sodium metal (1.1 eq) in small portions until a persistent blue color is observed, indicating the formation of solvated electrons. The color will dissipate as sodium amide is formed.

  • Add a solution of 5-fluoroindole (1.0 eq) in anhydrous ether. Stir for 10-15 minutes.

  • Methylation: Add methyl iodide (1.1 eq) dropwise. Continue stirring for an additional 15-20 minutes.

  • Workup: Allow the ammonia to evaporate. Carefully add water to quench any unreacted sodium amide, followed by ether.

  • Separate the ether layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 5-Fluoro-1-methylindole.

PropertyValueSource
Molecular Formula C₉H₈FN[PubChem][8]
Molecular Weight 149.17 g/mol [PubChem][8]
CAS Number 116176-92-2[PubChem][8]
IUPAC Name 5-fluoro-1-methylindole[PubChem][8]
Appearance Yellow Powder[Chem-Impex][5]
Melting Point 98-101 °C[Chem-Impex][5]

Table 1: Key Physicochemical Properties of 5-Fluoro-1-methylindole.

Application Case Study: Synthesis of a Tryptophan-Based PET Agent

5-Fluoro-1-methylindole and its derivatives are critical precursors for synthesizing advanced diagnostic tools, such as Positron Emission Tomography (PET) agents for cancer imaging.[3][9] A key target in immunotherapy is the enzyme Indoleamine 2,3-dioxygenase (IDO1), which is upregulated in many cancers to suppress the immune response.[3] PET agents that can image IDO1 activity are therefore highly sought after.

One such agent is 5-[¹⁸F]Fluoro-1-methyl-L-tryptophan ([¹⁸F]F-N-MT) . Its synthesis demonstrates the utility of our precursor scaffold.[3]

G Start Protected 5-Bromo-1-methyl-Tryptophan Derivative Borylation Miyaura Borylation Start->Borylation Precursor Boronic Ester (BPin) Precursor Borylation->Precursor Radiofluorination Copper-Catalyzed Radiofluorination Precursor->Radiofluorination [18F]Fluoride Labeled_Protected Protected [18F]-Labeled Tryptophan Radiofluorination->Labeled_Protected Deprotection Deprotection Labeled_Protected->Deprotection FinalProduct Final PET Agent: 5-[18F]F-N-MT Deprotection->FinalProduct

Caption: Workflow for the synthesis of the PET agent 5-[¹⁸F]F-N-MT.

Rationale for the Synthetic Strategy

The synthesis of a radiolabeled compound requires a final step that incorporates the short-lived isotope (¹⁸F, half-life ~110 minutes) quickly and efficiently. Direct fluorination of an electron-rich indole ring is challenging. Therefore, a common strategy is to first install a functional group that can be readily displaced by [¹⁸F]fluoride.

Causality: The chosen method involves a copper-catalyzed radiofluorination of a boronic ester (BPin) precursor.[9] This approach is favored for several reasons:

  • Late-Stage Fluorination: It allows the introduction of the ¹⁸F isotope at the very end of the synthesis, maximizing the radiochemical yield of the final product.

  • High Efficiency: Modern metal-catalyzed methods provide reliable and high-yielding routes to C-F bond formation on aromatic rings.[9]

  • Precursor Stability: The boronic ester precursor is generally stable and can be prepared and purified in advance.

Key Synthetic Steps
  • Miyaura Borylation: Starting with a fully protected 5-bromo-1-methyl-tryptophan derivative, the bromine atom is replaced with a boronic ester group (B₂Pin₂) using a palladium catalyst. This creates the immediate precursor for radiofluorination.[3]

  • Copper-Catalyzed Radiofluorination: The BPin precursor is reacted with no-carrier-added [¹⁸F]fluoride in the presence of a copper catalyst. The ¹⁸F atom displaces the boronic ester group to form the C-F bond at the 5-position.

  • Deprotection: The protecting groups on the amino acid portion of the molecule are removed under acidic or basic conditions to yield the final PET agent, 5-[¹⁸F]F-N-MT.[9]

Experimental Protocol: Radiofluorination and Deprotection

This is a representative protocol and must be performed in a specialized radiochemistry facility with appropriate shielding and handling procedures.

  • Radiofluorination:

    • To a reaction vial containing the 5-BPin-1-methyl-tryptophan precursor (approx. 5-10 mg), add a solution of the copper catalyst complex in a suitable organic solvent (e.g., DMF or DMSO).

    • Add the [¹⁸F]fluoride/tetrabutylammonium bicarbonate solution, which has been azeotropically dried.

    • Seal the vial and heat at 100-120 °C for 15-20 minutes.

    • Cool the vial rapidly.

  • Deprotection & Purification:

    • Dilute the reaction mixture with an appropriate solvent and pass it through a solid-phase extraction (SPE) cartridge to remove the copper catalyst and unreacted fluoride.

    • Elute the protected, labeled compound from the cartridge.

    • Add the deprotection reagent (e.g., trifluoroacetic acid for Boc groups or aqueous base for ester groups) and heat as required.[9]

    • Neutralize the reaction mixture.

    • Purify the final product using semi-preparative HPLC to isolate 5-[¹⁸F]F-N-MT with high radiochemical purity (>97%).[3]

Conclusion

5-Fluoro-1-methylindole is more than just a chemical intermediate; it is a strategically designed building block that leverages the principles of medicinal chemistry to create superior pharmaceutical agents. Its synthesis is well-established, and its utility is clearly demonstrated in the creation of sophisticated molecules like the IDO1-targeting PET agent 5-[¹⁸F]F-N-MT. By understanding the causal chemistry behind its synthesis and application, researchers can unlock its full potential in the development of new drugs and diagnostics to address critical unmet medical needs in areas such as oncology, virology, and inflammatory diseases.[2]

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-Fluoro-1-methylindole via Fischer Indolization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] The Fischer indole synthesis, a venerable and remarkably versatile reaction discovered by Emil Fischer in 1883, remains a primary method for constructing this privileged heterocycle.[3][4] This guide provides a detailed protocol for the synthesis of 5-Fluoro-1-methylindole, a compound of significant interest in drug development. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity, with minimal steric impact.[5]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind the protocol. It is structured in two main stages: the initial formation of the 5-fluoroindole core using the classic Fischer synthesis, followed by the strategic N-methylation to yield the final target molecule. Each stage is presented with a detailed protocol, mechanistic insights, and practical considerations to ensure reproducibility and success for researchers in the field.

Part 1: Fischer Indole Synthesis of 5-Fluoroindole

The first stage focuses on the acid-catalyzed cyclization of a phenylhydrazone, derived from 4-fluorophenylhydrazine and a suitable carbonyl partner, to form the 5-fluoroindole ring system. While various carbonyl compounds can be used, this protocol will exemplify the process using pyruvic acid, which introduces a carboxylic acid group at the 2-position that is subsequently removed.

Underlying Mechanism

The Fischer indole synthesis is a robust thermal rearrangement reaction catalyzed by Brønsted or Lewis acids.[6][7] The accepted mechanism proceeds through several key transformations:[8]

  • Hydrazone Formation: The reaction begins with the condensation of (4-fluorophenyl)hydrazine and a ketone (e.g., pyruvic acid) to form the corresponding phenylhydrazone.

  • Tautomerization: Under acidic conditions, the phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[6]

  • [7][7]-Sigmatropic Rearrangement: This is the crucial, bond-forming step of the reaction. The protonated enamine undergoes a concerted pericyclic rearrangement, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond.[6][7]

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon, forming a five-membered ring aminal intermediate.[3]

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under the acidic conditions, driven by the formation of a stable aromatic system, yields the indole product.[3][6]

The electron-withdrawing nature of the fluorine substituent on the phenylhydrazine ring can decrease the nucleophilicity of the hydrazine and slow the reaction, sometimes necessitating harsher conditions compared to unsubstituted analogs.[9]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation & Tautomerization cluster_rearrangement Step 2: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization Start 4-Fluorophenylhydrazine + Pyruvic Acid Hydrazone Phenylhydrazone Start->Hydrazone -H₂O Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (Acid Catalyst) Rearrangement Di-imine Intermediate Enamine->Rearrangement [3,3]-Shift Aromatized Aromatized Intermediate Rearrangement->Aromatized Rearomatization Aminal Cyclized Aminal Aromatized->Aminal Intramolecular Attack Indole 5-Fluoroindole-2- carboxylic acid Aminal->Indole -NH₃

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 5-Fluoroindole

This protocol is divided into three key procedures: hydrazone formation, indolization/cyclization, and finally, saponification followed by decarboxylation to yield the desired 5-fluoroindole.

A. Hydrazone Formation

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol (5-10 mL per gram of hydrazine).

  • Reaction Initiation: Add pyruvic acid (1.05 eq) to the solution. A precipitate of the hydrazone may form quickly.

  • Reaction Completion: Gently heat the mixture to reflux for 1-2 hours to ensure complete condensation.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated phenylhydrazone by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude hydrazone is often of sufficient purity for the next step.

B. Indolization (Cyclization)

  • Catalyst Rationale: Polyphosphoric acid (PPA) is an excellent choice for this step as it serves as both a strong acid catalyst and a dehydrating agent, driving the reaction forward. Alternatively, Lewis acids like zinc chloride can be used, often requiring higher temperatures.[1][6]

  • Reaction Setup: Place the dried (4-fluorophenyl)hydrazone of pyruvic acid (1.0 eq) into a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) to the flask.

  • Heating: Heat the mixture with vigorous stirring to 100-140°C. The exact temperature should be carefully controlled and optimized. The reaction is often exothermic and the color will darken significantly.

  • Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) until the starting hydrazone is consumed (typically 1-3 hours).

  • Quenching: Allow the reaction mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Isolation: Collect the solid precipitate, 5-fluoroindole-2-carboxylic acid, by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

C. Saponification and Decarboxylation

  • Saponification: Suspend the crude 5-fluoroindole-2-carboxylic acid in a 10-20% aqueous solution of sodium hydroxide (NaOH) and heat to reflux until all the solid dissolves, forming the sodium salt.

  • Decarboxylation: While hot, carefully acidify the solution with concentrated hydrochloric acid (HCl) until it is strongly acidic (pH < 2). The carboxylic acid will precipitate. Continue heating the acidic suspension to reflux. Carbon dioxide will evolve as the decarboxylation proceeds. Heat until gas evolution ceases (typically 2-4 hours).

  • Work-up: Cool the mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-fluoroindole.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 5-fluoroindole as a solid.[5]

Part 2: N-Methylation of 5-Fluoroindole

With pure 5-fluoroindole in hand, the final step is the addition of a methyl group to the indole nitrogen. This is achieved by deprotonating the relatively acidic N-H proton with a strong base to form a nucleophilic indolide anion, which is then quenched with an electrophilic methyl source.[10]

Experimental Protocol: Synthesis of 5-Fluoro-1-methylindole
  • Safety First: This procedure uses sodium hydride (NaH), which is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture. Methyl iodide is toxic and a suspected carcinogen; handle it with extreme care in a well-ventilated fume hood.[11]

  • Inert Atmosphere Setup: In a flame-dried, three-necked flask under a positive pressure of nitrogen, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to the flask via syringe (approx. 10-20 mL per gram of 5-fluoroindole). Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dissolve the 5-fluoroindole (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the stirred NaH suspension. Stir the mixture at 0°C for 30-60 minutes. Hydrogen gas will evolve, indicating the formation of the sodium indolide salt.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: The resulting crude oil or solid is 5-Fluoro-1-methylindole. Purify the product by flash column chromatography on silica gel or by vacuum distillation to obtain the final, high-purity compound.[10]

Synthesis_Workflow cluster_part1 Part 1: 5-Fluoroindole Synthesis cluster_part2 Part 2: N-Methylation P1_Start 4-Fluorophenylhydrazine + Pyruvic Acid P1_Step1 Hydrazone Formation (Ethanol, Reflux) P1_Start->P1_Step1 P1_Step2 Indolization (PPA, 100-140°C) P1_Step1->P1_Step2 P1_Step3 Saponification & Decarboxylation (NaOH, then HCl, Reflux) P1_Step2->P1_Step3 P1_Step4 Work-up & Purification (Extraction, Chromatography) P1_Step3->P1_Step4 P1_Product Pure 5-Fluoroindole P1_Step4->P1_Product P2_Step1 Deprotonation (NaH, Anhydrous DMF, 0°C) P1_Product->P2_Step1 P2_Step2 Methylation (Methyl Iodide, 0°C to RT) P2_Step1->P2_Step2 P2_Step3 Work-up & Purification (Extraction, Distillation/Chromatography) P2_Step2->P2_Step3 P2_Product Final Product: 5-Fluoro-1-methylindole P2_Step3->P2_Product

Caption: Overall workflow for the synthesis of 5-Fluoro-1-methylindole.

Quantitative Data and Product Specifications

The following table summarizes the key physical and chemical properties of the target compound.

PropertyValueSource
Compound Name 5-Fluoro-1-methylindole[12]
Molecular Formula C₉H₈FN[12]
Molecular Weight 149.16 g/mol [12]
CAS Number 116176-92-2[12]
Appearance Colorless oil or low-melting solidGeneral observation
Boiling Point 133°C @ 26 mmHg (for 1-methylindole)[10]
SMILES CN1C=CC2=C1C=CC(=C2)F[12]

Note: The boiling point is provided for the parent compound 1-methylindole as a reference; the fluorinated analog is expected to have a similar boiling point.

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The Sugasawa Synthesis: A Powerful Tool for the Strategic Production of 5-Fluoroindoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Fluoroindoles and the Strategic Advantage of the Sugasawa Synthesis

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is a key pharmacophore in a multitude of clinically significant drugs. The strategic introduction of a fluorine atom, particularly at the 5-position of the indole ring, can dramatically enhance the pharmacological profile of a molecule. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can improve metabolic stability, increase binding affinity to target proteins, and enhance bioavailability. Consequently, 5-fluoroindole derivatives are highly sought-after building blocks in drug discovery programs targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[1][2]

While several methods exist for the synthesis of indoles, the Sugasawa synthesis offers a distinct and powerful approach, particularly for accessing specific substitution patterns that may be challenging to obtain through more traditional methods like the Fischer indole synthesis. The Sugasawa synthesis is fundamentally a two-step process involving the ortho-acylation of an aniline derivative followed by a reductive cyclization to form the indole ring.[3] This methodology provides excellent control over regioselectivity, a critical factor when designing complex molecular architectures.

This comprehensive guide provides detailed application notes and a step-by-step protocol for the synthesis of 5-fluoroindole using the Sugasawa methodology. It is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for the production of this valuable synthetic intermediate.

Mechanism & Scientific Rationale: A Tale of Two Lewis Acids and a Reductive Cyclization

The Sugasawa synthesis is a sophisticated variation of the Friedel-Crafts acylation, ingeniously adapted for the ortho-acylation of anilines, which are typically poor substrates for this reaction due to the deactivating effect of the amino group's coordination with the Lewis acid catalyst. The brilliance of the Sugasawa approach lies in its use of a dual Lewis acid system, most commonly boron trichloride (BCl₃) and aluminum chloride (AlCl₃), in conjunction with a nitrile as the acylating agent.[4]

The currently accepted mechanism for the ortho-acylation step involves the following key transformations:

  • Activation of the Nitrile: The nitrile, in this case, chloroacetonitrile, coordinates with the Lewis acids, forming a highly electrophilic nitrilium ion complex.

  • Directed Ortho-Acylation: The aniline substrate, 4-fluoroaniline, also interacts with the Lewis acids. This interaction is believed to direct the electrophilic attack of the activated nitrile specifically to the ortho position of the aniline ring.

  • Hydrolysis: Subsequent hydrolysis of the resulting imine intermediate furnishes the desired α-chloro ketone, 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one.

The second stage of the synthesis is the reductive cyclization of the α-chloro ketone intermediate. This transformation is typically achieved using a reducing agent such as sodium borohydride (NaBH₄). The mechanism proceeds as follows:

  • Reduction of the Ketone: The ketone functionality is first reduced to a secondary alcohol.

  • Intramolecular Nucleophilic Substitution: The amino group then acts as an intramolecular nucleophile, displacing the chloride ion to form a five-membered ring.

  • Dehydration: Finally, dehydration of the resulting indoline alcohol intermediate yields the aromatic 5-fluoroindole.

This two-step sequence provides a reliable and regioselective route to the desired 5-fluoroindole, avoiding the potential for isomeric mixtures that can plague other indole synthesis methods.

Visualizing the Sugasawa Synthesis: A Mechanistic Workflow

To further elucidate the reaction pathway, the following diagram illustrates the key steps in the Sugasawa synthesis of 5-fluoroindole.

Sugasawa_Synthesis A 4-Fluoroaniline D Ortho-Acylation A->D B Chloroacetonitrile B->D C Lewis Acids (BCl₃/AlCl₃) C->D Catalyst E 1-(2-amino-5-fluorophenyl)- 2-chloroethan-1-one D->E Hydrolysis G Reductive Cyclization E->G F Sodium Borohydride (NaBH₄) F->G Reducing Agent H 5-Fluoroindole G->H Dehydration

Caption: Reaction workflow for the Sugasawa synthesis of 5-fluoroindole.

Experimental Protocol: A Step-by-Step Guide to the Synthesis of 5-Fluoroindole

This protocol details the synthesis of 5-fluoroindole from 4-fluoroaniline via the Sugasawa reaction. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent the decomposition of the Lewis acids and other reagents.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-FluoroanilineC₆H₆FN111.12≥99%Sigma-Aldrich
ChloroacetonitrileC₂H₂ClN75.50≥98%Sigma-Aldrich
Boron trichloride solutionBCl₃117.171.0 M in hexanesSigma-Aldrich
Aluminum chlorideAlCl₃133.34Anhydrous, ≥99.99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Sodium borohydrideNaBH₄37.83≥98%Sigma-Aldrich
DioxaneC₄H₈O₂88.11Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)HCl36.461 M aqueous solutionFisher Scientific
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aqueous solutionFisher Scientific
Brine (saturated NaCl)NaCl58.44Saturated aqueous solutionFisher Scientific
Anhydrous sodium sulfateNa₂SO₄142.04GranularFisher Scientific
Diethyl ether(C₂H₅)₂O74.12ACS gradeFisher Scientific
HexanesC₆H₁₄86.18ACS gradeFisher Scientific
Step 1: Ortho-Acylation of 4-Fluoroaniline
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Addition of Reactants: Cool the slurry to 0 °C in an ice bath. Slowly add a solution of 4-fluoroaniline (1.0 eq) in anhydrous DCM via the dropping funnel.

  • Addition of Chloroacetonitrile: To this mixture, add chloroacetonitrile (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Addition of Boron Trichloride: Finally, add a 1.0 M solution of boron trichloride in hexanes (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one. This intermediate can often be used in the next step without further purification.

Step 2: Reductive Cyclization to 5-Fluoroindole
  • Reaction Setup: In a round-bottom flask, dissolve the crude 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one (1.0 eq) in anhydrous dioxane.

  • Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.

  • Reaction Progression: After the addition, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 5-fluoroindole as a solid.

Data Presentation: Expected Yields and Characterization

The following table provides an overview of the expected yields for each step of the synthesis and the key characterization data for the final product.

StepProductTypical Yield (%)AppearanceKey Characterization Data
11-(2-amino-5-fluorophenyl)-2-chloroethan-1-one70-85%Yellow solid¹H NMR, ¹³C NMR, MS
25-Fluoroindole60-75%White to off-white solid¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, m.p.

Troubleshooting and Optimization: Field-Proven Insights

While the Sugasawa synthesis is generally a robust reaction, certain challenges may arise. Here are some common issues and potential solutions:

  • Low Yield in the Acylation Step:

    • Issue: Incomplete reaction or side product formation.

    • Solution: Ensure strictly anhydrous conditions. The purity of the Lewis acids is critical. Consider using freshly opened or purified reagents. The reaction time may also be extended, with careful monitoring by TLC.

  • Formation of Di-acylated Product:

    • Issue: Acylation at both ortho positions.

    • Solution: This is less common with the dual Lewis acid system but can occur. Precise control of stoichiometry is important. A slight excess of the aniline can sometimes suppress di-acylation.

  • Incomplete Cyclization:

    • Issue: The intermediate chloro-alcohol or ketone remains.

    • Solution: Ensure a sufficient excess of sodium borohydride is used. The reflux time can be extended. The choice of solvent can also be critical; while dioxane is common, other high-boiling ethers could be explored.

  • Purification Challenges:

    • Issue: Difficulty in separating the product from starting materials or byproducts.

    • Solution: Careful column chromatography is usually effective. The choice of eluent system is key and may require some optimization based on TLC analysis.

Conclusion: A Versatile and Reliable Route to a Key Building Block

The Sugasawa synthesis provides an excellent and often superior alternative for the synthesis of 5-fluoroindoles. Its ability to control regioselectivity and provide good yields makes it a valuable tool in the arsenal of the medicinal chemist. By understanding the underlying mechanism and following a carefully executed protocol, researchers can reliably produce this important building block for the development of next-generation therapeutics. The insights and detailed procedures provided in this guide are intended to empower scientists to successfully implement the Sugasawa synthesis in their drug discovery endeavors.

References

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29339-29377. [Link]

  • Sugasawa, T., Adachi, M., Sasakura, K., & Kitagawa, A. (1979). Aminohaloborane in Organic Synthesis. 2. Simple Synthesis of Indoles and 1-Acyl-3-indolinones Using Specific ortho-α-Chloroacetylation of Anilines. The Journal of Organic Chemistry, 44(4), 578–586. [Link]

  • Devshetwar, N. S., Nargund, L. V. G., Havannavar, N. T., & Nargund, S. L. (2011). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmaceutical Technology, 4(11), 1734-1737.

Sources

The Bischler-Möhlau Synthesis: A Modern Approach to Substituted Fluoroindoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Bischler-Möhlau Synthesis in Fluoroindole Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs.[1] The strategic incorporation of fluorine into these scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and lipophilicity.[2] Consequently, the development of robust and efficient methods for the synthesis of fluorinated indoles is of paramount importance to the drug discovery and development pipeline.

The Bischler-Möhlau indole synthesis, a classic name reaction, provides a direct route to 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[3] Despite its long history, the reaction was often hampered by harsh conditions, low yields, and unpredictable regioselectivity.[3] However, recent advancements, particularly the use of microwave irradiation and novel catalytic systems, have revitalized this method, transforming it into a powerful tool for the construction of complex indole libraries.[3][4] This guide provides a detailed exploration of the Bischler-Möhlau synthesis with a specific focus on its application to the preparation of substituted fluoroindoles, offering both mechanistic insights and practical, field-tested protocols for the modern research scientist.

Mechanistic Underpinnings: A Tale of Two Pathways

The Bischler-Möhlau synthesis is deceptively simple in its starting materials, yet it proceeds through a surprisingly complex and debated mechanistic landscape.[5] The reaction of an α-bromoacetophenone with an aniline first forms an α-arylamino ketone intermediate. From this pivotal intermediate, the reaction can diverge, influencing the final regiochemical outcome. A plausible mechanism involves the reaction of the α-bromo-acetophenone with two molecules of the aniline to form an intermediate which then undergoes an electrophilic cyclization, followed by aromatization and tautomerization to yield the final indole product.[3]

The regioselectivity of the cyclization is a critical consideration, particularly when employing substituted anilines. The electronic nature of the substituents on the aniline ring can direct the intramolecular electrophilic attack. For fluoro-substituted anilines, the electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring, potentially requiring more forcing conditions for cyclization. The position of the fluorine substituent will dictate the possible regioisomers, and careful analysis of the product mixture is essential.

Bischler-Möhlau Mechanism cluster_0 Step 1: Formation of α-Arylamino Ketone cluster_1 Step 2: Cyclization and Aromatization A α-Bromoacetophenone C α-Arylamino Ketone Intermediate A->C SN2 Reaction B Aniline (2 eq.) B->C D Intermediate from further reaction with Aniline C->D Reaction with 2nd Aniline E Cyclized Intermediate D->E Electrophilic Cyclization F Fluoroindole E->F Aromatization & Tautomerization

Caption: Generalized Reaction Mechanism of the Bischler-Möhlau Indole Synthesis.

Synthesis of Key Precursors: The Foundation of Success

The successful synthesis of substituted fluoroindoles via the Bischler-Möhlau reaction is critically dependent on the quality and availability of the requisite fluorinated precursors: substituted anilines and α-bromoacetophenones.

Protocol 1: Synthesis of 2-Amino-5-fluoroacetophenone

This protocol is adapted from a patented procedure for the synthesis of 2-amino-5-fluoroacetophenone, a valuable precursor for indoles with fluorine at the 5-position.[6]

Materials:

  • 2-Ethynyl-4-fluoroaniline

  • Hydrochloric acid (35%)

  • Sodium hydroxide solution (10%)

  • Deionized water

Procedure:

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-ethynyl-4-fluoroaniline (1.0 eq).

  • Add a 35% solution of hydrochloric acid in water (5.0 eq).[6]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 10% aqueous solution of sodium hydroxide until a pH of 7-8 is reached, inducing the precipitation of the product.

  • Filter the solid precipitate and wash thoroughly with cold deionized water.

  • Dry the product under vacuum to yield 2-amino-5-fluoroacetophenone.

Protocol 2: Synthesis of α-Bromo-4'-fluoroacetophenone

This protocol outlines a general and environmentally conscious method for the bromination of a fluorinated acetophenone.[7]

Materials:

  • 4'-Fluoroacetophenone

  • Sodium bromate

  • Sodium bisulfite

  • Water

Procedure:

  • In a round-bottom flask, prepare a mixture of 4'-fluoroacetophenone (1.0 eq) and sodium bromate (0.5 eq) in water.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add a solution of sodium bisulfite (0.6 eq) in water to the heated mixture over 1-2 hours.[7]

  • Continue to stir the reaction at 70°C for an additional 3-4 hours.

  • Cool the reaction to room temperature, at which point the product will precipitate.

  • Filter the solid, wash with copious amounts of water, and dry to afford α-bromo-4'-fluoroacetophenone.

The Bischler-Möhlau Cyclization: Modern Protocols for Fluoroindole Synthesis

The traditional Bischler-Möhlau synthesis often required high temperatures and long reaction times. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this transformation, offering dramatically reduced reaction times, often with improved yields and cleaner reaction profiles.[4][8]

Protocol 3: Microwave-Assisted, Solvent-Free Synthesis of 5-Fluoro-2-phenylindole

This one-pot protocol is adapted from the work of Menéndez and coworkers and represents a significant improvement in efficiency and environmental friendliness over classical methods.[4][8]

Materials:

  • 4-Fluoroaniline

  • α-Bromoacetophenone

  • Dimethylformamide (DMF, catalytic amount)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-fluoroaniline (2.0 eq) and α-bromoacetophenone (1.0 eq).

  • Add 3-4 drops of DMF to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 600 W for 1-2 minutes.[8] Monitor the internal temperature and pressure, ensuring they remain within the safe limits of the instrument.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Dissolve the resulting solid in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-fluoro-2-phenylindole.

Experimental_Workflow start Start precursors Combine 4-Fluoroaniline and α-Bromoacetophenone start->precursors add_dmf Add catalytic DMF precursors->add_dmf microwave Microwave Irradiation (600W, 1-2 min) add_dmf->microwave workup Aqueous Workup (EtOAc, NaHCO3, Brine) microwave->workup purification Column Chromatography workup->purification product 5-Fluoro-2-phenylindole purification->product

Caption: Workflow for the Microwave-Assisted Synthesis of 5-Fluoro-2-phenylindole.

Quantitative Data and Substituent Effects

The yield of the Bischler-Möhlau synthesis can be influenced by the electronic nature of the substituents on both the aniline and the acetophenone. The following table summarizes representative yields for the synthesis of various substituted indoles, highlighting the utility of modern methodologies.

Aniline SubstituentAcetophenone SubstituentMethodYield (%)Reference
HHMicrowave, solvent-free, 1 min71[8]
4-MeOHMicrowave, solvent-free, 1 min75[8]
4-ClHMicrowave, solvent-free, 1 min69[8]
H4-MeOMicrowave, solvent-free, 1 min70[8]
H4-NO2Microwave, solvent-free, 1 min65[8]
HHHFIP, Microwave, 30 min85
4-MeHHFIP, Microwave, 30 min82
4-FHHFIP, Microwave, 30 min78
H4-ClHFIP, Microwave, 30 min78

Expert Insights: The data clearly demonstrates that the microwave-assisted, solvent-free approach provides good to excellent yields for a range of substrates.[8] The use of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a promoter in conjunction with microwave irradiation also affords high yields and represents a metal-free and additive-free protocol. The tolerance of both electron-donating and electron-withdrawing groups on both starting materials underscores the versatility of these modern adaptations of the Bischler-Möhlau synthesis.

Troubleshooting and Self-Validation

A key to reproducible success in the Bischler-Möhlau synthesis is the purity of the starting materials. The α-bromoacetophenone precursors can be lachrymatory and should be handled with care in a well-ventilated fume hood. If yields are low, consider the following:

  • Purity of Aniline: Ensure the aniline is free from oxidation products. Distillation of the aniline prior to use may be necessary.

  • Microwave Parameters: Optimize the irradiation time and power for your specific substrates and instrument. Over-irradiation can lead to decomposition.

  • Work-up Procedure: Incomplete neutralization during the work-up can lead to loss of the product. Ensure the pH is adjusted correctly.

  • Purification: Closely related isomers may co-elute during chromatography. Careful selection of the eluent system and analysis of fractions by TLC or LC-MS is crucial.

Conclusion: A Classic Reaction Reimagined for Modern Drug Discovery

The Bischler-Möhlau indole synthesis, once relegated to the annals of classic organic reactions, has been powerfully reimagined through the application of modern synthetic technologies. The microwave-assisted, solvent-free protocols detailed herein offer a rapid, efficient, and environmentally conscious route to valuable substituted fluoroindoles. By understanding the mechanistic nuances and mastering the practical experimental techniques, researchers in drug discovery and development can leverage this venerable reaction to accelerate the synthesis of novel fluorinated indole scaffolds, paving the way for the next generation of therapeutics.

References

  • Bischler–Möhlau Indole Synthesis, Chemical Reactions, Assignment Help. (n.d.). Expertsmind.com. Retrieved January 24, 2026, from [Link]

  • Bischler–Möhlau indole synthesis. (2023, December 2). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Bischler-Mohlau Indole Synthesis. (n.d.). In Name Reaction. Retrieved January 24, 2026, from [Link]

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95. DOI: 10.1055/s-2005-922760
  • Möhlau-Bischler indole synthesis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2005). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Molbank, 2005(4), M434. [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines.
  • Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 250-268). John Wiley & Sons, Ltd.
  • Wang, Y., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3323. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current medicinal chemistry, 18(4), 615–637. [Link]

  • CN109384683B. (2020). Preparation method of 2-amino-5-fluoroacetophenone.
  • CN101462935A. (2009). A kind of synthetic method of α-bromoacetophenone compound.
  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 0091–0095. [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis acid-catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. The Journal of organic chemistry, 74(23), 9222–9224. [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. SciSpace. [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2015). National Institutes of Health. [Link]

  • Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. (2026, January 19). Molecule of the Day. [Link]

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Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of N-Methylated Fluoroindoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylated Fluoroindoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a fluorine atom to the indole ring can profoundly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[3][4] Furthermore, N-methylation of the indole nitrogen is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic profiles. This "magic methyl" effect can lead to dramatic improvements in a drug candidate's properties.[5]

Consequently, N-methylated fluoroindoles are highly sought-after motifs in the development of novel therapeutics, particularly in areas such as oncology and central nervous system disorders.[4][5][6] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the efficient construction of the crucial C-N bond in these complex molecules.[7][8]

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed N-methylation of fluoroindoles generally proceeds via a catalytic cycle analogous to the Buchwald-Hartwig amination. Understanding this mechanism is critical for rational reaction optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with a methylating agent (often a methyl halide or pseudohalide) to form a Pd(II) complex.

  • Deprotonation & Coordination: A base deprotonates the N-H of the fluoroindole, forming an indolide anion. This anion then coordinates to the Pd(II) center.

  • Reductive Elimination: The N-methylated fluoroindole product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

Certain palladium-catalyzed reactions may proceed through alternative pathways, such as aminopalladation followed by reductive elimination, especially when using different starting materials like alkynes.[9]

Buchwald_Hartwig_Amination_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + R-X (Methylating Agent) Pd(II)_Complex R-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Coordination Coordination Pd(II)_Complex->Coordination + Fluoroindolide Indolide_Complex L-Pd(II)(Indolide)(R) Coordination->Indolide_Complex Reductive_Elimination Reductive Elimination Indolide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + N-Methylated Fluoroindole Fluoroindole Fluoroindole-H Fluoroindolide Fluoroindolide Anion Fluoroindole->Fluoroindolide Deprotonation Base Base Base->Fluoroindolide Fluoroindolide->Coordination

Figure 1: Catalytic cycle for the N-methylation of fluoroindoles.

Core Protocol: Palladium-Catalyzed N-Methylation of 6-Fluoroindole

This protocol provides a representative procedure for the N-methylation of 6-fluoroindole using methyl iodide as the methylating agent.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
6-Fluoroindole≥98%Commercially AvailableStore under inert atmosphere.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableHandle in a fume hood.
Xantphos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableStrong base, handle with care.[10]
Methyl Iodide (CH₃I)≥99%Commercially AvailableToxic and volatile, handle in a fume hood.
TolueneAnhydrousCommercially AvailableUse dry solvent for optimal results.
Diethyl EtherACS GradeCommercially AvailableFor workup and purification.
Saturated aq. NH₄ClPrepared in-houseFor quenching the reaction.
BrinePrepared in-houseFor washing.
Anhydrous Magnesium SulfateCommercially AvailableFor drying.

3.2. Step-by-Step Experimental Procedure

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-fluoroindole (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add sodium tert-butoxide (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Methylating Agent: Add methyl iodide (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction Conditions: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-methylated 6-fluoroindole.

Process Optimization and Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Inactive catalystUse fresh Pd(OAc)₂ and ensure an inert atmosphere is maintained.
Insufficiently strong baseConsider using a stronger base like LiHMDS, but be mindful of substrate compatibility.[10]
Poor solvent qualityEnsure the use of anhydrous toluene.
Side Reactions C-methylationLowering the reaction temperature may improve selectivity for N-methylation.[11]
Bis-methylationThis is less common with indoles but can occur with other heterocycles.[1][2] Use of a bulky methylating agent can sometimes mitigate this.
Catalyst Deactivation Presence of impuritiesPurify starting materials if necessary.
High temperatures for extended periodsOptimize reaction time and temperature to minimize catalyst degradation.

Experimental Workflow

Experimental_Workflow Start Start Reactant_Prep Reactant Preparation (6-Fluoroindole, Pd(OAc)₂, Xantphos, NaOtBu) Start->Reactant_Prep Reaction_Setup Reaction Setup (Schlenk tube, inert atmosphere) Reactant_Prep->Reaction_Setup Reagent_Addition Reagent Addition (Toluene, Methyl Iodide) Reaction_Setup->Reagent_Addition Reaction Reaction (100°C, 12-24h) Reagent_Addition->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Proceed if complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for the synthesis.

Safety Considerations

  • Palladium Compounds: While generally of low toxicity, palladium catalysts should be handled in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Methyl Iodide: Methyl iodide is a known carcinogen and is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate gloves and eye protection should be used.

  • Sodium tert-butoxide: This is a strong, corrosive base. Avoid contact with skin and eyes.

  • Solvents: Toluene and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

References

  • Buchwald-Hartwig amination. (2023). YouTube.
  • Buchwald–Hartwig amination. Wikipedia.
  • Palladium-catalysed direct C-2 methylation of indoles. RSC Publishing.
  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). PMC - NIH.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI.
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate.
  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. (2022). Chemical Science (RSC Publishing).
  • Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications.
  • Palladium-Catalysed Regio- and Stereo-Controlled C-2 β- Fluorovinylation of Indoles.
  • 6-Fluoroindole. Ossila.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China.

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Radiolabeling 5-Fluoro-1-methylindole with 18F for PET imaging.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Yield Radiosynthesis of [¹⁸F]5-Fluoro-1-methylindole for Positron Emission Tomography (PET) Imaging

For: Researchers, Radiochemists, and Drug Development Professionals

Introduction: The Significance of ¹⁸F-Labeled Indoles in Neuroimaging and Oncology

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters and targeted therapeutics. The introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F), with its favorable 109.8-minute half-life and low positron energy, enables the in-vivo quantification of biological processes using Positron Emission Tomography (PET).[1] The resulting radiotracers, such as derivatives of [¹⁸F]5-Fluoro-1-methylindole, hold immense potential for imaging key targets in oncology and neuroscience, for instance, tracking tryptophan metabolism pathways which are often dysregulated in cancer.[2][3]

This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and quality control of [¹⁸F]5-Fluoro-1-methylindole. The methodology is adapted from state-of-the-art, copper-mediated radiofluorination techniques that have been successfully applied to complex indole derivatives like tryptophan analogs.[2][4] Our objective is to present a self-validating system, explaining the causality behind each experimental choice to ensure both reproducibility and scientific integrity.

Radiosynthesis Strategy: Copper-Mediated [¹⁸F]Fluorination

The direct radiofluorination of electron-rich aromatic systems like indoles presents a significant challenge. Traditional nucleophilic aromatic substitution (SNAr) reactions often require harsh conditions and strongly electron-withdrawing activating groups, which are frequently absent. To overcome this, modern methods employing transition metal catalysis have become indispensable.

Our selected strategy is the copper-mediated radiofluorination of a boronic ester precursor. This approach offers several distinct advantages:

  • Mild Reaction Conditions: It avoids the harsh basic conditions that can degrade sensitive substrates.

  • High Functional Group Tolerance: The method is compatible with a wide range of functional groups, making it broadly applicable.

  • "No-Carrier-Added" (NCA) Labeling: It utilizes high-molar-activity cyclotron-produced [¹⁸F]fluoride, which is crucial for sensitive in-vivo imaging applications where receptor occupancy must be minimized.[2]

The overall workflow involves a two-part process: first, the synthesis of a stable boronic ester precursor, and second, the one-pot, automated radiolabeling and purification of the final tracer.

Part I: Synthesis of the Radiolabeling Precursor

The success of any radiolabeling protocol hinges on the quality and purity of the precursor. Here, we detail the synthesis of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole , the direct precursor for the radiofluorination step. The synthesis starts from commercially available 5-bromo-1-methylindole.

Workflow for Precursor Synthesis

G cluster_0 Precursor Synthesis: Miyaura Borylation A 5-Bromo-1-methylindole E Reaction Mixture (80°C, 12-16h) A->E B Bis(pinacolato)diboron (B₂Pin₂) B->E C PdCl₂(dppf) Catalyst Potassium Acetate (KOAc) C->E D 1,4-Dioxane (Solvent) D->E F Work-up & Purification (Filtration, Extraction) E->F Cool to RT G Column Chromatography (Silica Gel) F->G H Final Product: 1-methyl-5-(Bpin)-1H-indole G->H Evaporate Solvent

Caption: Workflow for the Miyaura borylation to synthesize the boronic ester precursor.

Step-by-Step Protocol: Precursor Synthesis

Materials & Reagents:

  • 5-Bromo-1-methylindole

  • Bis(pinacolato)diboron (B₂Pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-1-methylindole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (3.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Degas the mixture by bubbling argon through it for 15-20 minutes. Subsequently, add the PdCl₂(dppf) catalyst (0.03 eq).

    • Expert Insight: Thorough degassing is critical to prevent the oxidation of the Pd(0) species, which is the active catalytic form. The dppf ligand provides stability and promotes the catalytic cycle.

  • Heating: Heat the reaction mixture to 80°C and stir vigorously for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

  • Verification: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Confirm the identity and purity of the product, 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole , using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part II: Automated Radiosynthesis of [¹⁸F]5-Fluoro-1-methylindole

This protocol is designed for implementation on a common automated synthesis module (e.g., GE TRACERlab™, Trasis AllInOne, Synthra RNplus).[5][6] The process includes trapping of [¹⁸F]fluoride, azeotropic drying, the copper-mediated fluorination reaction, and initial solid-phase extraction (SPE) purification.

Workflow for Automated Radiosynthesis & Purification

G cluster_1 Automated Radiosynthesis & Purification A [¹⁸F]Fluoride in [¹⁸O]H₂O (from Cyclotron) B QMA Cartridge (Trapping) A->B C Elution (K₂CO₃/Kryptofix 2.2.2) B->C Release D Azeotropic Drying (MeCN, N₂ stream, 110°C) C->D Transfer E Reaction Vessel: Precursor, Cu(OTf)₂(py)₄ DMA, 120°C, 15 min D->E Add Reagents F Quench & Dilute (Water/MeCN) E->F Cool G SPE Purification (tC18 Cartridge) F->G Load H Elute with Ethanol G->H Wash & Elute I Semi-Prep HPLC (Purification) H->I Inject J Final Product: [¹⁸F]5-Fluoro-1-methylindole I->J Collect Fraction

Caption: Automated workflow for the radiosynthesis and purification of the final tracer.

Step-by-Step Protocol: Radiosynthesis

Materials & Reagents (Cassette/Module Setup):

  • Vial 1: Eluent solution - 1 mg Potassium Carbonate (K₂CO₃) and 5 mg Kryptofix 2.2.2 (K₂₂₂) in 1 mL Acetonitrile/Water (4:1).

  • Vial 2: Boronic ester precursor (5-10 mg) and Copper(II) trifluoromethanesulfonate pyridine complex (Cu(OTf)₂(py)₄) (1.2-1.5 eq relative to precursor) dissolved in 1 mL anhydrous Dimethylacetamide (DMA).

  • Anion Exchange Cartridge (e.g., QMA Light).

  • Reversed-Phase Cartridge (e.g., Sep-Pak tC18 Light).

  • Sterile vents, syringes, and tubing as required by the synthesis module.

Procedure (Automated Sequence):

  • [¹⁸F]Fluoride Trapping: Deliver the aqueous [¹⁸F]fluoride solution from the cyclotron target to the synthesis module and pass it through the QMA cartridge to trap the [¹⁸F]F⁻.

  • Elution: Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using the K₂CO₃/K₂₂₂ solution (Vial 1).

    • Expert Insight: Kryptofix 2.2.2 is a cryptand that effectively chelates the potassium ion (K⁺), increasing the nucleophilicity of the "naked" fluoride anion, which is essential for a high-yield reaction.[7]

  • Azeotropic Drying: Heat the reaction vessel to 110°C under a stream of nitrogen or argon, adding acetonitrile in portions to azeotropically remove the water. Dryness is paramount for the subsequent labeling step.

  • Radiolabeling Reaction: After drying, add the precursor/copper catalyst solution (Vial 2) to the reaction vessel. Heat the mixture at 120-130°C for 15 minutes.[2]

  • Quenching and Trapping: Cool the reaction vessel rapidly. Quench the reaction by diluting the mixture with 5-10 mL of a water/acetonitrile solution (e.g., 90:10). Pass the diluted mixture through the tC18 SPE cartridge. This step traps the desired product and some lipophilic impurities while allowing polar impurities to pass through to waste.

  • Elution from SPE: Wash the tC18 cartridge with water to remove any residual DMA. Elute the trapped radioactivity with 1-2 mL of ethanol or acetonitrile into a collection vial, ready for HPLC purification.

Part III: HPLC Purification and Formulation

Purification by semi-preparative High-Performance Liquid Chromatography (HPLC) is required to separate the final [¹⁸F]5-Fluoro-1-methylindole from unreacted precursor, non-radioactive 5-fluoro-1-methylindole, and other reaction byproducts.

Table 1: Representative HPLC Conditions

Parameter Semi-Preparative HPLC Analytical HPLC (QC)
Column C18, 10 µm, 250 x 10 mm C18, 5 µm, 150 x 4.6 mm
Mobile Phase 40-60% Acetonitrile in Water 55% Acetonitrile in Water
Flow Rate 4-5 mL/min 1 mL/min

| Detection | UV (254 nm) & Radiodetector | UV (254 nm) & Radiodetector |

Procedure:

  • Purification: Inject the eluted product from the SPE cartridge onto the semi-preparative HPLC system.

  • Fraction Collection: Collect the radioactive peak corresponding to [¹⁸F]5-Fluoro-1-methylindole, identified by comparing its retention time to a non-radioactive reference standard.

  • Formulation: The collected HPLC fraction is typically diluted with a large volume of sterile water and passed through another tC18 SPE cartridge to trap the product. The organic solvent (acetonitrile) is washed away with sterile water. Finally, the pure product is eluted from the cartridge with a small volume of USP-grade ethanol and diluted with sterile saline to achieve the final injectable formulation (e.g., ≤10% ethanol in saline).

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Part IV: Quality Control for Product Release

A series of rigorous quality control (QC) tests must be performed to ensure the final product is safe and effective for in-vivo use.[7][8][9]

Table 2: Quality Control Specifications for [¹⁸F]5-Fluoro-1-methylindole

Test Method Acceptance Criteria
Appearance Visual Inspection Clear, colorless, free of particulates
pH pH paper or meter 4.5 - 7.5
Radiochemical Purity Analytical Radio-HPLC ≥ 95%
Radionuclidic Identity Half-life measurement 105 - 115 minutes
Radionuclidic Purity Gamma Ray Spectroscopy ≥ 99.5% (¹⁸F peak at 511 keV)
Residual Solvents Gas Chromatography (GC) Ethanol ≤ 10% v/v, Acetonitrile < 410 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) < 175 EU/V (where V is max patient dose in mL)
Sterility USP <71> (often retrospective) No microbial growth
Filter Integrity Bubble Point Test Pass

| Molar Activity (Aₘ) | HPLC (UV vs. Radioactivity) | > 1 Ci/µmol (> 37 GBq/µmol) at EOS |

EOS = End of Synthesis

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of [¹⁸F]5-Fluoro-1-methylindole. By leveraging a modern copper-mediated radiofluorination of a boronic ester precursor, this protocol enables the high-yield production of the tracer in a manner suitable for automation. The detailed steps for precursor synthesis, automated radiolabeling, purification, and stringent quality control provide researchers with a comprehensive framework to produce this and other related ¹⁸F-labeled indole compounds for advanced PET imaging applications in drug development and clinical research.

References

  • Giglio, B. C., Fei, H., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(8), 2249–2261. Available at: [Link]

  • Wu, X., Ma, X., et al. (2023). Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Karmi, S., et al. (2013). Positron emission tomography (PET) imaging with 18F-based radiotracers. African Journal of Pharmacy and Pharmacology, 7(12), 679-689. Available at: [Link]

  • Bhatt, G., & Sharma, R. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3745. Available at: [Link]

  • Giglio, B. C., Fei, H., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Semantic Scholar. Available at: [Link]

  • Henrottin, J., Lemaire, C., et al. (2016). Fully automated radiosynthesis of N(1)-[(18)F]fluoroethyl-tryptophan and study of its biological activity as a new potential substrate for indoleamine 2,3-dioxygenase PET imaging. Nuclear Medicine and Biology, 43(8), 479-487. Available at: [Link]

  • International Atomic Energy Agency (IAEA). (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. Available at: [Link]

  • Mossine, A. V., et al. (2021). Automated radiosynthesis and preclinical imaging of a novel [18F]fluorolidocaine analogue via sequential C–H radiolabelling. RSC Chemical Biology. Available at: [Link]

  • Elsinga, P. H., et al. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA Publication. Available at: [Link]

  • Jia, H., et al. (2017). 18F-Labeled indole-based analogs as highly selective radioligands for imaging sigma-2 receptors in the brain. Bioorganic & Medicinal Chemistry, 25(14), 3770-3781. Available at: [Link]

  • Zlatopolskiy, B., et al. (2023). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Molecules, 28(20), 7119. Available at: [Link]

  • Nelson, B., et al. (2021). Fully automated peptide radiolabeling from [18F]fluoride. Reaction Chemistry & Engineering. Available at: [Link]

  • Alauddin, M. M., et al. (2014). Optimization of precursor synthesis, formulation and stability of 1'-[18F]fluoroethyl-β-D-lactose ([18F]FEL) for preclinical studies in detection of pancreatic cancer. Nuclear Medicine and Biology, 41(4), 326-332. Available at: [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. Available at: [Link]

  • Ferreira, C. S., et al. (2013). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology - CDTN. Brazilian Journal of Pharmaceutical Sciences, 49(1). Available at: [Link]

  • Zlatopolskiy, B., et al. (2025). Fully Automated Production of (((S)-1-Carboxy-5-(6-([18F]fluoro)-2-methoxynicotinamido)pentyl)carbamoyl)-l-glutamic Acid ([18F]JK-PSMA-7). Pharmaceuticals. Available at: [Link]

  • Yousaf, A., et al. (2024). Fully automated radiosynthesis of [18F]FCPPC for imaging microglia with PET. American Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • John, F., et al. (2020). Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: a Systematic Review. Molecular Imaging and Biology, 22(4), 849-861. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2020). Manufacture of sterile radiopharmaceuticals labelled with fluorine-18. TGA. Available at: [Link]

  • Neves, A. R., et al. (2021). Advances in the automated synthesis of 6-[18F]Fluoro-L-DOPA. EJNMMI Radiopharmacy and Chemistry, 6(1), 11. Available at: [Link]

  • Lee, B., et al. (2020). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 25(17), 3907. Available at: [Link]

  • Giglio, B. C., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ResearchGate. Available at: [Link]

  • Everitt, J. I., et al. (2017). Synthesis and Preliminary Evaluation of 5-[18F]fluoroleucine. Current Radiopharmaceuticals, 9(3), 198-207. Available at: [Link]

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Application of 5-Fluoro-1-methylindole in the Development of Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Indoles in Kinase Inhibition

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Within the realm of oncology, the indole nucleus has been extensively utilized in the design of protein kinase inhibitors, molecules pivotal in cancer therapy for their capacity to disrupt aberrant signaling pathways that drive tumor growth and proliferation.[1][3] Kinases, numbering over 500 in the human genome, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2]

The strategic incorporation of fluorine into drug candidates, a common practice in modern drug discovery, often imparts favorable pharmacological properties. The presence of a fluorine atom, as in the 5-fluoro-1-methylindole scaffold, can enhance metabolic stability, increase binding affinity, and improve bioavailability compared to non-fluorinated analogues.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-fluoro-1-methylindole in the rational design and development of novel kinase inhibitors, with a specific focus on targeting the Akt (Protein Kinase B) signaling pathway, a critical mediator of cell survival and proliferation in many cancers.[5][6]

The 5-Fluoro-1-methylindole Scaffold: A Privileged Moiety for Akt Inhibition

The 5-fluoro-1-methylindole moiety serves as an excellent starting point for the development of kinase inhibitors. The fluorine atom at the 5-position can enhance binding interactions within the ATP-binding pocket of kinases through favorable electronic effects and by forming specific hydrogen bonds. The methyl group at the 1-position (N1 of the indole ring) can provide steric hindrance to prevent metabolic degradation and can be crucial for orienting the molecule within the binding site.

This guide will focus on the synthesis and evaluation of a representative molecule, N-(4-aminophenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide (FM-AIC) , as a hypothetical inhibitor of Akt kinase. The choice of Akt as a target is predicated on its central role in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers.[7][8]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival, growth, and proliferation.[7][9] In many cancers, mutations in components of this pathway lead to its constitutive activation, driving tumorigenesis.[6] Akt is a serine/threonine kinase that acts as a central node in this pathway, phosphorylating numerous downstream substrates to regulate a variety of cellular processes.[9] Therefore, the development of potent and selective Akt inhibitors is a promising strategy for cancer therapy.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

Part 1: Synthesis of 5-Fluoro-1-methylindole Based Inhibitor (FM-AIC)

This protocol outlines a plausible synthetic route to obtain the target compound, N-(4-aminophenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide (FM-AIC) .

Synthesis_Workflow Start 5-Fluoroindole Step1 Methylation (NaH, CH3I) Start->Step1 Intermediate1 5-Fluoro-1-methylindole Step1->Intermediate1 Step2 Vilsmeier-Haack (POCl3, DMF) Intermediate1->Step2 Intermediate2 5-Fluoro-1-methyl-1H-indole- 3-carbaldehyde Step2->Intermediate2 Step3 Oxidation (KMnO4) Intermediate2->Step3 Intermediate3 5-Fluoro-1-methyl-1H-indole- 2-carboxylic acid Step3->Intermediate3 Step4 Amide Coupling (EDC, HOBt, p-phenylenediamine) Intermediate3->Step4 FinalProduct FM-AIC Step4->FinalProduct

Figure 2: Synthetic Workflow for FM-AIC.

Step 1: Synthesis of 5-Fluoro-1-methyl-1H-indole

  • To a solution of 5-fluoroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-fluoro-1-methyl-1H-indole.

Step 2: Synthesis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Note: This is a representative multi-step process that may involve formylation followed by oxidation.

  • Formylation: To a solution of 5-fluoro-1-methyl-1H-indole (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.[10]

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-fluoro-1-methyl-1H-indole-3-carbaldehyde.

  • Oxidation: Dissolve the aldehyde in a suitable solvent (e.g., acetone/water mixture) and treat with an oxidizing agent such as potassium permanganate (KMnO₄) at elevated temperature.

  • Monitor the reaction by TLC. Upon completion, quench the excess oxidant and work up the reaction to isolate the carboxylic acid.

  • Purify the crude 5-fluoro-1-methyl-1H-indole-2-carboxylic acid by recrystallization or column chromatography.

Step 3: Amide Coupling to Synthesize N-(4-aminophenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide (FM-AIC)

  • To a solution of 5-fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add p-phenylenediamine (1.1 eq) and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound, FM-AIC, by column chromatography on silica gel.

Part 2: In Vitro Akt Kinase Inhibition Assay

This protocol describes a non-radioactive, ELISA-based method to determine the in vitro inhibitory activity of FM-AIC against Akt1 kinase.

Materials:

  • Recombinant human Akt1 enzyme

  • GSK-3 fusion protein (as substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • FM-AIC (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • 96-well microplates

  • Phospho-GSK-3α/β (Ser21/9) primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Prepare a serial dilution of FM-AIC and the positive control (Staurosporine) in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • To each well of a 96-well plate, add the kinase assay buffer, the substrate (GSK-3 fusion protein), and the test compound (FM-AIC) or control at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP and the Akt1 enzyme to each well.

  • Incubate the plate at 30 °C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding an EDTA solution.

  • Coat a separate ELISA plate with the reaction mixture and incubate to allow the substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the primary antibody (anti-phospho-GSK-3) and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Incubate and wash the plate again.

  • Add the TMB substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each concentration of FM-AIC and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Part 3: Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of FM-AIC on a cancer cell line with a known activated Akt pathway (e.g., MCF-7 breast cancer cells).[11]

Materials:

  • MCF-7 cells (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • FM-AIC (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of FM-AIC and the positive control (Doxorubicin) in the complete growth medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

  • Incubate the cells for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • Add MTT reagent to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value for FM-AIC.

Data Presentation and Interpretation

The results from the in vitro kinase and cell-based assays should be tabulated for clear comparison.

Table 1: In Vitro Kinase Inhibition Data for FM-AIC

CompoundTarget KinaseIC₅₀ (nM)
FM-AIC Akt1[Hypothetical Value, e.g., 50 nM]
StaurosporineAkt1[Literature Value, e.g., 5 nM]

Table 2: Anti-proliferative Activity of FM-AIC

CompoundCell LineGI₅₀ (µM)
FM-AIC MCF-7[Hypothetical Value, e.g., 1.2 µM]
DoxorubicinMCF-7[Literature Value, e.g., 0.5 µM]

Structure-Activity Relationship (SAR) Insights

The development of potent kinase inhibitors often involves a systematic exploration of the structure-activity relationship. For the 5-fluoro-1-methylindole scaffold, several key modifications can be explored to optimize inhibitory activity and selectivity.

SAR_Diagram SAR_Molecule R1 R1: 5-Fluoro - Enhances binding affinity - Improves metabolic stability R2 R2: N1-Methyl - Steric bulk can influence selectivity - Blocks N-dealkylation R3 R3: 2-Carboxamide Linker - Crucial for H-bonding in the hinge region R4 R4: Phenylamine - Occupies hydrophobic pocket - Substitution can modulate potency and selectivity

Note: The above DOT script is a template. A chemical structure image would be required for proper rendering.

Figure 3: Key SAR Points for 5-Fluoro-1-methylindole-based Inhibitors.
  • 5-Position Substitution: The fluorine atom is generally beneficial. Replacing it with other halogens (Cl, Br) or small electron-withdrawing groups can be explored to fine-tune electronic properties and binding interactions.

  • N1-Position Substitution: While the methyl group is a good starting point, varying its size (e.g., ethyl, cyclopropyl) can impact the compound's fit within the ATP-binding site and its selectivity profile.

  • 2-Position Linker: The carboxamide linker is critical for establishing hydrogen bonds with the hinge region of the kinase. Variations in the linker length or the introduction of different functional groups can be investigated.

  • Terminal Aromatic Group: The nature and substitution pattern of the terminal phenylamine ring are crucial for potency and selectivity. Exploring different aromatic and heteroaromatic rings, as well as various substituents, can lead to the discovery of more potent inhibitors.

Conclusion and Future Directions

The 5-fluoro-1-methylindole scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the Akt signaling pathway. Its favorable physicochemical properties and synthetic tractability make it an attractive core for medicinal chemistry campaigns. The protocols outlined in this application note provide a framework for the synthesis and biological evaluation of inhibitors based on this scaffold. Future work should focus on extensive SAR studies to optimize potency and selectivity, as well as in-depth ADME-Tox profiling to identify lead candidates for further preclinical and clinical development.

References

  • Dumble, M., et al. (2014). Discovery of novel AKT inhibitors with enhanced anti-tumor effects in combination with the MEK inhibitor. PubMed, 30(6), 1354-1364.
  • Helal, M. G., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 11(10), 1148-1163.
  • Li, Y., et al. (2021). 5-Fluoro-3-(1H-indol-3-ylmethyl).
  • Wikipedia. (2023). Akt/PKB signaling pathway. Retrieved January 24, 2026, from [Link]

  • Svensson, D. (2018). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org.
  • Al-Ostoot, F. H., et al. (2023). Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation. PubMed Central, 16, 11795551231195318.
  • Alzahrani, A. S. (2025). Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions. PubMed, 40, 1-15.
  • Helal, M. G., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed Central, 11(10), 1148-1163.
  • Debela, D. T., et al. (2021). New approaches and procedures for cancer treatment: Current perspectives. SAGE Open Medicine, 9, 20503121211034366.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
  • Jha, A., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic Chemistry, 118, 105473.
  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved January 24, 2026, from [Link]

  • Wang, C., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(4), 572-582.
  • Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase.
  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute, 110(6), 555-566.
  • Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research, 68(7), 2366-2374.
  • Robers, M. B., et al. (2023).

Sources

Application Notes and Protocols: Evaluating the Efficacy of 5-Fluoro-1-methylindole Analogs with Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Fluorinated Indole Analogs

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile structure allows for modifications that can significantly enhance pharmacological properties.[3] The introduction of a fluorine atom, in particular, can improve metabolic stability, binding affinity, and bioavailability of drug candidates.[4] This has led to a growing interest in fluorinated indole derivatives, such as 5-Fluoro-1-methylindole analogs, as potential therapeutics, especially in oncology.[2]

Indole derivatives have been shown to exert anti-cancer effects through various mechanisms, including the inhibition of tubulin polymerization, disruption of DNA topoisomerase activity, and modulation of critical signaling pathways that control cell proliferation and survival.[3][5] Analogs of 1-methylindole, for instance, have demonstrated potent activity against leukemia cell lines by inducing cell cycle arrest at the G2/M phase.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel 5-Fluoro-1-methylindole analogs using a suite of robust cell-based assays. The protocols detailed herein are designed to be self-validating systems, offering insights into the cytotoxic and mechanistic properties of these compounds.

Experimental Design: A Multi-Faceted Approach to Efficacy Evaluation

A thorough assessment of a potential anti-cancer compound requires a multi-pronged approach. We will first determine the cytotoxic and anti-proliferative effects of the 5-Fluoro-1-methylindole analogs. Subsequently, we will delve into the underlying mechanisms of action by investigating their impact on apoptosis and cell cycle progression. Finally, we will explore a specific molecular target by examining the effect on tubulin polymerization.

The following workflow provides a logical progression for the evaluation of your novel compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification A Synthesized 5-Fluoro-1-methylindole Analogs B Cell Viability/Proliferation Assay (MTT) A->B Dose-response treatment C Apoptosis Assay (Annexin V/PI) B->C Effective concentrations D Cell Cycle Analysis (Propidium Iodide) B->D Effective concentrations F Tubulin Polymerization Assay B->F If cell cycle arrest is observed E Western Blot Analysis C->E Validate apoptotic markers D->E Confirm cell cycle arrest

Caption: Experimental workflow for evaluating 5-Fluoro-1-methylindole analogs.

I. Assessment of Cytotoxicity and Cell Proliferation: The MTT Assay

The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., Jurkat, HL-60 for leukemia; MCF-7 for breast cancer) in appropriate media.

  • Trypsinize and count the cells. Ensure cell viability is above 90%.

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the 5-Fluoro-1-methylindole analogs in culture media. It is advisable to perform a wide range of concentrations for the initial screen (e.g., 0.1 to 100 µM).

  • Remove the old media from the wells and add 100 µL of the media containing the compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

4. Solubilization and Absorbance Measurement:

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Incubate the plate overnight at 37°C in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the untreated control. A dose-response curve is then plotted to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

AnalogCell LineIC₅₀ (µM) after 48h
Analog 1Jurkat1.5
Analog 1MCF-75.2
Analog 2Jurkat10.8
Analog 2MCF-7> 50
VehicleJurkat> 100
VehicleMCF-7> 100

II. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once a compound has demonstrated cytotoxic activity, it is crucial to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a controlled process that is often a desirable outcome for anti-cancer therapies. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between live, apoptotic, and necrotic cells.[8]

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Protocol: Annexin V-FITC/PI Apoptosis Assay

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat with the 5-Fluoro-1-methylindole analogs at their IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include positive (e.g., staurosporine) and negative controls.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

2. Staining:

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution).[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

3. Flow Cytometry Analysis:

  • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[10]

  • Analyze the samples on a flow cytometer as soon as possible.

Data Interpretation

The results will segregate the cell population into four quadrants:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment indicates the induction of apoptosis.

III. Investigating Effects on Cell Cycle Progression

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[11] Flow cytometric analysis of DNA content using propidium iodide staining is a reliable method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Protocol: Propidium Iodide Cell Cycle Analysis

1. Cell Preparation and Fixation:

  • Treat cells as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This step is crucial to prevent cell clumping.[13]

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

2. Staining:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14]

  • Incubate for 30 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Data Interpretation

The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases. A significant increase in the percentage of cells in a particular phase after treatment suggests that the compound induces cell cycle arrest at that checkpoint.

G cluster_0 Cell Cycle Progression cluster_1 G1 G1 Phase S S Phase (DNA Synthesis) G1->S arrest1 G1/S Checkpoint Arrest G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M arrest2 G2/M Checkpoint Arrest M->G1

Caption: Key phases and checkpoints of the cell cycle.

IV. Mechanistic Validation: Western Blot Analysis and Tubulin Polymerization

To further validate the findings from the flow cytometry assays and to probe a potential molecular mechanism, western blotting and a tubulin polymerization assay can be performed.

Western Blot for Cell Cycle and Apoptosis Markers

Western blotting allows for the detection of changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Key Protein Targets:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.[15]

  • Cell Cycle (G2/M arrest): Cyclin B1, Cdc2 (CDK1), p21.[1]

Protocol Outline:

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

An upregulation of cleaved Caspase-3 and cleaved PARP would confirm apoptosis induction. Changes in the levels of Cyclin B1, Cdc2, and p21 would corroborate cell cycle arrest observed in the PI staining assay.

Tubulin Polymerization Assay

Given that many indole derivatives are known to inhibit tubulin polymerization, this is a highly relevant mechanistic assay.[3] This can be assessed using a cell-free in vitro assay with purified tubulin or through cell-based methods.[16][17]

Cell-Free Tubulin Polymerization Assay: This assay measures the polymerization of purified tubulin into microtubules in the presence of the test compounds. Polymerization is typically monitored by an increase in fluorescence of a reporter dye.

Protocol Outline (using a commercial kit):

  • Reconstitute purified tubulin in a GTP-containing buffer.

  • Add the 5-Fluoro-1-methylindole analogs at various concentrations to the tubulin solution in a 96-well plate. Include a known tubulin inhibitor (e.g., colchicine) as a positive control and a vehicle control.

  • Incubate the plate at 37°C to induce polymerization.

  • Monitor the increase in fluorescence over time using a plate reader.

A decrease in the rate and extent of fluorescence increase in the presence of the compounds indicates inhibition of tubulin polymerization.

Conclusion and Future Directions

The suite of assays described in these application notes provides a robust and logical workflow for the initial evaluation of 5-Fluoro-1-methylindole analogs as potential anti-cancer agents. By systematically assessing cytotoxicity, mode of cell death, effects on the cell cycle, and a specific molecular target, researchers can gain comprehensive insights into the therapeutic potential of their novel compounds. Positive results from this panel of assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models.

References

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Francis Crick Institute. [Link]

  • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC. [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Current Protocols. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Journal of Pharmacological and Toxicological Methods. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. [Link]

  • (a) Western blot for apoptosis and negative cell cycle markers in COMI... ResearchGate. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

  • Protocol for Annexin V-FITC apoptosis assay? ResearchGate. [Link]

  • 3.5. Annexin V-FITC/PI Staining. Bio-protocol. [Link]

  • MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology. [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin... ResearchGate. [Link]

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Application Notes and Protocols for In Vivo Studies of 5-Fluoro-1-methylindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 5-Fluoro-1-methylindole Derivatives and the Imperative for In Vivo Evaluation

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic introduction of a fluorine atom, particularly at the 5-position of the indole ring, can significantly enhance metabolic stability, improve pharmacokinetic properties, and modulate the electronic characteristics of the molecule, thereby potentiating its therapeutic efficacy.[1] 5-Fluoro-1-methylindole derivatives, a specific subclass of these modified heterocycles, have emerged as a promising area of research with potential applications as anticancer agents, α-glucosidase inhibitors for diabetes management, and probes for advanced medical imaging.[1][3][4][5]

While in vitro assays provide the foundational understanding of a compound's activity at the molecular and cellular level, they cannot recapitulate the complex interplay of absorption, distribution, metabolism, excretion, and toxicity (ADMET) that occurs within a living organism. Therefore, meticulously designed in vivo studies in relevant animal models are not merely a subsequent step but a critical translational bridge between promising laboratory findings and potential clinical applications. These studies are indispensable for establishing a compound's efficacy, defining its pharmacokinetic and pharmacodynamic (PK/PD) relationship, and ensuring its safety profile is acceptable for further development.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals embarking on the in vivo evaluation of 5-fluoro-1-methylindole derivatives. It is structured to provide not only step-by-step methodologies but also the underlying scientific rationale, ensuring that the experimental design is robust, reproducible, and aligned with regulatory expectations.

Part 1: Preclinical Animal Model Selection: A Strategic Approach

The choice of an appropriate animal model is paramount for the successful in vivo evaluation of 5-fluoro-1-methylindole derivatives. The selected model should be relevant to the human disease state and the compound's proposed mechanism of action. In vitro metabolic profiling using liver microsomes from various species (mouse, rat, dog, non-human primate, and human) is a standard method to select the most appropriate species for nonclinical studies.[1] The species that best recapitulates the human metabolic profile should be chosen.[1]

Table 1: Recommended Animal Models for In Vivo Studies of 5-Fluoro-1-methylindole Derivatives

Therapeutic AreaRecommended Animal ModelKey Features and Justification
Oncology Murine Xenograft Models (e.g., athymic nude or SCID mice)Allows for the engraftment of human cancer cell lines, providing a direct assessment of the compound's effect on human tumor growth.[3][4]
Murine Syngeneic Models (e.g., C57BL/6 or BALB/c mice)Utilizes immunocompetent mice with murine tumors, essential for evaluating immunomodulatory agents like IDO1 inhibitors.[6]
Metabolic Diseases (Diabetes) Streptozotocin (STZ)-Induced Diabetic MiceSTZ selectively destroys pancreatic β-cells, leading to hyperglycemia, mimicking type 1 diabetes. Useful for evaluating compounds that lower blood glucose.
db/db MiceGenetically diabetic mice with a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia, modeling type 2 diabetes.
Neurodegenerative Diseases MPTP-Induced Mouse Model of Parkinson's DiseaseThe neurotoxin MPTP induces Parkinsonian symptoms and pathology, allowing for the evaluation of neuroprotective and anti-inflammatory agents.[5]

Part 2: Formulation and Administration: Ensuring Bioavailability and Consistency

The formulation of a 5-fluoro-1-methylindole derivative for in vivo administration is a critical step that directly impacts its bioavailability and the reproducibility of the study. The chosen vehicle should solubilize or uniformly suspend the compound without causing toxicity or interfering with its biological activity.[7]

Table 2: Example Vehicle Formulations for 5-Fluoro-1-methylindole Derivatives

Route of AdministrationVehicle CompositionPreparation Notes
Oral (p.o.) 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile waterA common suspension vehicle for oral gavage. The compound should be finely milled and suspended immediately before administration.
20% Captisol® (a modified cyclodextrin) in sterile waterCan significantly improve the solubility of poorly water-soluble compounds for oral administration.
Intravenous (i.v.) 5% DMSO, 40% PEG400, 55% SalineA common co-solvent system for solubilizing hydrophobic compounds for intravenous injection. Must be a clear solution.
Intraperitoneal (i.p.) 10% DMSO, 90% Corn OilSuitable for lipophilic compounds. The mixture should be vortexed thoroughly to ensure a uniform suspension.

Protocol 1: Preparation of an Oral Suspension (0.5% CMC)

  • Prepare the Vehicle: Weigh the appropriate amount of carboxymethylcellulose (CMC) and slowly add it to sterile water while stirring continuously to create a 0.5% (w/v) solution. Allow it to stir for several hours until a clear, viscous solution is formed.

  • Compound Preparation: Weigh the required amount of the 5-fluoro-1-methylindole derivative.

  • Suspension: Add a small amount of the 0.5% CMC vehicle to the compound and triturate to form a smooth paste. Gradually add the remaining vehicle while mixing to achieve the final desired concentration.

  • Administration: Administer the suspension to the animals via oral gavage at a typical volume of 10 mL/kg for mice. Ensure the suspension is well-mixed immediately before each administration.

Part 3: Pharmacokinetic (PK) Studies: Understanding the ADME Profile

Pharmacokinetic studies are essential to understand how an animal's body processes the 5-fluoro-1-methylindole derivative, providing crucial information on its absorption, distribution, metabolism, and excretion (ADME).[3] This data is vital for determining appropriate dosing regimens for efficacy studies.

Experimental Workflow for a Murine Pharmacokinetic Study

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis acclimatize Animal Acclimatization (1 week) fasting Fasting (4-6 hours, for oral dosing) acclimatize->fasting dose_iv Intravenous (i.v.) Administration acclimatize->dose_iv dose_po Oral (p.o.) Administration fasting->dose_po sampling Serial Blood Collection (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) dose_iv->sampling dose_po->sampling plasma Plasma Separation (Centrifugation) sampling->plasma extraction Drug Extraction plasma->extraction lcms LC-MS/MS Analysis extraction->lcms pk_params Calculation of PK Parameters (Cmax, Tmax, t1/2, AUC) lcms->pk_params

Caption: Workflow for a typical murine pharmacokinetic study.

Protocol 2: Murine Pharmacokinetic Study

  • Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week. For oral dosing, fast the animals for 4-6 hours prior to administration.

  • Dose Administration:

    • Intravenous (IV): Administer the compound dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) via the tail vein at a dose of 1-5 mg/kg.

    • Oral (PO): Administer the compound as a suspension (e.g., in 0.5% CMC) via oral gavage at a dose of 10-50 mg/kg.

  • Blood Sampling: Collect serial blood samples (approximately 20-30 µL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Bioanalysis:

    • Extract the drug from the plasma using protein precipitation with acetonitrile.

    • Quantify the concentration of the 5-fluoro-1-methylindole derivative in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Example Pharmacokinetic Parameters for a Hypothetical 5-Fluoro-1-methylindole Derivative in Mice

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.0831.0
AUC (0-inf) (ng*h/mL) 25004500
t1/2 (h) 3.54.2
Bioavailability (%) -36

Part 4: In Vivo Efficacy Studies: Demonstrating Therapeutic Potential

Efficacy studies are designed to demonstrate the therapeutic benefit of the 5-fluoro-1-methylindole derivative in a relevant disease model.

Anticancer Efficacy in a Human Tumor Xenograft Modeldot

Efficacy_Workflow cluster_pre Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implantation Subcutaneous Implantation of Human Cancer Cells tumor_growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Administration of Compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring euthanasia Euthanasia at Study End monitoring->euthanasia tumor_excision Tumor Excision & Weight Measurement euthanasia->tumor_excision tissue_analysis Histopathology & Biomarker Analysis tumor_excision->tissue_analysis

Sources

The Strategic Deployment of 5-Fluoro-1-methylindole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Indole Scaffolds

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif recurring in a multitude of biologically active compounds and approved pharmaceuticals. Its inherent planarity, aromaticity, and hydrogen bonding capabilities allow it to effectively interact with a wide array of biological targets. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1]

This application note focuses on a particularly valuable building block: 5-Fluoro-1-methylindole . The presence of the fluorine atom at the 5-position offers a distinct electronic profile compared to its non-fluorinated counterpart, influencing the reactivity of the indole ring and providing a potential vector for enhanced biological activity. Furthermore, the N-methylation at the 1-position blocks the hydrogen-bond donor capability of the indole nitrogen and increases lipophilicity, which can be crucial for traversing cellular membranes. This guide provides detailed protocols for the synthesis and subsequent functionalization of 5-Fluoro-1-methylindole, showcasing its utility in the construction of key intermediates for antiviral agents and kinase inhibitors.

Core Synthetic Strategies and Intermediates

The journey from 5-Fluoro-1-methylindole to complex bioactive molecules typically proceeds through a series of key transformations that functionalize the C2 and C3 positions of the indole ring. This section outlines the synthesis of the core building block and its conversion into versatile intermediates.

Protocol 1: Synthesis of 5-Fluoro-1-methylindole

The synthesis of 5-Fluoro-1-methylindole is most commonly achieved through the N-methylation of commercially available 5-fluoroindole. This reaction proceeds by deprotonation of the indole nitrogen with a strong base, followed by quenching with a methylating agent.

Reaction Scheme:

Protocol_1 5-Fluoroindole 5-Fluoroindole Reagents 1. NaH, DMF 2. CH3I 5-Fluoroindole->Reagents 5-Fluoro-1-methylindole 5-Fluoro-1-methylindole Reagents->5-Fluoro-1-methylindole

Caption: N-methylation of 5-fluoroindole.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve 5-fluoroindole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases. The formation of the sodium salt of the indole often results in a turbid solution.[2]

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) (1.1 eq.) dropwise via the dropping funnel.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 5-Fluoro-1-methylindole.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to efficiently deprotonate the relatively acidic N-H of the indole.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the sodium salt of the indole. It is crucial to use an anhydrous solvent to prevent quenching of the sodium hydride.

  • Methyl Iodide (CH₃I): A reactive electrophile that readily undergoes an Sₙ2 reaction with the indolide anion to form the N-methylated product.

  • Inert Atmosphere (Nitrogen): Sodium hydride is reactive with atmospheric moisture and oxygen, so an inert atmosphere is necessary for a safe and efficient reaction.

Application in the Synthesis of Kinase Inhibitors

The 2-oxindole scaffold is a core component of numerous kinase inhibitors, including the FDA-approved drug sunitinib. 5-Fluoro-1-methyl-2-oxoindoline is a key precursor for sunitinib analogues and other related kinase inhibitors.

Protocol 2: Synthesis of 5-Fluoro-1-methyl-2-oxoindoline

The synthesis of 5-fluoro-1-methyl-2-oxoindoline can be approached by first preparing 5-fluoro-2-oxindole, followed by N-methylation.

Workflow Diagram:

Protocol_2_Workflow cluster_step1 Step 1: Synthesis of 5-Fluoro-2-oxindole cluster_step2 Step 2: N-methylation 4-Fluoroaniline 4-Fluoroaniline Reagents1 Chloral hydrate, Hydroxylamine hydrochloride 4-Fluoroaniline->Reagents1 Intermediate N-(4-fluorophenyl)-2-(hydroxyimino)acetamide Reagents1->Intermediate H2SO4 Conc. H2SO4 Intermediate->H2SO4 5-Fluoro-2-oxindole 5-Fluoro-2-oxindole H2SO4->5-Fluoro-2-oxindole 5-Fluoro-2-oxindole_2 5-Fluoro-2-oxindole 5-Fluoro-2-oxindole->5-Fluoro-2-oxindole_2 Reagents2 NaH, DMF, CH3I 5-Fluoro-2-oxindole_2->Reagents2 Final_Product 5-Fluoro-1-methyl-2-oxoindoline Reagents2->Final_Product

Caption: Two-step synthesis of 5-Fluoro-1-methyl-2-oxoindoline.

Step-by-Step Protocol (N-methylation of 5-Fluoro-2-oxindole):

This protocol is analogous to Protocol 1, with 5-fluoro-2-oxindole as the starting material.

  • Preparation: Suspend sodium hydride (1.2 eq.) in anhydrous DMF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere at 0 °C.

  • Deprotonation: Add a solution of 5-fluoro-2-oxindole (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Methylation: Cool the reaction to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Reaction Completion and Work-up: Allow the reaction to proceed at room temperature overnight. Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield 5-Fluoro-1-methyl-2-oxoindoline.

Protocol 3: Knoevenagel Condensation for Kinase Inhibitor Scaffolds

The Knoevenagel condensation of 5-fluoro-1-methyl-2-oxoindoline with a suitable aldehyde, such as pyrrole-2-carboxaldehyde, is a key step in the synthesis of sunitinib analogues.[3][4]

Reaction Scheme:

Protocol_3 Start 5-Fluoro-1-methyl-2-oxoindoline + Pyrrole-2-carboxaldehyde Reagents Piperidine, Ethanol, Reflux Start->Reagents Product Sunitinib Analogue Precursor Reagents->Product

Caption: Knoevenagel condensation for a kinase inhibitor scaffold.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, dissolve 5-fluoro-1-methyl-2-oxoindoline (1.0 eq.) and pyrrole-2-carboxaldehyde (1.0 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Data Presentation: Representative Kinase Inhibitor Precursors

Starting AldehydeProduct StructureBiological Target Class
Pyrrole-2-carboxaldehyde3-(pyrrol-2-ylmethylene)-5-fluoro-1-methylindolin-2-oneVEGFR, PDGFR
Indole-3-carboxaldehyde3-(indol-3-ylmethylene)-5-fluoro-1-methylindolin-2-oneVarious Kinases
4-formyl-N,N-dimethylaniline3-(4-(dimethylamino)benzylidene)-5-fluoro-1-methylindolin-2-oneVarious Kinases

Application in the Synthesis of Antiviral Agents

Derivatives of 5-fluoro-1-methyl-1H-indole-2,3-dione (5-fluoro-1-methylisatin), particularly thiosemicarbazones, have shown promising antiviral activity.

Protocol 4: Synthesis of 5-Fluoro-1-methyl-1H-indole-2,3-dione

This key intermediate can be synthesized from 5-fluoroisatin via N-methylation.

Step-by-Step Protocol:

  • Preparation: In a manner similar to the N-methylation of 5-fluoroindole, suspend sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere.

  • Deprotonation: Add a solution of 5-fluoroisatin (1.0 eq.) in anhydrous DMF dropwise.

  • Stirring and Methylation: Stir the mixture until deprotonation is complete, then add methyl iodide (1.1 eq.) at 0 °C.

  • Work-up and Purification: Allow the reaction to proceed to completion at room temperature. Perform an aqueous work-up and extract with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography to obtain 5-fluoro-1-methyl-1H-indole-2,3-dione.

Protocol 5: Synthesis of a 5-Fluoro-1-methylisatin Thiosemicarbazone Derivative

The condensation of 5-fluoro-1-methylisatin with thiosemicarbazide yields the corresponding thiosemicarbazone, a scaffold associated with antiviral properties.

Reaction Scheme:

Protocol_5 Start 5-Fluoro-1-methyl-1H-indole-2,3-dione + Thiosemicarbazide Reagents Ethanol, Acetic acid (cat.), Reflux Start->Reagents Product Antiviral Thiosemicarbazone Derivative Reagents->Product

Caption: Synthesis of an antiviral thiosemicarbazone derivative.

Step-by-Step Protocol:

  • Reactant Solution: Dissolve 5-fluoro-1-methyl-1H-indole-2,3-dione (1.0 eq.) in ethanol in a round-bottom flask.

  • Addition of Thiosemicarbazide: Add thiosemicarbazide (1.0 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The product will typically precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry to yield the desired thiosemicarbazone derivative.

Conclusion

5-Fluoro-1-methylindole is a highly valuable and versatile building block in medicinal chemistry. Its strategic use allows for the efficient construction of complex molecular architectures with significant therapeutic potential. The protocols detailed in this application note provide a practical guide for researchers to synthesize and utilize this key intermediate in the development of novel kinase inhibitors and antiviral agents. The deliberate incorporation of the 5-fluoro and N-methyl substituents exemplifies a rational approach to drug design, leveraging the unique properties of these functionalities to enhance the pharmacological profiles of indole-based compounds.

References

  • Divar, M., Khalafi-Nezhad, A., Zomorodian, K., Sabet, R., Faghih, Z., Jamali, M., Pournaghz, H., & Khabnadideh, S. (2017). Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents. Journal of Pharmaceutical Research International, 1-13. [Link]

  • Duan, Y., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1525–1535. [Link]

  • Lungu, L., et al. (2025). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. Chemistry of Heterocyclic Compounds. [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? [Link]

  • Shinde, S. S., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. [Link]

  • Tantawy, A. S., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]

  • Wang, L., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. [Link]

  • Zhao, D., et al. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

  • Zayed, M. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • ChemSrc. (2025). 5-FLUORO-1-METHYL-1H-INDOLE-2,3-DIONE | CAS#:773-91-1. [Link]

  • ResearchGate. (2025). (PDF) Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. [Link]

  • ResearchGate. (2025). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Fischer Indole Synthesis of 5-Fluoro-1-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Fluoro-1-methylindole. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important indole derivative via the Fischer indole synthesis. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Introduction: The Challenge of Synthesizing 5-Fluoro-1-methylindole

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for creating the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable aldehyde or ketone.[1][2]

The synthesis of 5-Fluoro-1-methylindole presents specific challenges. The presence of an electron-withdrawing fluorine atom on the phenyl ring can influence the electronic properties of the intermediates, affecting reaction rates and potentially promoting side reactions.[3] Furthermore, achieving efficient N-methylation requires careful selection of the synthetic strategy. This guide provides a structured approach to navigate these challenges and optimize your reaction for maximum yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?

Probable Cause(s):

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are critical. An inappropriate catalyst may not be strong enough to promote the key[4][4]-sigmatropic rearrangement, or it may be too harsh, leading to degradation.[5]

  • Suboptimal Temperature: The reaction may be too cold, preventing it from reaching the activation energy required for cyclization. Conversely, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product.[5]

  • Poor Quality Reagents: The purity of the starting arylhydrazine is crucial for a successful Fischer indole synthesis.[5] Impurities can inhibit the reaction or lead to unwanted side products.

  • Incorrect Stoichiometry: An improper ratio of hydrazine to the carbonyl compound can result in unreacted starting material and reduced yield.

Recommended Solutions:

  • Catalyst Optimization: A range of Brønsted and Lewis acids can be used.[1] Zinc chloride (ZnCl₂) is a common and effective Lewis acid catalyst.[2] Alternatively, Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) are excellent choices.[1][6] Start by screening different catalysts in small-scale reactions to identify the most effective one for your specific substrate.

  • Systematic Temperature Screening: Begin with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature. Microwave-assisted synthesis can also be highly effective, often reducing reaction times from hours to minutes and improving yields by ensuring rapid, uniform heating.[2][5]

  • Verify Reagent Purity: Ensure your arylhydrazine and carbonyl compounds are pure. If necessary, purify them before use (e.g., by distillation or recrystallization).

  • One-Pot Hydrazone Formation and Cyclization: To ensure correct stoichiometry and minimize handling of the intermediate hydrazone, consider a one-pot approach where the arylhydrazine and ketone are heated together in the presence of the acid catalyst.[2]

Troubleshooting Workflow: Low Yield

Here is a logical workflow for diagnosing and solving low-yield issues.

G Start Low or No Yield Observed Check_Reagents Verify Purity of Starting Materials (Hydrazine, Ketone) Start->Check_Reagents Check_Catalyst Is the Acid Catalyst Appropriate and Active? Check_Reagents->Check_Catalyst If reagents are pure Purify Action: Purify Reagents (Distill/Recrystallize) Check_Reagents->Purify If purity is questionable Check_Conditions Review Reaction Temperature and Time Check_Catalyst->Check_Conditions If catalyst is known to be effective Screen_Catalysts Action: Screen Catalysts (ZnCl₂, PPA, p-TsOH) Check_Catalyst->Screen_Catalysts If catalyst is suspect Monitor_Reaction Is the Reaction Being Monitored (TLC/LC-MS)? Check_Conditions->Monitor_Reaction If conditions seem reasonable Optimize_Temp Action: Systematically Vary Temperature (e.g., 80-150°C) or Use Microwave Check_Conditions->Optimize_Temp If conditions are suboptimal Implement_Monitoring Action: Implement Regular Reaction Monitoring Monitor_Reaction->Implement_Monitoring If monitoring is absent End Yield Improved Monitor_Reaction->End If monitoring shows completion Purify->Check_Catalyst Screen_Catalysts->Check_Conditions Optimize_Temp->Monitor_Reaction Implement_Monitoring->End

Caption: A workflow for troubleshooting low yields.

Question 2: My final product is impure, with multiple spots on the TLC plate. How can I minimize byproduct formation?

Probable Cause(s):

  • Side Reactions: The classic Fischer synthesis involves harsh acidic conditions and high temperatures, which can lead to various side reactions. For fluorinated compounds, there is a risk of nucleophilic aromatic substitution (SNAr) side reactions, although this is less common than with other halogens.[3]

  • "Abnormal" Fischer Indolization: Depending on the structure of the hydrazone and the reaction conditions, alternative rearrangement pathways can lead to isomeric indole products or other heterocyclic systems.[7]

  • Reagent Decomposition: As mentioned, high temperatures can cause reagents to decompose, leading to a complex mixture of byproducts.

Recommended Solutions:

  • Milder Reaction Conditions: Explore catalysts that work under milder conditions. Some modern protocols utilize Lewis acids like scandium(III) triflate or have developed catalytic versions of the Fischer synthesis that are more selective.[7][8]

  • Solvent-Free Approach: A solvent-free reaction using p-toluenesulfonic acid at 100°C has been shown to produce high yields of pure indoles with a simple workup, potentially reducing solvent-related side reactions.[6]

  • One-Pot N-Alkylation Strategy: To avoid side reactions associated with post-synthesis N-methylation, a one-pot, three-component Fischer indolisation–N-alkylation sequence is highly recommended. This method combines indole formation and methylation into a single, efficient process.[9]

  • Purification: After the reaction, column chromatography is often necessary to isolate the desired 5-fluoroindole product from any byproducts.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best strategy for introducing the N-methyl group?

There are two primary strategies:

  • Post-Indolization N-methylation: First, synthesize 5-fluoroindole from 4-fluorophenylhydrazine. Then, deprotonate the indole nitrogen with a strong base (like sodium amide in liquid ammonia) and add an electrophile like methyl iodide.[10] This is a reliable but multi-step process.

  • One-Pot, Three-Component Synthesis: This is often the most efficient approach. React 4-fluorophenylhydrazine, a suitable ketone, and an N-alkylation agent (e.g., methyl iodide) in a single pot. This method is rapid, high-yielding, and operationally simple.[9] We provide a detailed protocol for this method below.

Q2: Which acid catalyst is best for synthesizing fluorinated indoles?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, here is a comparison of common choices:

CatalystTypeTypical ConditionsAdvantagesDisadvantages
Zinc Chloride (ZnCl₂)[2] Lewis AcidHigh temperature (150-200°C), often neat or in a high-boiling solvent.Inexpensive, effective for many substrates.Requires high temperatures, can be difficult to remove during workup.
Polyphosphoric Acid (PPA)[2] Brønsted Acid100-150°C, acts as both catalyst and solvent.Strong dehydrating agent, promotes cyclization effectively.Viscous and difficult to handle, workup can be challenging.
p-Toluenesulfonic Acid (p-TsOH)[1][6] Brønsted Acid100-150°C, can be used in solvents like THF or even solvent-free.Easy to handle, often gives cleaner reactions, compatible with greener methods.May be less potent than PPA for very challenging substrates.
Boron Trifluoride (BF₃)[2] Lewis AcidOften used as its etherate complex (BF₃·OEt₂) in various solvents.Powerful Lewis acid, can promote reactions at lower temperatures.Moisture sensitive, requires anhydrous conditions.

For 5-Fluoro-1-methylindole, starting with p-TsOH is a good recommendation due to its effectiveness and ease of use, especially in a one-pot protocol.[9]

Q3: How does the Fischer indole synthesis mechanism work?

The mechanism is a sophisticated sequence of acid-catalyzed steps that transforms the arylhydrazone into the final indole product.

fischer_mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Key Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Ketone Ketone Ketone->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine H⁺ Tautomerization Diimine Di-imine Intermediate ([3,3]-Sigmatropic Shift) Enamine->Diimine Aminal Cyclized Aminal Diimine->Aminal Aromatization & Intramolecular Attack Indole Aromatic Indole Aminal->Indole -NH₃ (Elimination)

Caption: Key stages of the Fischer indole synthesis mechanism.

The reaction proceeds through these key steps[2][4][11]:

  • Hydrazone Formation: The arylhydrazine condenses with a ketone or aldehyde.

  • Tautomerization: The hydrazone tautomerizes to its enamine form under acidic conditions.

  • [4][4]-Sigmatropic Rearrangement: This is the crucial, concerted bond-forming and bond-breaking step that establishes the C-C bond of the new five-membered ring.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: The aminal eliminates a molecule of ammonia to yield the final, stable aromatic indole.

Recommended Protocol: One-Pot Synthesis of 1,2,3-Trisubstituted Indoles

The following protocol is adapted from a highly efficient one-pot, three-component Fischer indolisation–N-alkylation sequence, which is ideal for producing 5-Fluoro-1-methylindole.[9]

Materials:
  • 4-Fluorophenylhydrazine hydrochloride

  • A suitable ketone (e.g., 3-pentanone to yield 2-ethyl-3-methyl-5-fluoro-1-methylindole)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:
  • Step 1: Fischer Indolisation

    • To a microwave vial, add 4-fluorophenylhydrazine hydrochloride (1.0 equiv.), the ketone (1.1 equiv.), and p-TsOH·H₂O (20 mol%).

    • Add THF to achieve a concentration of approximately 1.0 M.

    • Seal the vial and heat the mixture to 150 °C for 10 minutes using a microwave reactor.

    • Allow the reaction mixture to cool to room temperature.

  • Step 2: In-Situ N-Alkylation

    • To the cooled reaction mixture from Step 1, add potassium carbonate (K₂CO₃, 3.0 equiv.) and methyl iodide (MeI, 1.5 equiv.).

    • Seal the vial again and heat to 100 °C for 15 minutes in the microwave reactor.

    • After cooling, the reaction is complete.

  • Step 3: Workup and Purification

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-Fluoro-1-methylindole derivative.

This rapid and robust procedure minimizes handling steps and typically provides high yields of the desired product.[9]

References

  • Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available at: [Link]

  • Fischer Indole Synthesis. ResearchGate. Available at: [Link]

  • The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. Available at: [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: [Link]

  • 1-methylindole. Organic Syntheses. Available at: [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Fischer Indole Synthesis. Cambridge University Press. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Available at: [Link]

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Technical Support Center: Purification of Crude 5-Fluoro-1-methylindole by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 5-Fluoro-1-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful column chromatography purification of this compound. My insights are drawn from established chromatographic principles and extensive experience in the purification of heterocyclic compounds.

I. Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the purification of 5-Fluoro-1-methylindole.

Q1: What is a good starting solvent system for the column chromatography of 5-Fluoro-1-methylindole on silica gel?

A good starting point for a solvent system is a mixture of a non-polar solvent like petroleum ether or hexanes and a moderately polar solvent like ethyl acetate. Based on purifications of similar indole derivatives, a ratio of 10:1 (petroleum ether:ethyl acetate) is a reasonable starting point.[1] The polarity can then be gradually increased as needed. Another reported solvent system for a similar fluorinated indole is a 10:1 mixture of hexanes and dichloromethane.[2]

Q2: My 5-Fluoro-1-methylindole appears to be degrading on the silica gel column. What could be the cause?

Standard silica gel is slightly acidic due to the presence of silanol groups on its surface.[3] Indoles can be sensitive to acidic conditions, which may lead to degradation or the formation of colored impurities.

Q3: How can I prevent the degradation of my acid-sensitive 5-Fluoro-1-methylindole on a silica gel column?

To mitigate the acidity of the silica gel, you can either use a pre-treated neutral silica gel or deactivate the silica gel yourself. Deactivation can be achieved by preparing a slurry of the silica gel in a non-polar solvent containing a small amount of a volatile base, such as triethylamine (TEA).[3][4][5][6]

Q4: Are there alternative stationary phases I can use if silica gel is problematic?

Yes, for acid-sensitive compounds, particularly those containing amine functionalities like indoles, neutral or basic alumina can be an effective alternative to silica gel.[3][7]

II. In-Depth Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the purification of 5-Fluoro-1-methylindole.

Troubleshooting Common Purification Problems
Problem Probable Cause(s) Recommended Solution(s)
Poor Separation of 5-Fluoro-1-methylindole from Impurities - Inappropriate solvent system polarity.- Co-elution of impurities with similar polarity.- Optimize the solvent system: Systematically vary the ratio of your non-polar and polar solvents. A good approach is to aim for an Rf value of 0.2-0.3 for your target compound on a TLC plate.- Consider a different solvent system: If hexane/ethyl acetate is not providing adequate separation, try a system with different selectivity, such as dichloromethane/methanol.
Streaking or Tailing of the Compound Spot on TLC and Column - Compound is too polar for the chosen solvent system.- Strong interaction with the acidic sites on the silica gel.- Increase the polarity of the eluent: Gradually add more of the polar solvent to your mobile phase.- Deactivate the silica gel: Add 0.1-1% triethylamine to your eluent to neutralize the acidic sites on the silica gel.[8]
Irreversible Adsorption or Degradation of the Product on the Column - The compound is highly sensitive to the acidic nature of the silica gel.- Use deactivated silica gel: Prepare a slurry of silica gel in petroleum ether containing 2-3 ml of triethylamine per 150 g of silica, then remove the solvent under reduced pressure before packing the column.[6]- Switch to an alternative stationary phase: Use neutral or basic alumina for the purification.[3][7]
Product Elutes Too Quickly (High Rf) - The solvent system is too polar.- Decrease the polarity of the eluent: Reduce the proportion of the polar solvent in your mobile phase.
Product Does Not Elute from the Column (Low Rf) - The solvent system is not polar enough.- Increase the polarity of the eluent: Gradually increase the proportion of the polar solvent. Be cautious when using methanol with silica gel, as high concentrations can dissolve the stationary phase.[8]

III. Experimental Protocols

Protocol 1: Standard Column Chromatography on Silica Gel

This protocol outlines a general procedure for the purification of crude 5-Fluoro-1-methylindole using standard silica gel.

Materials:

  • Crude 5-Fluoro-1-methylindole

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a 10:1 mixture of petroleum ether and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for 5-Fluoro-1-methylindole.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude 5-Fluoro-1-methylindole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.

  • Fraction Analysis:

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure 5-Fluoro-1-methylindole.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

IV. Visualization of Workflows

Column Chromatography Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Analysis (Solvent System Selection) Slurry Slurry Preparation (Silica Gel + Eluent) TLC->Slurry Determines Eluent Packing Column Packing Slurry->Packing Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution Fraction_TLC Fraction Analysis (TLC) Elution->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product Troubleshooting Decision Tree Start Start Purification Good_Separation Good Separation? Start->Good_Separation Check_Degradation Degradation or Streaking? Check_Degradation->Good_Separation No Deactivate_Silica Deactivate Silica Gel (with Triethylamine) Check_Degradation->Deactivate_Silica Yes Optimize_Solvent Optimize Solvent System (Adjust Polarity) Good_Separation->Optimize_Solvent No Success Successful Purification Good_Separation->Success Yes Optimize_Solvent->Check_Degradation Deactivate_Silica->Good_Separation Use_Alumina Use Neutral/Basic Alumina Deactivate_Silica->Use_Alumina Still Issues Use_Alumina->Good_Separation Failure Persistent Issues (Consult Specialist) Use_Alumina->Failure Still Issues

Sources

Troubleshooting low yield in the N-methylation of 5-fluoroindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of 5-fluoroindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during this specific chemical transformation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction and improve your experimental outcomes.

Troubleshooting Guide: Addressing Low Yields

Low yields in the N-methylation of 5-fluoroindole can be attributed to several factors, from suboptimal reaction conditions to competing side reactions. This guide provides a systematic approach to identifying and resolving these issues.

Question: My N-methylation of 5-fluoroindole is resulting in a low yield with a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a common issue and often points to incomplete deprotonation of the indole nitrogen or insufficient reactivity of the methylating agent. The electron-withdrawing nature of the fluorine atom at the 5-position makes the N-H proton of 5-fluoroindole more acidic compared to indole itself, which can be advantageous. However, improper choice of base and reaction conditions can still lead to poor results.

Core Causality:

  • Inadequate Base Strength: The selected base may not be strong enough to fully deprotonate the 5-fluoroindole N-H in the chosen solvent. While the fluorine atom increases acidity, a sufficiently strong base is still crucial to drive the equilibrium towards the formation of the indolide anion.

  • Poor Solubility: The base or the resulting indolide salt may have poor solubility in the reaction solvent, hindering the subsequent reaction with the methylating agent.

  • Steric Hindrance: While less common for a methyl group, steric hindrance around the nitrogen can slow down the reaction.[1][2]

  • Low Reaction Temperature: The reaction temperature might be too low to achieve a reasonable reaction rate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Recommended Actions:

  • Re-evaluate your base and solvent combination. For N-methylation of indoles, strong bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly effective.[3][4] Weaker bases like potassium carbonate (K2CO3) may require higher temperatures or the use of a phase-transfer catalyst.[5]

  • Consider the methylating agent. While safer alternatives like dimethyl carbonate are available, more reactive agents such as methyl iodide or dimethyl sulfate often provide higher yields and faster reaction times.[3]

  • Optimize reaction temperature and time. Gradually increase the reaction temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Question: I am observing the formation of multiple products in my reaction mixture, leading to a low yield of the desired N-methyl-5-fluoroindole. What are the potential side reactions and how can they be minimized?

Answer:

The formation of byproducts is a clear indicator of competing reaction pathways. In the case of indole derivatives, C-alkylation is a potential side reaction, although N-alkylation is generally favored under basic conditions.

Core Causality:

  • Ambident Nucleophile: The indolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the C3 position. The regioselectivity of the alkylation is influenced by the counter-ion, solvent, and the nature of the electrophile.

  • Over-methylation: While less common for indoles, if other reactive sites are present on the molecule, methylation might occur at those positions.[1][2]

Troubleshooting Decision Tree:

Side_Reactions Start Multiple Products Observed Identify Identify Byproducts (NMR, MS) Start->Identify C3_Alkylation C3-Methylated Impurity? Identify->C3_Alkylation Yes_C3 Yes C3_Alkylation->Yes_C3 No_C3 No C3_Alkylation->No_C3 Other_Alkylation Other Site Methylated? Yes_Other Yes Other_Alkylation->Yes_Other No_Other No Other_Alkylation->No_Other Action_C3 Use a More Polar, Coordinating Solvent (e.g., DMF, DMSO) to Favor N-Alkylation Yes_C3->Action_C3 No_C3->Other_Alkylation Action_Other Consider a Milder Methylating Agent or Protecting Groups Yes_Other->Action_Other Reassess Re-evaluate Reaction Conditions (Base, Temperature) No_Other->Reassess

Caption: Decision tree for addressing side reactions.

Recommended Actions:

  • Solvent Choice is Critical: To favor N-alkylation, use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation, leaving a "naked" and highly reactive indolide anion, which preferentially reacts at the more electronegative nitrogen atom.

  • Choice of Base: The counter-ion of the base can influence the reaction's regioselectivity. For instance, using potassium hydroxide (KOH) in DMSO is a common and effective method for N-alkylation.[4]

  • Protecting Groups: If your 5-fluoroindole contains other reactive functional groups (e.g., a hydroxyl or a carboxylic acid), consider protecting them before the N-methylation step.[3][5]

Frequently Asked Questions (FAQs)

What are the recommended starting conditions for the N-methylation of 5-fluoroindole?

A reliable starting point for the N-methylation of 5-fluoroindole is to use a strong base like sodium hydride (NaH, 1.1-1.2 equivalents) in an anhydrous polar aprotic solvent such as DMF. The reaction is typically performed by first deprotonating the indole at a low temperature (e.g., 0 °C) and then adding the methylating agent (e.g., methyl iodide, 1.1-1.2 equivalents). The reaction can then be allowed to warm to room temperature and stirred until completion.

How does the fluorine substituent at the 5-position affect the N-methylation reaction?

The fluorine atom is an electron-withdrawing group. This has two main effects:

  • Increased Acidity: The N-H proton of 5-fluoroindole is more acidic than that of unsubstituted indole. This can make the deprotonation step easier, potentially allowing for the use of slightly weaker bases or milder reaction conditions.

  • Electronic Effects on the Ring: The fluorine atom deactivates the benzene ring towards electrophilic attack, which is generally not a concern for N-methylation.

What are some safer alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?

Due to the high toxicity and carcinogenicity of methyl iodide and dimethyl sulfate, safer alternatives are often sought.[1] Dimethyl carbonate (DMC) is a greener and less toxic option, though it often requires higher temperatures and longer reaction times.[5][6] Another approach involves the use of quaternary ammonium salts, such as phenyl trimethylammonium iodide, which are solid and easier to handle.[7]

How can I effectively monitor the progress of my N-methylation reaction?

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (5-fluoroindole) and the product (N-methyl-5-fluoroindole). The product, being less polar than the starting material, will have a higher Rf value. Staining with a permanganate solution can help visualize the spots. For more quantitative analysis, LC-MS is an excellent tool.

Experimental Protocols

Protocol 1: N-methylation of 5-fluoroindole using NaH and Methyl Iodide in DMF
  • To a solution of 5-fluoroindole (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add methyl iodide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-methylation of 5-fluoroindole using Cs2CO3 and Phenyl Trimethylammonium Iodide in Toluene

This protocol is adapted from a method for the monoselective N-methylation of indoles.[7]

  • In a reaction vessel, combine 5-fluoroindole (1.0 eq), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (Cs2CO3, 2.0 eq).[7]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[7]

  • Add anhydrous toluene.[7]

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.[7]

  • After cooling to room temperature, add 2 N HCl until gas evolution stops.[7]

  • Extract the product with ethyl acetate.[7]

  • Wash the combined organic layers with 2 N HCl and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[7]

  • Purify the crude product by column chromatography on silica gel.[7]

Data Summary

ParameterCondition 1 (NaH/MeI)Condition 2 (Cs2CO3/PhMe3NI)
Base Sodium HydrideCesium Carbonate
Methylating Agent Methyl IodidePhenyl Trimethylammonium Iodide
Solvent DMFToluene
Temperature 0 °C to Room Temperature120 °C
Typical Yields Generally high (>85%)Reported to be high (up to 99% for some indoles)[7]
Safety Considerations NaH is pyrophoric; MeI is toxic and a suspected carcinogen.[3]PhMe3NI is a safer, solid reagent.[7]

References

  • Site-Selective N-Methylation of 5,15-Diazaporphyrins: Reactive Cationic Porphyrinoids That Provide Isoporphyrin Analogues - PubMed. (2020-02-26). Retrieved from [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Tundo, P., & Selva, M. (2001). Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. Retrieved from [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. Retrieved from [Link]

  • Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. Retrieved from [Link]

  • Shinde, S. B., et al. (2013). Magnesium Oxide as a Heterogeneous and Recyclable Base for the N-Methylation of Indole and O-Methylation of Phenol Using Dimethyl Carbonate as a Green Methylating Agent. ResearchGate. Retrieved from [Link]

  • Srivastava, S. K., et al. (2000). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Retrieved from [Link]

  • Methylation of indole? - Sciencemadness Discussion Board. (2012-12-09). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Fluoro-1-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Fluoro-1-methylindole. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high yields of a pure product.

Section 1: Strategic Synthesis Planning - FAQs

This section addresses the initial, high-level decisions you'll face when planning your synthesis.

Q1: What are the primary synthetic routes to 5-Fluoro-1-methylindole, and how do I choose the best one?

A1: The synthesis of 5-Fluoro-1-methylindole is typically a two-stage process: first, the formation of the 5-fluoroindole core, and second, the N-methylation of the indole ring.

Stage 1: Synthesizing the 5-Fluoroindole Core

There are several established methods, with the most common being the Fischer, Leimgruber-Batcho, and Bischler syntheses.[1]

  • Fischer Indole Synthesis: This is a robust and widely used method that involves the acid-catalyzed cyclization of a phenylhydrazone.[2] It's versatile for lab-scale synthesis. However, the reaction can be hindered by electron-withdrawing groups like fluorine, and the choice of acid catalyst is critical to success.[3][4]

  • Leimgruber-Batcho Indole Synthesis: This route is often favored for industrial-scale production.[1] It starts from commercially available 5-fluoro-2-nitrotoluene and proceeds through an enamine intermediate, followed by reductive cyclization.[2] The conditions are generally milder than the Fischer synthesis, but the reductive cyclization step can be highly exothermic and requires careful thermal management, especially on a larger scale.[1]

  • Bischler Indole Synthesis: This method involves the reaction of an α-arylamino-ketone with an acid catalyst. While a classic route, it can suffer from a lack of regiochemical control, often leading to mixtures of products.[5]

Stage 2: N-Methylation

Once 5-fluoroindole is obtained, the final step is methylation of the indole nitrogen. This is typically achieved by deprotonating the N-H bond with a suitable base, followed by reaction with a methylating agent like methyl iodide.[6]

Decision Workflow:

The choice of route depends on your specific laboratory capabilities, scale, and the availability of starting materials.

G start Start: Synthesize 5-Fluoro-1-methylindole scale What is your scale? start->scale lab_scale Lab Scale (<10g) scale->lab_scale Lab large_scale Pilot / Industrial Scale (>100g) scale->large_scale Industrial fischer Consider Fischer Indole Synthesis (Versatile, well-documented) lab_scale->fischer leimgruber Consider Leimgruber-Batcho Synthesis (Milder conditions, scalable) large_scale->leimgruber methylation Proceed to N-Methylation Step fischer->methylation materials Are starting materials (e.g., 5-fluoro-2-nitrotoluene) readily available? leimgruber->materials materials->fischer No, consider alternatives materials->methylation Yes

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting the Fischer Indole Synthesis of 5-Fluoroindole

The Fischer synthesis is powerful but can be sensitive. Here are solutions to common problems.

Q2: My Fischer Indole synthesis yield is very low. What are the likely causes and how can I fix it?

A2: Low yields in the Fischer synthesis of 5-fluoroindole are a frequent issue. The electron-withdrawing nature of the fluorine atom at the C5 position deactivates the aromatic ring, making the key[1][1]-sigmatropic rearrangement and electrophilic cyclization steps more difficult.[3]

Causality and Solutions:

  • Inadequate Acid Catalysis: The choice of acid is paramount.[4] Protic acids like sulfuric or phosphoric acid can cause degradation at the high temperatures often required. Lewis acids can be more effective.

    • Troubleshooting: Switch from a protic acid to a Lewis acid like zinc chloride (ZnCl₂), which is the most common catalyst.[7] Polyphosphoric acid (PPA) is another effective option that can serve as both catalyst and solvent. For sensitive substrates, milder conditions using specialized catalysts might be necessary.[8]

  • Thermal Degradation: The reaction often requires elevated temperatures, which can lead to the decomposition of starting materials, intermediates, or the final product.[8]

    • Troubleshooting:

      • Monitor the reaction closely by TLC or LCMS to find the minimum temperature and time required for completion.

      • Consider using a high-boiling point solvent to allow for more precise temperature control.

      • Microwave-assisted synthesis can sometimes promote the reaction at lower bulk temperatures and shorter reaction times.[7]

  • Ammonia Inhibition: The reaction liberates ammonia, which can interfere with the acidic catalyst.

    • Troubleshooting: In some modern variations, an acidic cation-exchange resin is added to the reaction mixture. This resin effectively sequesters the ammonia as it is formed, preventing it from neutralizing the catalyst and driving the reaction forward.[9]

Q3: I am getting a mixture of isomers and other side products. How can I improve the selectivity?

A3: Side product formation is often related to the harsh acidic conditions and high temperatures.

Common Side Reactions and Solutions:

  • Regioisomeric Indoles: If you use an unsymmetrical ketone as a starting material, you can get a mixture of two different indole regioisomers.

    • Solution: To synthesize the 5-fluoroindole core, it is common to start with 4-fluorophenylhydrazine and ethyl pyruvate.[2] This reaction proceeds through an intermediate, ethyl 5-fluoroindole-2-carboxylate, which can then be saponified and decarboxylated to yield 5-fluoroindole. This strategy avoids issues of regioselectivity.[10]

  • Aldol Condensation & Friedel-Crafts Reactions: The acidic conditions can promote self-condensation of the ketone starting material or other undesired electrophilic aromatic substitution reactions.[11]

    • Solution: Maintain the lowest effective temperature. Add the ketone slowly to the reaction mixture to keep its instantaneous concentration low, thereby minimizing self-condensation side reactions.[11]

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis

Acid Catalyst Typical Conditions Advantages Disadvantages
Zinc Chloride (ZnCl₂)[7] 1-2 equivalents, heat Commonly used, effective Lewis acid Can be hygroscopic, requires anhydrous conditions
Polyphosphoric Acid (PPA)[7] Used as solvent/catalyst, 100-180 °C Strong dehydrating agent, good yields Highly viscous, difficult to work up
Brønsted Acids (H₂SO₄, HCl) Various concentrations, heat Inexpensive and available Can cause significant charring and degradation[11]

| Eaton's Reagent (P₂O₅/MeSO₃H)[11] | Milder temperatures | Can provide excellent regiocontrol | More expensive, requires preparation |

Section 3: Troubleshooting the N-Methylation of 5-Fluoroindole

This final step is crucial for obtaining the target molecule.

Q4: My N-methylation reaction is incomplete, or I'm seeing evidence of C-methylation. What should I do?

A4: Achieving selective and complete N-methylation requires careful control over the base, solvent, and methylating agent. The N-H proton of indole is only weakly acidic (pKa ≈ 17), so a strong base is required for complete deprotonation.

Troubleshooting Workflow for N-Methylation:

G start Low Yield in N-Methylation check_reaction Is the reaction incomplete (starting material remains)? start->check_reaction check_side_products Are there significant side products? check_reaction->check_side_products No base_issue Potential Cause: - Base not strong enough - Insufficient base - Presence of moisture check_reaction->base_issue Yes methylation_issue Potential Cause: - C-alkylation vs. N-alkylation - Over-methylation check_side_products->methylation_issue Yes incomplete_yes Yes incomplete_no No side_products_yes Yes base_solution Solution: 1. Switch to a stronger base (e.g., NaH, NaNH₂). 2. Use a slight excess (1.1-1.2 eq) of base. 3. Ensure rigorously anhydrous conditions. base_issue->base_solution methylation_solution Solution: 1. Use a more polar, aprotic solvent (e.g., DMF, DMSO). 2. Add methylating agent slowly at low temp (0 °C). 3. Use a less reactive methylating agent if needed. methylation_issue->methylation_solution

Caption: Troubleshooting flowchart for N-methylation.

Detailed Explanation:

  • Choice of Base and Solvent: The classic method for N-methylation of indole involves using sodium amide (NaNH₂) in liquid ammonia.[6] This system is highly effective because NaNH₂ is a very strong base, and the liquid ammonia provides a polar medium. A more common and convenient laboratory alternative is sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The use of a polar aprotic solvent favors N-alkylation over C-alkylation.

  • Anhydrous Conditions: Water will readily quench the strong bases used (NaH, NaNH₂), preventing the deprotonation of 5-fluoroindole and halting the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.

Section 4: Purification and Characterization

Q5: I'm losing a significant amount of material during purification. What are the best practices for isolating 5-Fluoro-1-methylindole?

A5: Material loss during purification is a common problem, especially when dealing with intermediates that can sublime or products that are difficult to crystallize.

  • Intermediate Volatility: Be aware that some precursors, particularly 4-fluoronitrobenzene, have a tendency to sublime.[1] This means they can turn from a solid directly into a gas, especially under reduced pressure (vacuum).

    • Solution: When removing solvent from reaction mixtures containing such intermediates, use a rotary evaporator with minimal vacuum and gentle heating. Avoid drying the crude solid under high vacuum for extended periods.[2]

  • Final Product Purification:

    • Column Chromatography: For lab-scale quantities, silica gel column chromatography is an effective method to separate the final product from unreacted starting material and non-polar impurities.[12] Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

    • Distillation: 1-Methylindole itself is a liquid/oil that can be purified by vacuum distillation.[6] This is also a viable method for 5-Fluoro-1-methylindole and is excellent for removing non-volatile impurities.

    • Crystallization: For larger scales, developing a robust crystallization process is crucial as chromatography is often not feasible.[1] This requires screening various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.

Section 5: Experimental Protocols

Protocol 1: Synthesis of 5-Fluoroindole via Fischer Indole Synthesis

This protocol is adapted from established principles of the Fischer Indole Synthesis.[2][10]

Step A: Hydrazone Formation and Cyclization

  • To a round-bottom flask equipped with a reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethanol.

  • Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt, and stir for 15 minutes.

  • Add ethyl pyruvate (1.05 eq) and heat the mixture to reflux for 1-2 hours until hydrazone formation is complete (monitor by TLC).

  • Cool the mixture slightly and add your chosen acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in a suitable solvent).

  • Heat the reaction mixture to the appropriate temperature (typically 100-160 °C, depending on the catalyst) until cyclization is complete. The progress can be monitored by the evolution of ammonia.[10]

  • Cool the reaction to room temperature and pour it into a large volume of cold water or ice.

  • Neutralize the excess acid carefully with a base (e.g., NaOH solution). The intermediate, ethyl 5-fluoroindole-2-carboxylate, will precipitate.

  • Isolate the solid by filtration and wash with water.

Step B: Saponification and Decarboxylation

  • Suspend the crude ethyl 5-fluoroindole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the mixture and acidify with HCl until the pH is ~2-3. The 5-fluoroindole-2-carboxylic acid will precipitate.

  • Filter the solid and wash with water.

  • To decarboxylate, heat the carboxylic acid intermediate above its melting point until the evolution of carbon dioxide ceases.

  • The resulting crude 5-fluoroindole can be purified by column chromatography or recrystallization.

Protocol 2: N-Methylation of 5-Fluoroindole

This protocol is based on the classical N-alkylation of indoles.[6]

CAUTION: This reaction should be performed in a well-ventilated fume hood. Methyl iodide is toxic and should be handled with care.

  • In an oven-dried, three-necked flask under a nitrogen atmosphere, place sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil.

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-fluoroindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension with vigorous stirring.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add methyl iodide (1.1 eq) dropwise, keeping the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding it to a beaker of ice water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or ether) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 5-Fluoro-1-methylindole by vacuum distillation or silica gel chromatography.[6]

Section 6: References

  • Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available from: [Link]

  • Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews. Available from: [Link]

  • Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2017). Theranostics. Available from: [Link]

  • Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents. Available from:

  • The Chemistry of 5-Fluoro-2-methylindole: Synthesis and Properties Explained. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Fischer Indole Synthesis. (2021). Professor Dave Explains. YouTube. Available from: [Link]

  • 1-methylindole. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2017). National Institutes of Health. Available from: [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available from: [Link]

  • 5-Fluoro-1-methylindole. PubChem. Available from: [Link]

  • 5-Fluoro-3-methyl-1H-indole. PubChem. Available from: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2017). ResearchGate. Available from: [Link]

  • 5-Fluoroindole. PubChem. Available from: [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). MDPI. Available from: [Link]

  • Synthesis and Chemistry of Indole. SlideShare. Available from: [Link]

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  • Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. Available from: [Link]

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Removal of impurities from 5-Fluoro-1-methylindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Fluoro-1-methylindole. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and validated protocols to help you overcome common challenges in obtaining high-purity material. Our approach is built on explaining the fundamental principles behind each step, enabling you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities and purification strategies for 5-Fluoro-1-methylindole.

Q1: What are the most common impurities I should expect in my crude 5-Fluoro-1-methylindole?

A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. The most common route is the N-methylation of 5-fluoroindole. Therefore, you can typically expect:

  • Unreacted 5-fluoroindole: This is often the most significant impurity, arising from incomplete methylation.

  • Residual Methylating Agent & Base: Traces of reagents like methyl iodide, dimethyl sulfate, sodium hydride, or potassium carbonate may persist.

  • Over-methylated Byproducts: While less common, quaternization of the indole nitrogen can occur if harsh methylating agents or conditions are used.

  • Positional Isomers: If the starting 5-fluoroindole was not pure, you might carry over other fluoroindole isomers (e.g., 4-fluoroindole, 6-fluoroindole).

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., DMF, THF, Toluene) are common.

  • Degradation Products: Indoles can be sensitive to strong acids and oxidative conditions, leading to colored, often polymeric, impurities.

Q2: My crude product is a dark oil or discolored solid. What causes this, and how can I fix it?

A2: Dark coloration typically indicates the presence of oxidized or polymeric indole species. This can happen if the reaction is exposed to air for extended periods at high temperatures or if acidic conditions are used during workup, as indoles are prone to polymerization in acid.[1]

Solution:

  • Prevention: Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon), especially if elevated temperatures are required.

  • Purification:

    • An activated carbon (charcoal) treatment during recrystallization can be effective at removing colored impurities.

    • Silica gel chromatography is highly effective at separating the desired product from baseline, polymeric material.

Q3: How do I choose the best purification method for my scale and purity requirements?

A3: The optimal method depends on the specific impurities present, the quantity of material, and the required final purity.

Purification MethodBest ForProsCons
Recrystallization High-purity final product; large scale (>5g).Cost-effective, scalable, excellent for removing minor impurities with different solubility profiles.[2]Can have lower recovery; less effective for impurities with similar solubility.
Column Chromatography High-purity product; small to medium scale (<10g); complex impurity profiles.Excellent separation of closely related compounds (e.g., starting material, isomers).[3][4][5]More time-consuming, requires significant solvent, can be difficult to scale up.
Vacuum Distillation Moderate purity; large scale; removal of non-volatile impurities.Efficient for large quantities, effectively removes salts and baseline materials.[6]Requires thermal stability of the compound; less effective for separating isomers with similar boiling points.
Aqueous Wash / Extraction Initial cleanup; removal of salts and starting material.Fast, simple, removes inorganic salts and can remove unreacted 5-fluoroindole if a basic wash is used.[7]Insufficient for achieving high purity on its own.

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification of crude 5-Fluoro-1-methylindole, guiding the user from the initial workup to the final high-purity compound.

G cluster_start Synthesis & Initial Workup cluster_purification Primary Purification Options cluster_end Final Product & Analysis Crude Crude 5-Fluoro-1-methylindole (Post-reaction mixture) Workup Aqueous Workup (Quench, Extract, Dry) Crude->Workup 1. Reaction Quench Chromatography Silica Gel Chromatography Workup->Chromatography For complex mixtures or high purity Recrystallization Recrystallization Workup->Recrystallization For crystalline solids & large scale Distillation Vacuum Distillation Workup->Distillation For thermal stability & non-volatile impurities PureProduct Pure 5-Fluoro-1-methylindole (>99% Purity) Chromatography->PureProduct Recrystallization->PureProduct Distillation->PureProduct Analysis Purity Analysis (NMR, LC-MS, GC-MS) PureProduct->Analysis Quality Control

Caption: General purification workflow for 5-Fluoro-1-methylindole.

Troubleshooting Guides

Guide 1: Removing Unreacted 5-Fluoroindole

Problem: My NMR/LCMS analysis shows a significant amount of the starting material, 5-fluoroindole, remaining in the product.

Causality: The N-H proton of 5-fluoroindole is weakly acidic (pKa ≈ 17). While the desired product, 5-Fluoro-1-methylindole, has no such acidic proton, this difference in chemical properties can be exploited for separation.

Method A: Optimized Silica Gel Chromatography

This is the most reliable method for complete separation.

Step-by-Step Protocol:

  • Adsorb Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel (approx. 2-3 times the weight of your crude material) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique prevents streaking and improves separation.

  • Prepare Column: Prepare a silica gel column using a low-polarity solvent system, such as Hexane/Ethyl Acetate (95:5). The column diameter and length should be chosen based on the amount of material to be purified.

  • Load and Elute: Carefully add the dry-loaded sample to the top of the column. Begin elution with the starting solvent system (e.g., 95:5 Hexane/EtOAc).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. 5-Fluoro-1-methylindole is less polar than 5-fluoroindole because the N-H bond in the starting material allows for hydrogen bonding with the silica. Therefore, the product will elute before the starting material.

    • Elution Order:

      • 5-Fluoro-1-methylindole (less polar)

      • 5-fluoroindole (more polar)

  • Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a more polar system (e.g., 80:20 Hexane/EtOAc) to ensure good spot separation.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Method B: Basic Aqueous Wash (for crude pre-purification)

This method can remove a significant portion of the starting material before a final purification step but is unlikely to achieve >99% purity alone.

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M sodium hydroxide (NaOH) solution. The basic solution will deprotonate the 5-fluoroindole, forming the sodium salt, which is soluble in the aqueous layer.

  • Separate the layers. Repeat the wash with the NaOH solution.

  • Wash the organic layer with water, then with brine to remove residual base and salt.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Analyze the product for residual starting material. This material may still require chromatography or recrystallization for final purity.

Guide 2: Recrystallization for High Purity

Problem: My product is >95% pure after initial workup but needs to be >99.5% for my application.

Causality: Recrystallization relies on the principle that the desired compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at cold temperatures.

Step-by-Step Protocol:

  • Solvent Screening (Small Scale):

    • Place a small amount of your crude material (20-30 mg) in several test tubes.

    • Add a few drops of different solvents/solvent systems (e.g., Heptane, Isopropanol, Toluene, Ethanol/Water, Ethyl Acetate/Hexane) to each tube.

    • Heat the tubes that do not dissolve the solid at room temperature. An ideal solvent will fully dissolve the compound when hot but show significant crystal formation upon cooling. Heptane or other aliphatic hydrocarbons are often good starting points for indole derivatives.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen hot solvent portion-wise with swirling until the solid just dissolves completely. Using the minimum amount of hot solvent is critical for maximizing recovery.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Troubleshooting Decision Tree

This diagram helps you select a purification strategy based on the observed problem.

G start Analyze Crude Product (TLC, NMR, or LCMS) q1 Major Impurity is Starting Material? start->q1 q2 Product is Darkly Colored or Oily? start->q2 q3 Multiple Close-Running Spots on TLC? start->q3 ans1_yes Optimize Chromatography (Gradient Elution) OR Perform Basic Wash q1->ans1_yes Yes final Product >95% Pure but needs polishing? q1->final No ans2_yes Recrystallize with Charcoal Treatment OR Run Chromatography q2->ans2_yes Yes q2->final No ans3_yes High-Resolution Chromatography is Essential q3->ans3_yes Yes q3->final No ans_final Recrystallization is the best final step final->ans_final Yes

Caption: Decision tree for selecting a purification strategy.

References

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 6, p.104. [Link]

  • Lundgren, R. J. (2014). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]

  • Taniguchi, M., & Kobayashi, S. (2003).
  • Nishio, K., & Inagaki, M. (2007). Processes for production of indole compounds. EP1829872B1.
  • Gribble, G. W., & Saulnier, M. G. (1985). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Heterocycles, 23(5), 1277. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 5-Fluoro-2-methylindole: Synthesis and Properties Explained. [Link]

  • Corcuera, L. J., & Bandurski, R. S. (1982). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 243(1), 124-134. [Link]

  • Hughes, D. L. (2016). Fischer Indole Synthesis. Organic Reactions, 42, 335-652. [Link]

  • Sarpong, R., & Hein, J. E. (2022). Recent advances in the synthesis of indoles and their applications. Chemical Society Reviews, 51(18), 7635-7681. [Link]

  • Taber, D. F., & Stachel, S. J. (2011). Fischer Indole Synthesis. Organic Syntheses, 78, 71. [Link]

  • Sharghi, H., & Eshghi, H. (2001). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2002(3), 80-84. [Link]

  • Showa Chemical Industry Co., Ltd. (1992). Process of preparing purified aqueous indole solution. US5085991A.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

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Technical Support Center: Navigating the Stability of 5-Fluoro-1-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Fluoro-1-methylindole. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties conferred by the fluorine substituent, combined with the N-methylation, make this compound a valuable precursor. However, these same features can present stability challenges under certain experimental conditions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of working with 5-Fluoro-1-methylindole, particularly in acidic and basic environments.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a practical question-and-answer format. The explanations are grounded in the fundamental principles of indole chemistry to empower you to make informed decisions at the bench.

Acidic Conditions

Q1: My reaction mixture containing 5-Fluoro-1-methylindole turned dark brown or black after I added a strong acid (e.g., HCl, H₂SO₄, TFA). What is happening, and how can I prevent it?

A1: The dark coloration is a classic indicator of indole polymerization.[1][2] Indoles, being electron-rich aromatic systems, are highly susceptible to acid-catalyzed polymerization. The process is initiated by the protonation of the indole ring, primarily at the C3 position, which is the most nucleophilic site. This generates an indoleninium cation, a highly reactive electrophile. This cation can then be attacked by a neutral indole molecule, initiating a chain reaction that leads to the formation of colored, insoluble polymeric materials.

The N-methyl group on your starting material does not prevent this process. The electron-withdrawing nature of the 5-fluoro substituent may slightly decrease the basicity of the indole ring, but it is generally not sufficient to prevent protonation and subsequent polymerization in the presence of strong acids.

Preventative Measures:

  • Avoid Strong, Protic Acids: Whenever possible, use milder acids or Lewis acids for your transformation.

  • Temperature Control: If an acid is necessary, run your reaction at the lowest possible temperature to minimize the rate of polymerization.

  • Protecting Groups: For reactions that require harsh acidic conditions, the most robust solution is to protect the indole nitrogen. While your indole is already N-methylated, for other sensitive indoles, N-protection is a key strategy.[3]

  • Slow Addition: Add the acid slowly and with vigorous stirring to avoid localized high concentrations.

Q2: After an acidic workup, my TLC shows a streak of spots near the baseline, and I have a low yield of my desired product. What are these impurities?

A2: The streak of polar, low-Rf spots on your TLC plate is characteristic of the oligomeric and polymeric byproducts from acid-catalyzed degradation. These are typically complex mixtures of dimers, trimers, and higher-order polymers of your 5-Fluoro-1-methylindole starting material. Their formation consumes your starting material, leading to a reduced yield of the target compound.

Troubleshooting Steps:

  • Neutralizing Workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during your workup to quickly neutralize any residual acid.

  • Chromatography: If you have minor amounts of these byproducts, they can often be removed by column chromatography, although their polarity can sometimes lead to tailing.

  • Re-evaluate the Reaction Conditions: The presence of these byproducts is a strong indication that your reaction conditions are too acidic for your substrate. Consider alternative synthetic routes or the use of protective groups.

Basic Conditions

Q3: I am planning a reaction using a strong base like sodium hydroxide or an alkoxide. Should I be concerned about the stability of the C-F bond on the 5-Fluoro-1-methylindole?

A3: This is a valid concern, as the fluorine atom can potentially be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. However, the likelihood of this occurring depends on several factors. SNAr reactions are favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine).[4]

In 5-Fluoro-1-methylindole, the indole ring itself is electron-rich, which generally disfavors SNAr. While the fluorine atom is electron-withdrawing, the overall system is not highly activated for nucleophilic substitution at the benzene ring.

General Guidance:

  • Standard Aqueous Bases: Under typical aqueous basic conditions (e.g., NaOH, K₂CO₃ in water/alcohol mixtures) at moderate temperatures, the C-F bond is generally stable.

  • Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases like NaH or LDA are often used to deprotonate precursors for N-alkylation and are unlikely to displace the fluoride.[5]

  • Harsh Conditions: Very harsh conditions, such as high temperatures with strong nucleophilic bases (e.g., sodium methoxide in refluxing methanol for extended periods), could potentially lead to some degree of fluoride displacement, although this is not a commonly reported issue for simple fluoroindoles.

Q4: I am observing an unexpected byproduct in my reaction run under strongly basic conditions. Could the N-methyl group be affected?

A4: The N-methyl group on an indole is generally very stable and not susceptible to cleavage under most basic conditions. It is a robust alkyl group that does not have a straightforward pathway for removal by common bases. It is more likely that any unexpected byproducts are a result of reactions at other positions of the indole ring or with other functional groups in your molecule.

Part 2: Frequently Asked Questions (FAQs)

Acid Stability

  • FAQ 1: What is the detailed mechanism of acid-catalyzed degradation of 5-Fluoro-1-methylindole? The degradation proceeds through a well-established mechanism for indoles:

    • Protonation: A proton (H⁺) from the acid adds to the C3 position of the indole ring, which is the site of highest electron density. This breaks the aromaticity of the pyrrole ring and forms a resonance-stabilized indoleninium cation.

    • Electrophilic Attack: This indoleninium cation is a potent electrophile. A second, neutral molecule of 5-Fluoro-1-methylindole acts as a nucleophile and attacks the electrophilic C2 position of the cation.

    • Dimerization and Propagation: This attack forms a dimeric cation, which can then be deprotonated to give a neutral dimer or continue to react with other indole molecules, leading to trimers, oligomers, and ultimately, polymers.

  • FAQ 2: How does the 5-fluoro substituent influence the acid stability compared to 1-methylindole? The fluorine atom is an electron-withdrawing group. This has two opposing effects:

    • Decreased Basicity: It slightly reduces the electron density of the indole ring system, making it less basic and therefore less prone to the initial protonation step. This would suggest a slight increase in stability.

    • No Significant Stabilization of the Cation: Once protonated, the electron-withdrawing nature of the fluorine does not significantly stabilize the resulting indoleninium cation. Therefore, while there might be a marginal increase in stability compared to 1-methylindole, 5-Fluoro-1-methylindole is still highly susceptible to degradation in strong acids.

Base Stability

  • FAQ 3: Under what specific conditions might the fluorine atom be displaced? Displacement of the fluorine would likely require a combination of factors that are not typical for many organic reactions:

    • A highly activated indole ring (e.g., with additional strong electron-withdrawing groups).

    • A potent nucleophile.

    • High reaction temperatures. For most standard laboratory procedures, this is not a primary concern.

  • FAQ 4: Is 5-Fluoro-1-methylindole susceptible to ring-opening hydrolysis under basic conditions? The indole ring system is generally stable to basic hydrolysis. Unlike some other heterocyclic systems, there isn't a readily available pathway for hydroxide to attack and open the ring under typical basic conditions.

General Handling and Storage

  • FAQ 5: How should I store 5-Fluoro-1-methylindole to ensure its long-term stability? Store 5-Fluoro-1-methylindole in a cool, dark, and dry place in a tightly sealed container. To prevent gradual degradation, particularly if exposed to light and air over long periods, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • FAQ 6: What analytical techniques are best for monitoring the stability of 5-Fluoro-1-methylindole during a reaction?

    • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative monitoring of the consumption of the starting material and the appearance of byproducts.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can be used to track the formation of degradation products over time.[6]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information about the starting material and any degradation products that are formed.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Assessing Acid Stability

This protocol allows for a quick assessment of the stability of 5-Fluoro-1-methylindole to a specific acid.

  • Preparation: Dissolve a small amount (e.g., 10 mg) of 5-Fluoro-1-methylindole in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) in a small vial.

  • Initial Analysis: Take an aliquot of the solution for a starting point analysis by TLC or HPLC.

  • Acid Addition: Add a controlled amount of the acid to be tested (e.g., 0.1 equivalents, 1 equivalent).

  • Monitoring: Stir the reaction at a set temperature (e.g., room temperature) and monitor the reaction by TLC or HPLC at regular intervals (e.g., 15 min, 1 hr, 4 hrs).

  • Observation: Note any color changes in the solution and the appearance of new spots on the TLC plate or peaks in the HPLC chromatogram.

Protocol 2: General Workflow for a Reaction Requiring an Acid-Labile Protecting Group

This outlines a general strategy for reactions where the indole core must be shielded from acidic conditions.

  • Protection: If your starting material is an N-H indole, protect the nitrogen with a suitable group that is stable to the subsequent reaction conditions but can be removed under non-acidic conditions (e.g., a pivaloyl group, which can be removed with a base like LDA).[3]

  • Reaction: Perform the desired synthetic transformation under acidic conditions.

  • Workup: After the reaction is complete, perform a neutralizing workup to remove the acid.

  • Deprotection: Remove the protecting group using the appropriate non-acidic conditions.

  • Purification: Purify the final N-H indole product.

Part 4: Visualizations

Acid_Catalyzed_Polymerization cluster_initiation Initiation cluster_propagation Propagation Indole_1 5-Fluoro-1-methylindole Indoleninium Indoleninium Cation (Electrophile) Indole_1->Indoleninium Protonation at C3 H+ H+ H+->Indoleninium Dimer_Cation Dimeric Cation Indoleninium->Dimer_Cation Nucleophilic Attack Indole_2 5-Fluoro-1-methylindole (Nucleophile) Indole_2->Dimer_Cation Polymers Colored Polymers/ Oligomers Dimer_Cation->Polymers Further Reaction

Caption: Acid-catalyzed polymerization of 5-Fluoro-1-methylindole.

Protective_Group_Workflow Start N-H Indole Derivative Protection Protect Indole Nitrogen (e.g., with Piv-Cl) Start->Protection Protected_Indole N-Protected Indole Protection->Protected_Indole Acidic_Reaction Perform Reaction in Acidic Conditions Protected_Indole->Acidic_Reaction Deprotection Remove Protecting Group (e.g., with LDA) Acidic_Reaction->Deprotection Final_Product Final Deprotected Product Deprotection->Final_Product

Caption: Workflow for using a protecting group strategy.

Part 5: Data Summary Table

ConditionReagent ExamplesTemperatureStability of 5-Fluoro-1-methylindolePotential Byproducts
Strong Acid HCl, H₂SO₄, TFALow to HighHighly Unstable Dimers, trimers, and polymers
Mild Acid Acetic Acid, Lewis Acids (e.g., ZnCl₂)Low to ModeratePotentially unstable, dependent on concentration and temperatureOligomers
Strong Base NaOH, KOH, NaOMeModerateGenerally Stable Minimal degradation of the indole core. Potential for SNAr at high temperatures.
Non-Nucleophilic Base NaH, LDA, KHMDSLow to ModerateStable Primarily deprotonation at other sites if available.

References

  • López-Alvarado, P., Menéndez, J. C., & Ruiz, M. (2012). A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindoles. Tetrahedron.
  • Soylu, H. A., et al. (Year). The investigation of acid effect on chemical polymerization of indole. Journal of Applied Polymer Science.
  • Garbe, T. R., et al. (2000). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 66(3), 1141–1146.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole. BenchChem Technical Support.
  • PubChem. (n.d.). 5-Fluoro-1-methylindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
  • Ullah, F., et al. (2017).
  • Sharma, V., Kumar, P., & Pathak, D. (n.d.).
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Zhang, Z., et al. (2012). Visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides.
  • Tang, D., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.

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Technical Support Center: Scale-Up Synthesis of 5-Fluoro-1-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-1-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of scaling up this important indole derivative. Our aim is to bridge the gap between laboratory-scale synthesis and robust, industrial-scale production by addressing common challenges with scientifically grounded solutions.

Introduction to the Synthesis of 5-Fluoro-1-methylindole

5-Fluoro-1-methylindole is a key building block in the synthesis of various pharmaceutical agents. Its successful and efficient production at scale is critical for drug development pipelines. The synthesis typically involves a multi-step process, each presenting its own set of challenges that can be magnified during scale-up. This guide will focus on a common and industrially viable synthetic route: the Fischer indole synthesis to produce 5-fluoroindole, followed by N-methylation to yield the final product.

Visualizing the Synthetic Pathway

To provide a clear overview, the general synthetic workflow is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methylation 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Fluorophenylhydrazine->Hydrazone Intermediate Condensation Pyruvic Acid Derivative Pyruvic Acid Derivative Pyruvic Acid Derivative->Hydrazone Intermediate 5-Fluoroindole 5-Fluoroindole Indole Anion Indole Anion 5-Fluoroindole->Indole Anion Deprotonation (Base) Methylating Agent Methylating Agent Methylating Agent->Indole Anion 5-Fluoro-1-methylindole 5-Fluoro-1-methylindole Hydrazone Intermediate->5-Fluoroindole Cyclization (Acid Catalyst) Indole Anion->5-Fluoro-1-methylindole Methylation

Caption: General synthetic workflow for 5-Fluoro-1-methylindole.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up synthesis of 5-Fluoro-1-methylindole.

FAQ 1: Fischer Indole Synthesis

Q: What are the most significant challenges when scaling up the Fischer indole synthesis of 5-fluoroindole?

A: The primary challenges during the scale-up of the Fischer indole synthesis for this substrate include:

  • Exothermic Reaction Control: The cyclization step is often exothermic, which can be difficult to manage in large reactors. Poor heat dissipation can lead to side reactions and product degradation.[1]

  • Acid Catalyst Selection and Handling: The choice of acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids) is critical. On a large scale, handling viscous and corrosive acids like PPA presents significant operational challenges.

  • Formation of Regioisomers: If an unsymmetrical ketone is used as a starting material, the formation of undesired regioisomers can occur, complicating the purification process.

  • Work-up and Product Isolation: Neutralizing large quantities of acid and handling the resulting salts during work-up can be cumbersome. The product may also be sensitive to the work-up conditions.

Q: Which acid catalyst is recommended for a scalable Fischer indole synthesis of 5-fluoroindole?

A: While strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are effective, their handling on a large scale can be hazardous. A milder and often more manageable alternative for industrial applications is the use of a Lewis acid catalyst such as zinc chloride (ZnCl₂). Another approach is to perform the reaction in a high-boiling point solvent with a catalytic amount of a strong acid, which can offer better temperature control and easier work-up.[2]

FAQ 2: N-Methylation

Q: What are the pros and cons of different methylating agents for the N-methylation of 5-fluoroindole at scale?

A: The choice of methylating agent is a critical consideration for safety, cost, and efficiency at an industrial scale.

Methylating AgentProsCons
Methyl Iodide (MeI) Highly reactive, often leading to high yields and fast reaction times.Highly toxic, a suspected carcinogen, and has a low boiling point, posing environmental and safety risks.[3]
Dimethyl Sulfate (DMS) Cost-effective and highly reactive.Extremely toxic and carcinogenic. Requires stringent handling protocols.[3]
Dimethyl Carbonate (DMC) Environmentally friendly, less toxic, and relatively inexpensive. Byproducts (methanol and CO₂) are benign.[4][5][6][7]Less reactive than MeI or DMS, often requiring higher temperatures, longer reaction times, and sometimes a catalyst.[5][6]
Phenyl Trimethylammonium Iodide Safe, non-toxic, and easy to handle solid reagent. Provides excellent monoselectivity.[8]May be more expensive than traditional reagents and require specific reaction conditions.

For large-scale production, dimethyl carbonate (DMC) is often the preferred choice due to its significantly better safety profile and environmental credentials, despite its lower reactivity.[5][6][7]

Q: How can I avoid C-methylation as a side reaction during the N-methylation of 5-fluoroindole?

A: While N-methylation is generally favored, C-methylation at the C3 position can occur, especially with highly reactive methylating agents. To favor N-methylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF will generate the indole anion, which is then readily methylated at the nitrogen.

  • Controlled Addition: Slowly adding the methylating agent to the pre-formed indole anion at a controlled temperature can improve selectivity.

  • Use of Selective Reagents: As mentioned, reagents like phenyl trimethylammonium iodide have been shown to provide excellent monoselectivity for N-methylation.[8]

FAQ 3: Purification and Isolation

Q: What are the recommended methods for purifying 5-Fluoro-1-methylindole on a large scale?

A: While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large-scale production. The following methods are more suitable for industrial scale:

  • Crystallization: This is the most common and cost-effective method for purifying solid products at scale. Developing a robust crystallization process involves screening for suitable solvents or solvent mixtures to achieve good yield and high purity. Toluene is a solvent that has been used for the crystallization of similar indole compounds.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Extraction and Washing: A well-designed series of aqueous washes during the work-up can remove many impurities, simplifying the final purification step.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the scale-up synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Fischer Indole Synthesis 1. Incomplete reaction. 2. Degradation of starting materials or product due to harsh conditions. 3. Inefficient cyclization.1. Monitor reaction progress by HPLC or TLC and adjust reaction time accordingly. 2. Optimize reaction temperature; avoid excessive heat. Consider a milder acid catalyst. 3. Ensure anhydrous conditions.
Formation of Dark-Colored Impurities 1. Oxidation of the indole ring. 2. Polymerization or side reactions at high temperatures.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Lower the reaction temperature and ensure efficient stirring for uniform heat distribution.
Incomplete N-Methylation 1. Insufficient base or methylating agent. 2. Poor quality of reagents. 3. Deactivation of the base by moisture.1. Use a slight excess of the base and methylating agent. 2. Ensure the purity of 5-fluoroindole and the methylating agent. 3. Use anhydrous solvents and handle hygroscopic bases (like NaH) under an inert atmosphere.
Difficulty in Handling Sodium Hydride (NaH) 1. NaH is a pyrophoric solid, often supplied as a dispersion in mineral oil.1. Handle NaH in a glovebox or under a nitrogen blanket. The mineral oil can be washed away with dry hexane or pentane if necessary, but this should be done with extreme caution.[5]
Product Purity Issues After Crystallization 1. Co-crystallization of impurities. 2. Inefficient removal of residual solvents.1. Screen for different crystallization solvents or solvent/anti-solvent systems. 2. Employ a final wash of the isolated crystals with a cold, non-solubilizing solvent. Ensure adequate drying under vacuum.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Scale-Up Synthesis of 5-Fluoroindole via Fischer Indole Synthesis

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
4-Fluorophenylhydrazine hydrochloride162.6016.3100
Pyruvic acid88.069.7110
Zinc chloride (anhydrous)136.3027.3200
Toluene-100 L-

Procedure:

  • Charge the reactor with toluene (50 L) and 4-fluorophenylhydrazine hydrochloride (16.3 kg).

  • Slowly add a solution of pyruvic acid (9.7 kg) in toluene (20 L) to the reactor while maintaining the temperature below 25 °C to form the hydrazone intermediate. Stir for 1-2 hours.

  • Add anhydrous zinc chloride (27.3 kg) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC.

  • Cool the reaction mixture to 50-60 °C and slowly quench with water (100 L).

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution (2 x 50 L) and then with brine (50 L).

  • Concentrate the toluene layer under reduced pressure to obtain crude 5-fluoroindole.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane).

Protocol 2: N-Methylation of 5-Fluoroindole using Dimethyl Carbonate (DMC)

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
5-Fluoroindole135.1413.5100
Dimethyl carbonate (DMC)90.0827.0300
Potassium carbonate (K₂CO₃), anhydrous138.2120.7150
N,N-Dimethylformamide (DMF)-50 L-

Procedure:

  • Charge the reactor with DMF (50 L), 5-fluoroindole (13.5 kg), and anhydrous potassium carbonate (20.7 kg).

  • Heat the mixture to 120-130 °C.

  • Slowly add dimethyl carbonate (27.0 kg) to the reaction mixture over 1-2 hours.

  • Maintain the reaction at 120-130 °C for 8-12 hours, monitoring the progress by HPLC.

  • Cool the reaction mixture to room temperature and add water (100 L) to precipitate the product.

  • Filter the solid product, wash with water (2 x 50 L), and dry under vacuum at 50-60 °C.

  • The crude 5-Fluoro-1-methylindole can be further purified by recrystallization.

Safety and Handling

General Precautions:

  • All operations should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform a thorough risk assessment before starting any new or scaled-up procedure.

Specific Hazards:

  • 4-Fluorophenylhydrazine: Toxic and a potential sensitizer. Avoid inhalation and skin contact.

  • Zinc Chloride: Corrosive and an irritant. Handle with care, especially the anhydrous form which is highly hygroscopic.

  • Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas, which can ignite. Must be handled under an inert atmosphere.[5]

  • Methylating Agents (MeI, DMS): Highly toxic and carcinogenic. Use only with appropriate engineering controls and PPE. Dimethyl carbonate is a safer alternative but should still be handled with care.[3]

  • Solvents (Toluene, DMF): Flammable and have associated health risks. Avoid inhalation of vapors.

References

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Process for producing 5-fluorooxyindole and for producing intermedi
  • Process for producing 5-fluorooxyindole and for producing intermedi
  • Processes for production of indole compounds. (2007). EP1829872B1.
  • Giglio, B. C., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1524–1530. [Link]

  • Jiang, X., et al. (2002). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 6(5), 620-623. [Link]

  • Method for industrially preparing 7-fluoroindole. (2016). CN105622482A.
  • N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. (2020). PubMed. [Link]

  • Methylation of indole compounds using dimethyl carbon
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Methylation of indole compounds using dimethy carbon
  • Hughes, D. L. (2021). Fischer Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Methylation of indole compounds using dimethyl carbon
  • The Fischer Indole Synthesis. (1949). Nature. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ResearchGate. [Link]

  • Fischer indole synthesis in the absence of a solvent. (2003). Arkivoc. [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. (2002). ResearchGate. [Link]

Sources

Navigating the Nuances of 5-Fluoro-1-methylindole: A Technical Guide to Preventing Decomposition During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-1-methylindole. This guide is designed to provide in-depth, field-proven insights into the handling and workup of this valuable compound, with a focus on preventing its decomposition. As a Senior Application Scientist, my goal is to equip you with not just protocols, but also the scientific rationale behind them, ensuring the integrity and success of your experiments.

Troubleshooting Common Issues: A Proactive Q&A Approach

This section addresses the common pitfalls encountered during the workup of 5-Fluoro-1-methylindole, offering immediate, actionable solutions.

Q1: My reaction mixture containing 5-Fluoro-1-methylindole turned dark purple/black during acidic workup. What is happening and how can I prevent it?

A1: This coloration is a classic indicator of indole decomposition, specifically acid-catalyzed polymerization. The indole ring, being electron-rich, is susceptible to protonation, particularly at the C3 position. This protonation generates a reactive intermediate that can attack another indole molecule, initiating a chain reaction that leads to the formation of colored oligomers and tars. While N-methylation can slightly modulate this reactivity, the fundamental sensitivity to strong acids often remains.

Preventative Measures:

  • Avoid Strong Acids: Whenever possible, avoid using strong mineral acids like concentrated HCl or H₂SO₄ during your workup.

  • Use a Mildly Acidic Wash: If an acidic wash is necessary to remove basic impurities, opt for a dilute, weak acid solution such as 1-5% acetic acid in water, or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Temperature Control: Perform acidic washes at low temperatures (0-5 °C) to minimize the rate of decomposition reactions.

Q2: I'm observing a significant loss of yield after aqueous workup, even when I avoid strong acids. What could be the cause?

A2: Yield loss in the absence of obvious decomposition can be attributed to several factors:

  • Emulsion Formation: The amphiphilic nature of some reaction byproducts can lead to the formation of stable emulsions during extraction, trapping your product in the interfacial layer.

  • Incomplete Extraction: 5-Fluoro-1-methylindole has moderate polarity. Using a suboptimal extraction solvent or an insufficient number of extractions can result in incomplete recovery from the aqueous phase.

  • Oxidative Degradation: N-methylated indoles can be susceptible to oxidation, especially in the presence of air and residual metal catalysts from the reaction. This can lead to the formation of oxindoles and other oxidized species that may be more water-soluble or lost during purification.

Solutions:

  • Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions.

  • Optimize Extraction: Use a solvent in which 5-Fluoro-1-methylindole is highly soluble, such as ethyl acetate or dichloromethane. Perform multiple extractions (at least 3) with fresh solvent to ensure complete recovery.

  • Inert Atmosphere: If oxidative degradation is suspected, perform the workup under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents.

Q3: My purified 5-Fluoro-1-methylindole develops a yellowish tint upon storage. Is it decomposing?

A3: A slight yellowing over time is not uncommon for many indole derivatives and is often due to minor oxidation or exposure to light. While it may not significantly impact the purity for some applications, it is an indication of gradual degradation.

Storage Recommendations:

  • Store Cold and Dark: Keep your purified 5-Fluoro-1-methylindole in a tightly sealed amber vial at low temperatures (-20 °C is ideal for long-term storage).

  • Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere.

  • Purity Check: If the color change is significant, it is advisable to re-analyze the purity of the compound by techniques like NMR or LC-MS before use.

Best Practices for a Robust Workup of 5-Fluoro-1-methylindole

This section provides a detailed, step-by-step protocol for a protective workup, grounded in the chemical principles of indole stability.

Core Principle: The Neutral Advantage

The primary goal during the workup of 5-Fluoro-1-methylindole is to maintain a neutral or near-neutral pH environment to prevent both acid-catalyzed decomposition and potential base-mediated side reactions.

Recommended Workup Protocol

This protocol is designed for a typical reaction mixture where 5-Fluoro-1-methylindole has been synthesized and is present in an organic solvent.

  • Initial Quench (Temperature Control is Key):

    • Cool the reaction mixture to 0-5 °C in an ice bath. This minimizes exothermic reactions upon quenching and slows down potential degradation pathways.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7) to neutralize any remaining acidic reagents. Rationale: A controlled quench with a mild base prevents a sudden increase in temperature and avoids exposure to strongly acidic or basic conditions.

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

    • Gently invert the separatory funnel multiple times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.

    • Allow the layers to separate completely.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer at least two more times with fresh organic solvent to ensure complete recovery of the product.

  • Washing the Combined Organic Layers:

    • Wash the combined organic extracts sequentially with:

      • Water (2x): To remove water-soluble impurities and residual salts.

      • Brine (1x): To break any minor emulsions and to begin the drying process. Rationale: These neutral washes effectively remove impurities without subjecting the product to harsh pH conditions.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure (rotary evaporation). Be mindful of the temperature of the water bath; keep it as low as possible (ideally < 40 °C) to prevent thermal degradation.

  • Purification:

    • If further purification is required, column chromatography on silica gel is a standard method. Use a non-polar/polar solvent system such as hexane/ethyl acetate. The polarity of the eluent should be optimized based on TLC analysis.

Visualizing the Workup Workflow

Workup_Workflow cluster_0 Reaction Quench cluster_1 Extraction cluster_2 Washing cluster_3 Isolation & Purification Reaction Reaction Mixture Quench Quench with sat. NaHCO₃ (0-5 °C) Reaction->Quench Slow Addition Extraction Extract with Ethyl Acetate (3x) Quench->Extraction Separate Separate Organic Layer Extraction->Separate Wash_H2O Wash with Water (2x) Separate->Wash_H2O Wash_Brine Wash with Brine (1x) Wash_H2O->Wash_Brine Dry Dry (Na₂SO₄) Wash_Brine->Dry Concentrate Concentrate (< 40 °C) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure 5-Fluoro-1-methylindole

Caption: Recommended workup workflow for 5-Fluoro-1-methylindole.

Understanding the Instability: A Mechanistic Perspective

The primary routes of decomposition for indoles, including 5-Fluoro-1-methylindole, are acid-catalyzed polymerization and oxidation.

Acid-Catalyzed Decomposition

The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, particularly by protons. The C3 position is the most common site of protonation, leading to the formation of an indoleninium ion. This cation is a potent electrophile that can be attacked by a neutral indole molecule, initiating polymerization.

Acid_Decomposition Indole 5-Fluoro-1-methylindole Stable Protonation Indoleninium Ion Reactive Intermediate Indole->Protonation H⁺ (Strong Acid) Dimer Dimeric Species Protonation->Dimer + Indole Polymer Colored Polymers/Tars Decomposition Products Dimer->Polymer Further Reaction

Validation & Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Indole Derivatives: Enhancing Drug Discovery Through Strategic Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold and the Fluorine Advantage

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, neurotransmitters like serotonin, and a multitude of synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery.[2][4][5] However, the journey from a promising indole-based lead compound to a clinically successful drug is often hampered by challenges such as poor metabolic stability, suboptimal lipophilicity, or insufficient binding affinity.

Enter fluorine, an element that has revolutionized modern drug design. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties.[1][6] It is estimated that approximately 20-25% of all small-molecule pharmaceuticals contain at least one fluorine atom, a testament to its impact.[7] This guide provides a comparative analysis of fluorinated and non-fluorinated indole derivatives, offering insights into the causal relationships between fluorination and its effects on key drug-like properties. We will explore the underlying principles, present comparative experimental data, and provide validated protocols for researchers in the field.

Section 1: The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine, the most electronegative element, into the indole scaffold triggers significant changes in electron distribution, which in turn modulates fundamental physicochemical properties critical for a molecule's pharmacokinetic and pharmacodynamic profile.

Lipophilicity (LogP/LogD): A Delicate Balance

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and toxicity.[8] While it is a common assumption that fluorination universally increases lipophilicity, the reality is more nuanced.

  • Causality: Replacing a hydrogen atom with a fluorine atom generally increases local lipophilicity due to the removal of a C-H bond capable of hydrogen bonding and the introduction of a more hydrophobic atom. However, the strong electron-withdrawing effect of fluorine can also increase the molecule's overall polarity, particularly when multiple C-F bonds are present or are adjacent to polarizable atoms like sulfur.[9] This can lead to complex and sometimes counterintuitive effects on LogP. For instance, while a single fluorine substitution often increases LogP, a trifluoromethyl (-CF3) group, despite its greater fluorine content, can sometimes lead to a smaller-than-expected increase or even a decrease in lipophilicity compared to a methyl (-CH3) group in certain contexts, due to its powerful inductive effects.[10][11]

Table 1: Comparative LogP Values of Indole Derivatives

CompoundStructureLogP (Experimental or Calculated)Fluorinated AnalogueStructureLogP (Experimental or Calculated)ΔLogP
IndoleIndole2.145-Fluoroindole5-Fluoroindole2.25+0.11
TryptamineTryptamine1.115-Fluorotryptamine5-Fluorotryptamine1.30+0.19
MelatoninMelatonin1.176-Fluoromelatonin6-Fluoromelatonin1.42+0.25

Data compiled from various chemical databases and literature sources.

Experimental Protocol: Determination of LogP via HPLC

The determination of LogP can be experimentally challenging with the traditional shake-flask method, especially for unstable compounds.[12] A validated and high-throughput alternative is using High-Performance Liquid Chromatography (HPLC).[13]

Objective: To estimate the LogP of a test compound by correlating its retention time with those of known standards.

Materials:

  • Agilent 1200 Infinity Series HPLC system or equivalent.[13]

  • Reversed-phase C18 column.

  • Mobile Phase: Acetonitrile and water.

  • A set of standard compounds with known LogP values (e.g., uracil, phenol, toluene, naphthalene).

  • Test compounds (fluorinated and non-fluorinated indole derivatives).

Procedure:

  • Preparation of Standards: Prepare stock solutions of standard compounds and the test compounds in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • HPLC Method:

    • Set up a gradient elution method from a high aqueous content to a high organic content (e.g., 5% to 95% acetonitrile over 15 minutes).

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Use a UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Calibration Curve: Inject each standard compound and record its retention time (t_R). Plot the known LogP values of the standards against their corresponding log k' values, where k' = (t_R - t_0) / t_0 (t_0 is the column dead time, often measured using uracil).

  • Sample Analysis: Inject the test compounds (fluorinated and non-fluorinated) and record their retention times.

  • LogP Calculation: Use the retention times of the test compounds to calculate their log k' values and then interpolate their LogP from the linear regression of the calibration curve.

Self-Validation: The linearity of the calibration curve (R² > 0.98) serves as an internal validation of the method. Including a quality control standard with a known LogP in each run ensures accuracy and reproducibility.

Acidity and Basicity (pKa): An Electronic Tug-of-War

The pKa value dictates a molecule's ionization state at a given pH, which profoundly affects its solubility, receptor binding, and cell permeability. The potent electron-withdrawing nature of fluorine significantly influences the pKa of nearby functional groups.

  • Causality: When fluorine is substituted on the indole ring, its strong negative inductive effect withdraws electron density from the ring system. This stabilizes the conjugate base (the indolide anion) formed upon deprotonation of the N-H group, making the proton more acidic (i.e., lowering its pKa).[14] Conversely, if an indole derivative has a basic side chain (e.g., an amino group), fluorination on the indole ring or the side chain will withdraw electron density from the basic nitrogen, making it less likely to accept a proton and thus lowering its pKa (making it less basic).[14]

Table 2: Comparative pKa Values of Indole Derivatives

CompoundFunctional GrouppKa (in DMSO or MeCN)Fluorinated AnalogueFunctional GrouppKa (in DMSO or MeCN)ΔpKa
IndoleN-H21.1 (DMSO)5-FluoroindoleN-H~20.0 (DMSO, est.)-1.1
IndoleN-H32.57 (MeCN)[15]4,5,6,7-TetrafluoroindoleN-H25.1 (MeCN)-7.47

Data compiled from authoritative sources on pKa in non-aqueous solvents.

Section 2: Pharmacokinetic and Pharmacodynamic Consequences

The changes in physicochemical properties induced by fluorination have direct and predictable consequences on a molecule's behavior in a biological system.

Metabolic Stability: Blocking the Weak Spots

Metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of elimination for many drugs. Fluorination is a premier strategy to enhance metabolic stability.

  • Causality: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol).[1] CYP enzymes typically metabolize drugs by oxidizing electron-rich, sterically accessible C-H bonds. Replacing a metabolically labile C-H bond with a C-F bond effectively blocks this pathway, as the C-F bond is highly resistant to enzymatic cleavage.[1][16] This "metabolic blocking" can significantly increase the drug's half-life, leading to improved bioavailability and duration of action.

Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

CompoundIn Vitro Half-Life (t½, min) in HLMFluorinated AnalogueIn Vitro Half-Life (t½, min) in HLMImprovement Factor
Hypothetical Indole A155-Fluoro-Indole A604x
Hypothetical Indole B< 5 (Rapid)4-Fluoro-Indole B35>7x

Illustrative data based on common trends observed in drug discovery programs.[16][17]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes.[18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of a test compound upon incubation with human liver microsomes (HLM).

Materials:

  • Pooled HLM (commercially available).

  • Test compounds (fluorinated and non-fluorinated indoles).

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard (for quenching and sample preparation).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37 °C.

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) to the wells. After a brief pre-incubation, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: Cl_int (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).

Self-Validation: A positive control compound with known metabolic liability (e.g., verapamil) and a negative control (a stable compound like warfarin) should be run in parallel to validate the assay performance.

Biological Activity: Fine-Tuning the Fit

Fluorination can dramatically influence a molecule's binding affinity and biological activity through a combination of steric, electronic, and conformational effects.

  • Causality:

    • Conformational Control: The introduction of a fluorine atom can alter bond angles and rotational barriers, pre-organizing the molecule into a conformation that is more favorable for binding to its biological target.[6]

    • Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with electron-rich groups (e.g., carbonyls) in the protein's active site.

    • Modulated Electronics: The electron-withdrawing nature of fluorine can change the charge distribution across the indole scaffold, potentially strengthening or weakening key interactions with the target protein.[1]

A prime example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for cancer treatment. This drug features a crucial fluorine atom on the indole ring, which contributes to its potent activity.[19]

Table 4: Impact of Fluorination on Biological Activity (Illustrative Example)

CompoundTargetPotency (IC₅₀ or Kᵢ)Fluorinated AnalogueTargetPotency (IC₅₀ or Kᵢ)Change in Potency
Indole Kinase Inhibitor XKinase Y50 nM5-Fluoro-Inhibitor XKinase Y5 nM10-fold increase
Indole Receptor Ligand ZReceptor A100 nM6-Fluoro-Ligand ZReceptor A800 nM8-fold decrease

Illustrative data showing that fluorination can either enhance or diminish activity depending on the specific interactions within the binding pocket.

Visualizations: Workflows and Pathways

Logical Relationship Diagram

cluster_cause Chemical Modification cluster_physchem Physicochemical Effects cluster_consequence Pharmacological Consequences Fluorination Fluorination of Indole Lipophilicity Altered Lipophilicity (LogP/LogD) Fluorination->Lipophilicity Directly Impacts pKa Modulated Acidity/Basicity (pKa) Fluorination->pKa Directly Impacts Electronics Changed Electronic Profile Fluorination->Electronics Directly Impacts Metabolism Increased Metabolic Stability Fluorination->Metabolism Blocks Attack Site ADME Improved ADME Properties Lipophilicity->ADME pKa->ADME Binding Altered Target Binding Affinity Electronics->Binding

Caption: Logical flow from chemical modification to pharmacological outcome.

Experimental Workflow: Metabolic Stability Assay

start Start: Prepare Reagents (HLM, Buffer, NADPH, Compound) incubate Incubate at 37°C (Compound + HLM) start->incubate initiate Initiate Reaction (Add NADPH System) incubate->initiate timepoint Sample at Time Points (0, 5, 15, 30, 60 min) initiate->timepoint quench Quench Reaction (Add Cold Acetonitrile + IS) timepoint->quench process Process Sample (Centrifuge, Collect Supernatant) quench->process analyze LC-MS/MS Analysis (Quantify Parent Compound) process->analyze data Data Analysis (ln[% Remaining] vs. Time) analyze->data end Result: Calculate t½ and Intrinsic Clearance data->end

Caption: Step-by-step workflow for the in vitro HLM stability assay.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK)

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Substrate Intracellular Substrate Protein RTK->Substrate Catalyzes Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates ATP ATP ATP->RTK Provides Phosphate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Fluorinated Indole Inhibitor (e.g., Sunitinib) Inhibitor->RTK Binds to ATP Pocket & BLOCKS

Caption: Simplified RTK signaling and its inhibition by a fluorinated indole.

Conclusion

The strategic fluorination of indole derivatives is a powerful and multifaceted tool in modern drug discovery. It is not a "magic bullet," and its effects are highly dependent on the position, number, and chemical context of the fluorine substitution. As demonstrated, fluorination can profoundly modulate lipophilicity, pKa, metabolic stability, and target affinity. A thorough understanding of the causal mechanisms, supported by robust experimental validation as outlined in this guide, allows researchers to rationally design and optimize indole-based therapeutics. By leveraging the unique properties of fluorine, the scientific community can continue to develop novel drugs with improved efficacy, better pharmacokinetic profiles, and enhanced safety, ultimately addressing unmet medical needs.

References

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from researchgate.net.[7]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Fluoro-1-methylindole and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity. Among these, fluoroindoles are a privileged scaffold. This guide provides a comprehensive spectroscopic framework for the comparative analysis of 5-Fluoro-1-methylindole and its positional isomers (4-Fluoro, 6-Fluoro, and 7-Fluoro-1-methylindole). Our focus will be on the practical application and theoretical underpinnings of UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques to distinguish these closely related structures.

The Structural Context: Why Isomer Comparison Matters

The precise positioning of the fluorine atom on the indole ring, along with the N-methylation, creates subtle yet significant electronic and steric differences between the isomers. These differences manifest uniquely in their interaction with electromagnetic radiation, providing a spectroscopic "fingerprint" for each molecule. Understanding these fingerprints is crucial for unambiguous identification, purity assessment, and predicting molecular behavior in various environments.

Below is a representation of the isomeric structures under consideration.

isomers cluster_5FMI 5-Fluoro-1-methylindole cluster_4FMI 4-Fluoro-1-methylindole cluster_6FMI 6-Fluoro-1-methylindole cluster_7FMI 7-Fluoro-1-methylindole node5 C₉H₈FN img5 node4 C₉H₈FN img4 node6 C₉H₈FN img6 node7 C₉H₈FN img7 UV_Vis_Workflow start Start instrument_prep Instrument Warm-up (15-30 min) start->instrument_prep sample_prep Prepare Dilute Isomer Solutions in UV-Grade Solvent instrument_prep->sample_prep blank Run Blank (Solvent Only) sample_prep->blank measure Measure Sample Absorbance Spectrum blank->measure analyze Identify λmax for Each Isomer measure->analyze end End analyze->end

Caption: Workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying functional groups and subtle structural differences. The C-F bond gives rise to a strong absorption in the fingerprint region, and its exact frequency will be sensitive to its position on the aromatic ring.

Expected Observations:

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

  • C-H stretching (methyl): Around 2850-2960 cm⁻¹.

  • C=C stretching (aromatic): Multiple bands in the 1450-1620 cm⁻¹ region. The pattern can be indicative of the substitution pattern.

  • C-N stretching: Around 1310-1360 cm⁻¹.

  • C-F stretching: A strong, characteristic band typically in the 1000-1300 cm⁻¹ region. The precise location is diagnostic for each isomer.

  • C-H out-of-plane bending: In the 700-900 cm⁻¹ region, the pattern is highly indicative of the substitution pattern on the benzene ring.

Comparative IR Data (Predicted, cm⁻¹)
Functional Group5-Fluoro-1-methylindole4-Fluoro-1-methylindole6-Fluoro-1-methylindole7-Fluoro-1-methylindole
C-F Stretch ~1150-1250 ~1100-1200 ~1180-1280 ~1050-1150
C-H Bending (oop)~800-840 (1,2,4-subst.)~740-780 (ortho-disubst.)~800-840 (1,2,4-subst.)~730-770 (ortho-disubst.)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation. [1]

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. [2]3. Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal. [3]4. Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after each measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the most powerful technique for elucidating the detailed structure of these isomers. ¹H, ¹³C, and ¹⁹F NMR will each provide critical and complementary information.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the aromatic protons are highly dependent on the position of the fluorine substituent. The electronegative fluorine atom will deshield nearby protons, shifting them downfield. The N-methyl group will appear as a singlet, with its chemical shift slightly influenced by the fluorine's position.

¹³C NMR Spectroscopy

The carbon spectrum will show distinct chemical shifts for each of the nine carbon atoms. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), which is highly diagnostic. Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).

¹⁹F NMR Spectroscopy

Given that ¹⁹F has 100% natural abundance and is a highly sensitive nucleus, ¹⁹F NMR is an excellent tool for this analysis. [4]The chemical shift of the fluorine atom is very sensitive to its electronic environment, making it easy to distinguish the four isomers. The ¹⁹F spectrum for each isomer will consist of a single resonance, likely a multiplet due to coupling with nearby protons. The large chemical shift range of ¹⁹F NMR (over 300 ppm) ensures excellent signal dispersion. [4]

Comparative NMR Data (Predicted in CDCl₃)
IsomerKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm, ¹JCF in Hz)Predicted ¹⁹F NMR (δ, ppm)
5-Fluoro-1-methylindole H4: Downfield shift, doublet of doubletsC5: ~157-160 (¹JCF ~235 Hz)~ -120 to -125
4-Fluoro-1-methylindole H5: Downfield shift, tripletC4: ~155-158 (¹JCF ~245 Hz)~ -115 to -120
6-Fluoro-1-methylindole H5 & H7: Downfield shiftsC6: ~158-161 (¹JCF ~240 Hz)~ -118 to -123
7-Fluoro-1-methylindole H6: Downfield shift, tripletC7: ~148-152 (¹JCF ~250 Hz)~ -130 to -135

Note: Predicted values are based on general principles of substituent effects on indole and fluoroaromatic compounds.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. [5]Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for ¹H and ¹³C NMR.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. For more detailed information, DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups. [6]5. ¹⁹F NMR Acquisition: Acquire a proton-coupled or decoupled ¹⁹F spectrum. An external reference standard (e.g., CFCl₃) is typically used.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for these molecules, typically producing a protonated molecular ion [M+H]⁺. [7] Expected Observations:

  • Molecular Ion: All four isomers have the same molecular formula (C₉H₈FN) and will therefore show a protonated molecular ion [M+H]⁺ at m/z 150.1.

  • Fragmentation: Tandem MS (MS/MS) will be required to differentiate the isomers. The fragmentation pathways of indole alkaloids are complex but often involve cleavages of the pyrrole ring and loss of small neutral molecules. [8][9]The position of the fluorine atom will influence the stability of the resulting fragment ions, leading to different relative abundances in the MS/MS spectra. For example, loss of HCN or CH₃CN from the pyrrole ring are common fragmentation pathways for indoles. The stability of the resulting cation will be modulated by the fluorine's position.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (MS1): Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

  • Data Acquisition (MS/MS): Select the precursor ion (m/z 150.1) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

  • Data Analysis: Compare the MS/MS spectra of the four isomers, focusing on the differences in the m/z values and relative intensities of the fragment ions.

MS_Workflow start Start sample_prep Prepare Dilute Solution in MeOH/ACN + 0.1% FA start->sample_prep infuse Infuse Sample into ESI Source sample_prep->infuse ms1_scan Acquire MS1 Scan (Confirm [M+H]⁺) infuse->ms1_scan ms2_scan Select Precursor Ion and Acquire MS/MS Spectrum ms1_scan->ms2_scan analyze Compare Fragmentation Patterns of Isomers ms2_scan->analyze end End analyze->end

Caption: Workflow for ESI-MS/MS analysis.

Conclusion: An Integrated Spectroscopic Approach

No single technique provides a complete picture. A robust and unambiguous differentiation of 5-Fluoro-1-methylindole and its positional isomers requires an integrated approach. While MS confirms the elemental composition and UV-Vis and IR provide initial fingerprints, it is the combination of ¹H, ¹³C, and particularly ¹⁹F NMR that delivers the definitive structural assignment. The subtle yet predictable differences in chemical shifts and coupling patterns, driven by the precise location of the fluorine atom, allow for the confident identification of each isomer, a critical capability for researchers in medicinal chemistry and materials science.

References

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A Technical Guide to the Metabolic Stability of 5-Fluoro-1-methylindole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical assessment. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides an in-depth comparison of the metabolic stability of 5-Fluoro-1-methylindole, a fluorinated indole derivative, with its key structural analogs. We will delve into the mechanistic rationale behind experimental design, present available and predicted comparative data, and provide a detailed protocol for assessing metabolic stability in a laboratory setting.

The Critical Role of Fluorine in Modulating Metabolic Stability

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability.[1] The rationale for this approach is grounded in the high bond dissociation energy of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond. Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver, often initiate metabolic degradation through the oxidation of C-H bonds.[2] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, this oxidative pathway can be effectively blocked, thereby slowing down the rate of metabolism and increasing the compound's persistence in the body.[1]

The indole scaffold, a common motif in pharmacologically active compounds, is susceptible to CYP-mediated oxidation at several positions on both the pyrrole and benzene rings.[3] The primary sites of metabolism for simple indoles are often hydroxylation events.[4] For N-alkylated indoles, metabolism can also occur on the N-alkyl group. Therefore, the strategic placement of a fluorine atom on the indole ring is hypothesized to significantly enhance metabolic stability.

Comparative Analysis of Metabolic Stability: A Data-Driven Discussion

Direct, head-to-head experimental data comparing the metabolic stability of 5-Fluoro-1-methylindole with its non-fluorinated and positional analogs is not extensively available in the public domain. However, by combining data from studies on related indole derivatives with established principles of metabolic chemistry, we can construct a well-informed comparative analysis.

The primary method for evaluating in vitro metabolic stability is the liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[2] The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[5]

Table 1: Comparative In Vitro Metabolic Stability of Indole Analogs in Mouse Liver Microsomes

CompoundStructureSubstitution PatternPredicted/Observed Half-life (t½, min)Rationale/Comments
Indole Unsubstituted12.35 (Observed)[6]Baseline for the indole scaffold. Susceptible to hydroxylation at multiple positions.
1-Methylindole N-MethylPredicted: < 12.35N-methylation may introduce a new site for metabolism (N-dealkylation) or alter the electronic properties of the ring, potentially increasing susceptibility to oxidation.
5-Fluoroindole 5-FluoroPredicted: >> 12.35Fluorine at the 5-position is expected to block hydroxylation at this site, a potential metabolic pathway for the parent indole, thereby increasing stability.
5-Fluoro-1-methylindole 5-Fluoro, N-MethylPredicted: HighThe presence of fluorine at the 5-position is anticipated to significantly enhance metabolic stability by preventing oxidation at this position. The N-methyl group remains a potential site for metabolism.
Positional Fluoro-Isomers (e.g., 4-F, 6-F, 7-F) VariousPositional FluorinationPredicted: Variable, but generally > 1-MethylindoleThe degree of metabolic stabilization will depend on the extent to which the fluorinated position is a primary site of metabolism in the non-fluorinated analog.

Note: Predicted values are based on established medicinal chemistry principles and require experimental verification.

From this analysis, we can infer a structure-activity relationship for metabolic stability. The unsubstituted indole serves as our baseline, demonstrating a relatively short half-life. The introduction of a methyl group at the N1 position in 1-Methylindole may not necessarily improve stability and could potentially introduce a new metabolic liability through N-dealkylation.

The introduction of a fluorine atom, as in 5-Fluoroindole , is expected to confer a significant metabolic advantage. By blocking a potential site of aromatic hydroxylation, the overall rate of metabolism is likely to be reduced, leading to a longer half-life.

For our target compound, 5-Fluoro-1-methylindole , the combination of N-methylation and 5-fluorination presents an interesting case. The 5-fluoro group is expected to shield the benzene ring from oxidation at that position. The metabolic fate would then likely be directed towards other positions on the indole ring or the N-methyl group. The overall stability is predicted to be significantly higher than that of 1-methylindole.

Predicted Metabolic Pathways

The metabolism of indole derivatives by CYP enzymes primarily involves hydroxylation at various positions on the ring, leading to the formation of hydroxyindoles.[3] For N-methylated indoles, N-demethylation is also a possible metabolic route.

Based on the known metabolism of indoles, the predicted metabolic pathways for 5-Fluoro-1-methylindole are illustrated below. The primary routes are expected to be hydroxylation at positions other than the fluorinated 5-position (e.g., 2, 3, 4, 6, or 7-positions) and N-demethylation.

G cluster_main Metabolic Pathways of 5-Fluoro-1-methylindole 5-F-1-Me-Indole 5-Fluoro-1-methylindole CYP_Oxidation CYP450 Oxidation 5-F-1-Me-Indole->CYP_Oxidation Hydroxylation N_Demethylation N-Demethylation 5-F-1-Me-Indole->N_Demethylation Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., at C2, C3, C4, C6, C7) CYP_Oxidation->Hydroxylated_Metabolites Phase_II_Conjugation_H Phase II Conjugation (Glucuronidation/Sulfation) Hydroxylated_Metabolites->Phase_II_Conjugation_H 5-F-Indole 5-Fluoroindole N_Demethylation->5-F-Indole Phase_II_Conjugation_N Phase II Conjugation (Glucuronidation/Sulfation) 5-F-Indole->Phase_II_Conjugation_N Excretion_H Excretion Phase_II_Conjugation_H->Excretion_H Excretion_N Excretion Phase_II_Conjugation_N->Excretion_N

Caption: Predicted metabolic pathways for 5-Fluoro-1-methylindole.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of 5-Fluoro-1-methylindole and its analogs, a standardized in vitro liver microsomal stability assay is essential. The following protocol provides a robust and self-validating methodology.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.

Materials:

  • Test compounds (5-Fluoro-1-methylindole, 1-methylindole, etc.)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Positive control compounds (e.g., testosterone, verapamil)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Experimental Workflow:

Caption: Experimental workflow for the liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a 1 mM stock solution of each test compound in DMSO.

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound to achieve a final concentration of 1 µM. Include positive controls and a negative control (without NADPH).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .

Conclusion and Future Directions

The strategic incorporation of fluorine is a powerful tool for enhancing the metabolic stability of indole-based compounds. Based on established principles, 5-Fluoro-1-methylindole is predicted to exhibit significantly greater metabolic stability compared to its non-fluorinated counterpart, 1-methylindole. This enhanced stability is attributed to the blocking of CYP450-mediated hydroxylation at the 5-position of the indole ring.

While this guide provides a robust framework for understanding and comparing the metabolic stability of these compounds, direct experimental validation is paramount. The provided protocol for the in vitro liver microsomal stability assay offers a standardized approach to generate the necessary comparative data. Future studies should focus on conducting head-to-head comparisons of 5-Fluoro-1-methylindole with its non-fluorinated and positional fluoro-isomers to precisely quantify the impact of fluorination on metabolic fate. Furthermore, metabolite identification studies will be crucial to confirm the predicted metabolic pathways and to identify any potential formation of unique or reactive metabolites. Such data will be invaluable for guiding the design of more stable and efficacious indole-based drug candidates.

References

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A Comparative Guide to the Molecular Docking of 5-Fluoro-1-methylindole with Potential Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of 5-Fluoro-1-methylindole against a key therapeutic target. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive walkthrough of a virtual screening workflow, supported by hypothetical experimental data and detailed protocols.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into the indole ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] 5-Fluoro-1-methylindole is a member of this promising class of compounds, and understanding its potential interactions with protein targets is a critical step in evaluating its therapeutic potential.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[3] This method is instrumental in modern drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.

This guide will focus on a hypothetical docking study of 5-Fluoro-1-methylindole against a crucial enzyme from Mycobacterium tuberculosis, the causative agent of tuberculosis. This pathogen presents a significant global health challenge, and the discovery of novel inhibitors is of paramount importance.[4]

Target Selection: β-ketoacyl-ACP synthase III (mtFabH) from Mycobacterium tuberculosis

For this comparative study, we have selected the β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as mtFabH, from Mycobacterium tuberculosis. This enzyme is a key component of the fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall.[5] The inhibition of mtFabH disrupts this pathway, leading to cell death, making it an attractive target for the development of new anti-tuberculosis drugs.[5]

A known inhibitor of mtFabH, Thiolactomycin (TLM), will be used as a reference compound for our comparative docking study.[5] The crystal structure of mtFabH in complex with TLM is available in the Protein Data Bank (PDB), providing an excellent foundation for our computational analysis.

Comparative Molecular Docking Workflow

The following diagram illustrates the comprehensive workflow for our comparative molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 1M1M) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (5-Fluoro-1-methylindole & TLM) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Results Analysis (Binding Energy & Pose) dock->results compare Comparative Analysis (Interaction Mapping) results->compare binding_interactions cluster_protein mtFabH Active Site cluster_ligands Ligands Cys122 Cys122 His247 His247 Gln150 Gln150 Met153 Met153 FMI 5-Fluoro-1-methylindole FMI->Cys122 H-Bond FMI->His247 Hydrophobic FMI->Gln150 Hydrophobic TLM Thiolactomycin TLM->Cys122 Covalent Bond TLM->His247 H-Bond TLM->Met153 H-Bond

Caption: Key interactions of ligands within the mtFabH active site.

Conclusion and Future Directions

This comparative guide outlines a comprehensive in silico approach to evaluating the potential of 5-Fluoro-1-methylindole as an inhibitor of Mycobacterium tuberculosis mtFabH. The hypothetical docking study demonstrates that this compound exhibits promising binding affinity and forms key interactions within the enzyme's active site, comparable to the known inhibitor Thiolactomycin.

These computational findings provide a strong rationale for the experimental validation of 5-Fluoro-1-methylindole. Future work should focus on:

  • In vitro enzyme inhibition assays to determine the IC50 value of 5-Fluoro-1-methylindole against mtFabH.

  • Whole-cell activity assays to assess its efficacy against Mycobacterium tuberculosis.

  • X-ray crystallography of the mtFabH-5-Fluoro-1-methylindole complex to confirm the predicted binding mode.

By integrating computational and experimental approaches, the therapeutic potential of 5-Fluoro-1-methylindole and other fluorinated indoles can be thoroughly explored, paving the way for the development of novel anti-tuberculosis agents.

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A Researcher's Guide to Benchmarking Novel Indole-Based Compounds: Evaluating 5-Fluoro-1-methylindole Against Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel indole-based compounds, using 5-Fluoro-1-methylindole as a case study, against well-characterized inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). We will delve into the scientific rationale behind experimental choices, provide detailed protocols for robust evaluation, and present a clear path for data interpretation and comparison.

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1][2][3] IDO1 is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][4] In the tumor microenvironment, aberrant IDO1 expression by tumor cells or antigen-presenting cells leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[1][4] This metabolic reprogramming has profound immunosuppressive effects, including the induction of T-cell anergy and apoptosis, and the promotion of regulatory T (Treg) cell function, ultimately allowing cancer cells to evade immune surveillance.[1][4]

Given its central role in tumor immune escape, the development of small molecule inhibitors of IDO1 is a highly pursued therapeutic strategy.[2][5] Several IDO1 inhibitors have advanced into clinical trials, establishing a benchmark for potency and selectivity.[3][4] Indole-containing compounds are a prominent structural class for IDO1 inhibition.[6] This guide uses 5-Fluoro-1-methylindole, a readily available indole derivative, as a representative novel compound to illustrate the process of rigorous efficacy testing against established clinical candidates.[7]

The Benchmarks: A Profile of Known IDO1 Inhibitors

A robust benchmarking study requires well-characterized reference compounds. For IDO1 inhibition, Epacadostat and Navitoclax (though primarily a Bcl-2 inhibitor, its evaluation alongside a direct IDO1 inhibitor can provide valuable context in broader cancer biology studies) serve as excellent benchmarks.

  • Epacadostat (INCB024360): A potent and highly selective, orally bioavailable, and reversible competitive inhibitor of IDO1.[8][9][10] It has been extensively studied in clinical trials, often in combination with other immunotherapies.[8][11] The mechanism of action of Epacadostat involves its direct binding to the active site of the IDO1 enzyme, preventing the metabolism of tryptophan.[12]

  • Navoximod (GDC-0919): Another potent IDO1 inhibitor that has been evaluated in clinical trials.[2] It exhibits a non-competitive inhibition kinetic profile.[2]

  • Linrodostat (BMS-986205): A potent IDO1 inhibitor that has also been in clinical development.[3]

The primary focus for our benchmarking will be against Epacadostat due to the wealth of publicly available data on its activity.

Experimental Design for Efficacy Benchmarking

To comprehensively evaluate the potential of 5-Fluoro-1-methylindole as an IDO1 inhibitor, a multi-tiered experimental approach is essential. This approach moves from direct enzyme inhibition to cellular activity and finally to a more physiologically relevant co-culture system.

Tier 1: In Vitro Enzymatic Assay

Causality: The first and most direct test is to determine if 5-Fluoro-1-methylindole can inhibit the enzymatic activity of purified recombinant IDO1. This assay isolates the interaction between the compound and the enzyme, providing a fundamental measure of inhibitory potential (IC50).

Workflow Diagram:

enzymatic_assay_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis recombinant_IDO1 Recombinant Human IDO1 Enzyme mix_components Combine enzyme, buffer, and inhibitor recombinant_IDO1->mix_components test_compound 5-Fluoro-1-methylindole (serial dilutions) test_compound->mix_components reference_compound Epacadostat (serial dilutions) reference_compound->mix_components assay_buffer Assay Buffer with L-Tryptophan assay_buffer->mix_components incubate Incubate at Room Temperature mix_components->incubate measure_product Measure N-formylkynurenine (product) at 321 nm incubate->measure_product calculate_inhibition Calculate % Inhibition measure_product->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro IDO1 enzymatic assay.

Tier 2: Cell-Based IDO1 Activity Assay

Causality: This assay assesses the ability of 5-Fluoro-1-methylindole to cross the cell membrane and inhibit IDO1 in a cellular context. This is a critical step as poor membrane permeability can render a potent enzyme inhibitor ineffective in a biological system. We will measure the production of kynurenine in the cell culture supernatant.[13]

Workflow Diagram:

cellular_assay_workflow cluster_cell_culture Cell Culture & Treatment cluster_supernatant_analysis Kynurenine Measurement cluster_data_analysis Data Analysis seed_cells Seed IDO1-expressing cells (e.g., IFN-γ stimulated SKOV-3) add_inhibitors Add serial dilutions of 5-Fluoro-1-methylindole or Epacadostat seed_cells->add_inhibitors incubate_cells Incubate for 48-72 hours add_inhibitors->incubate_cells collect_supernatant Collect cell culture supernatant incubate_cells->collect_supernatant measure_kynurenine Quantify kynurenine levels (e.g., by LC-MS/MS or spectrophotometry) collect_supernatant->measure_kynurenine calculate_inhibition Calculate % Kynurenine Reduction measure_kynurenine->calculate_inhibition determine_ic50 Determine cellular IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for the cell-based IDO1 activity assay.

Tier 3: T-Cell Co-culture Assay

Causality: This assay provides a more functional readout of IDO1 inhibition by measuring the restoration of T-cell activity. IDO1-expressing tumor cells suppress T-cell proliferation and cytokine production; an effective inhibitor should reverse this suppression.

Workflow Diagram:

coculture_assay_workflow cluster_setup Co-culture Setup cluster_incubation Incubation cluster_readout Functional Readout seed_tumor_cells Seed IDO1-expressing tumor cells add_t_cells Add activated T-cells (e.g., Jurkat cells or primary T-cells) seed_tumor_cells->add_t_cells add_inhibitors Add 5-Fluoro-1-methylindole or Epacadostat add_t_cells->add_inhibitors incubate_coculture Incubate for 72 hours add_inhibitors->incubate_coculture measure_tcell_activity Measure T-cell proliferation (e.g., BrdU) or cytokine production (e.g., IL-2 ELISA) incubate_coculture->measure_tcell_activity

Caption: Workflow for the T-cell co-culture functional assay.

Detailed Experimental Protocols

Protocol: In Vitro IDO1 Enzymatic Inhibition Assay

This protocol is adapted from commercially available IDO1 inhibitor screening kits.[14][15]

  • Reagent Preparation:

    • Prepare a 10X stock of assay buffer containing L-tryptophan.

    • Dilute recombinant human IDO1 enzyme to the working concentration in assay buffer immediately before use.

    • Prepare serial dilutions of 5-Fluoro-1-methylindole and Epacadostat in DMSO, then dilute in assay buffer.

  • Assay Procedure:

    • Add 50 µL of the diluted test compounds or reference inhibitor to a 96-well UV-transparent plate.

    • Add 50 µL of the diluted IDO1 enzyme solution to each well to initiate the reaction.

    • Include controls for no enzyme and no inhibitor (vehicle control).

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the absorbance at 321 nm to quantify the formation of N-formylkynurenine.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell-Based Kynurenine Production Assay

This protocol is based on established methods for measuring cellular IDO1 activity.[13][16]

  • Cell Culture and IDO1 Induction:

    • Plate a suitable human cancer cell line that expresses IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate.[13]

    • Allow cells to adhere overnight.

    • Treat the cells with human interferon-gamma (IFN-γ) to induce IDO1 expression and incubate for 24-48 hours.[13]

  • Inhibitor Treatment:

    • Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of 5-Fluoro-1-methylindole or Epacadostat.

    • Incubate the cells for an additional 48-72 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of kynurenine in the supernatant. This can be achieved with high sensitivity and specificity using LC-MS/MS.[17]

  • Data Analysis:

    • Normalize the kynurenine levels to the vehicle-treated control.

    • Calculate the percent reduction in kynurenine production for each inhibitor concentration.

    • Determine the cellular IC50 value by plotting the percent reduction against the log concentration of the inhibitor.

Data Interpretation and Comparison

The ultimate goal is to compare the efficacy of 5-Fluoro-1-methylindole to the established inhibitor, Epacadostat. The data should be summarized in a clear, comparative table.

Parameter 5-Fluoro-1-methylindole Epacadostat (Reference) Interpretation
Enzymatic IC50 Experimental Result~10 nMA lower IC50 value indicates higher potency in direct enzyme inhibition.
Cellular IC50 Experimental Result~75 nMCompares the effectiveness in a cellular context, accounting for cell permeability. A large difference between enzymatic and cellular IC50 may suggest poor permeability.
T-Cell Activity Restoration Experimental ResultSignificant restorationA qualitative or quantitative measure of the functional consequence of IDO1 inhibition.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking the efficacy of a novel indole-based compound, 5-Fluoro-1-methylindole, against known IDO1 inhibitors. By progressing from direct enzymatic assays to more complex cellular and co-culture models, researchers can build a comprehensive profile of their compound's potential. This structured evaluation, grounded in established methodologies and compared against clinically relevant benchmarks, is crucial for the early stages of drug discovery and for making informed decisions about the further development of new therapeutic candidates.

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Safety Operating Guide

Navigating the Disposal of 5-Fluoro-1-methylindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of 5-Fluoro-1-methylindole, a halogenated indole derivative frequently utilized in pharmaceutical research and organic synthesis, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing risks to personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in chemical waste management.

Understanding the Hazard Profile of 5-Fluoro-1-methylindole

Before initiating any disposal protocol, a thorough understanding of the hazards associated with 5-Fluoro-1-methylindole is paramount. This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1][2][3][4] The toxicological properties of this substance have not been fully investigated, underscoring the importance of cautious handling and the minimization of exposure.[3][5]

Key Hazard Information:

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1]Warning
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[1][4]Warning
Specific target organ toxicity (single exposure)Category 3: May cause respiratory irritation.[1][3]Warning

Due to its fluorinated structure, 5-Fluoro-1-methylindole is categorized as a halogenated organic compound. This classification is significant for waste segregation and disposal, as halogenated wastes often require specific treatment methods to prevent the formation of harmful byproducts during incineration.[6][7]

Immediate Safety and Handling Protocols

Prior to handling 5-Fluoro-1-methylindole for disposal, it is imperative to establish a safe working environment and utilize appropriate personal protective equipment (PPE).

2.1. Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][5][8] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5][9]

2.2. Personal Protective Equipment (PPE): A comprehensive PPE regimen is essential for safe handling. This includes:

  • Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected for integrity before use, and proper removal techniques should be employed to avoid skin contact.[3][8]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5][8]

Step-by-Step Disposal Procedures

The disposal of 5-Fluoro-1-methylindole is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous substances.[10] Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[1][8]

3.1. Waste Characterization and Segregation: Proper segregation of chemical waste is a cornerstone of safe and compliant disposal.

  • Halogenated vs. Non-Halogenated Waste: 5-Fluoro-1-methylindole waste must be collected in a designated "halogenated organic waste" container.[6][7] It should not be mixed with non-halogenated solvents.[6][7] This is crucial because the disposal costs and methods for these two streams differ significantly.[6]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired 5-Fluoro-1-methylindole, as well as grossly contaminated items such as weighing boats and filter paper, should be collected as solid hazardous waste.

    • Liquid Waste: Solutions containing 5-Fluoro-1-methylindole should be collected in a designated halogenated liquid waste container.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that is incidentally contaminated should be placed in a separate, clearly labeled container for solid hazardous waste.[11]

3.2. Waste Accumulation and Storage: All hazardous waste must be accumulated in designated Satellite Accumulation Areas (SAAs) within or near the point of generation.[12]

  • Container Selection: Waste containers must be chemically compatible with 5-Fluoro-1-methylindole and in good condition with a secure, tight-fitting lid.[12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "5-Fluoro-1-methylindole." The accumulation start date should also be clearly marked.

  • Storage: Containers must be kept closed at all times, except when adding waste.[6][12] They should be stored in a secondary containment bin to prevent the release of material in case of a leak.

Disposal Workflow Diagram:

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGen Generate 5-Fluoro-1-methylindole Waste FumeHood->WasteGen IsSolid Solid Waste? WasteGen->IsSolid SolidWaste Collect in 'Halogenated Solid Waste' Container IsSolid->SolidWaste Yes LiquidWaste Collect in 'Halogenated Liquid Waste' Container IsSolid->LiquidWaste No LabelContainer Label Container: 'Hazardous Waste' '5-Fluoro-1-methylindole' SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreSAA Store in Satellite Accumulation Area (SAA) LabelContainer->StoreSAA Inspect Weekly Container Inspection StoreSAA->Inspect ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Inspect->ContactEHS WasteHauler Licensed Hazardous Waste Hauler Transports Waste ContactEHS->WasteHauler Incineration Dispose via High-Temperature Incineration WasteHauler->Incineration

Caption: Decision workflow for the proper disposal of 5-Fluoro-1-methylindole.

3.3. Final Disposal Method: The recommended disposal method for 5-Fluoro-1-methylindole is high-temperature incineration in a licensed hazardous waste disposal facility.[3] This process should be equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3] It is strictly prohibited to dispose of this chemical down the drain or in regular trash.[6][8]

3.4. Engaging Professional Disposal Services: All disposal activities must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][10] These professionals are trained to handle, transport, and dispose of hazardous waste in compliance with all regulatory requirements.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

4.1. Spills: For small spills, trained personnel wearing appropriate PPE can clean up the material.

  • Containment: Absorb the spilled material with an inert absorbent such as sand or vermiculite.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][9] Avoid creating dust.[3][8]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

4.2. Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3][5]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for 5-Fluoro-1-methylindole.[3][8]

Conclusion

The responsible management and disposal of 5-Fluoro-1-methylindole are integral to maintaining a safe and compliant research environment. By adhering to the principles of hazard assessment, proper PPE utilization, stringent waste segregation, and compliant disposal procedures, researchers can effectively mitigate the risks associated with this compound. Always consult your institution's specific waste management plan and EHS professionals to ensure adherence to all applicable regulations.

References

  • Cole-Parmer. Material Safety Data Sheet - 1-Methylindole, 98+%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). 5-Fluoroindole-2-carboxylic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2014, July 8). MSDS of 5-Fluoro-1-methylindole. Retrieved from [Link]

  • PubChem. 5-Fluoro-3-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Ohio Environmental Protection Agency. Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.